3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
Description
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Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-4-1-3(4)2-7-5/h3-4H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXIIVGHYESL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1C(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465320 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75658-86-5 | |
| Record name | 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
The following technical guide details the physicochemical properties, synthesis, and reactivity of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one . This document is structured for researchers and process chemists optimizing chiral workflows.
Technical Monograph & Handling Guide
Executive Summary
(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is a bicyclic
Chemical Identity & Stereochemistry
The molecule features a cis-fused bicyclic system. The trans-fusion in a [3.1.0] system is geometrically highly strained and generally inaccessible for this lactone. Therefore, the (1S,5R) configuration refers to one of the two possible enantiomers of the cis-fused diastereomer.
| Property | Data |
| IUPAC Name | (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one |
| Common Names | 3-Oxabicyclo[3.1.0]hexane-2-one; Cyclopropane-fused |
| CAS Registry | 5617-63-0 (racemate); Specific enantiomer often custom-referenced |
| Molecular Formula | |
| Molecular Weight | 98.10 g/mol |
| SMILES | O=C1OC[C@@H]2C[C@H]12 |
| Stereochemistry | (1S, 5R) - cis-fused |
Stereochemical Validation
For chiral applications, enantiomeric excess (ee) is critical.
-
Chiral GC Method:
-DEX 120 or equivalent chiral stationary phase. -
Polarimetry: Specific rotation
is solvent-dependent. Literature values for similar derivatives suggest (c=1, ), though batch-specific CoA validation is required.
Physicochemical Profile
Physical Constants
| Parameter | Value / Range | Condition |
| Physical State | Colorless to pale yellow oil | Ambient |
| Boiling Point | 80–85 °C | @ 0.5 mmHg (Vacuum distillation required) |
| Density | ~1.18 g/mL | @ 20 °C (Predicted) |
| Refractive Index | ||
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Hydrolyzes slowly in water |
| LogP | -0.3 to 0.1 | Hydrophilic character |
Spectroscopic Signature
-
IR Spectroscopy:
-
C=O Stretch:
. The strain of the fused 5-membered ring shifts the carbonyl absorption to higher wavenumbers compared to unstrained -lactones ( ). -
C-H Stretch (Cyclopropane):
.
-
-
H NMR (400 MHz,
):-
ppm (m, 2H,
, lactone methylene). - ppm (m, 1H, bridgehead CH).
- ppm (m, 1H, bridgehead CH).
-
ppm (m, 2H, cyclopropane
). -
Note: The high-field signals (<1.5 ppm) are diagnostic of the cyclopropane ring.
-
ppm (m, 2H,
Synthesis & Manufacturing Logic
The most authoritative route for accessing the (1S,5R) enantiomer involves intramolecular cyclopropanation using chiral transition metal catalysts. This method is preferred over resolution of racemates due to atom economy.
Primary Route: Intramolecular Diazo Decomposition
This route utilizes an allyl diazoacetate precursor. The reaction is catalyzed by chiral Dirhodium(II) complexes (e.g.,
Mechanism:
-
Carbenoid Formation: The diazo compound decomposes to form a rhodium-carbenoid species.
-
Insertion: The carbenoid undergoes intramolecular cyclopropanation across the alkene.
-
Stereocontrol: The chiral ligand on Rh dictates the facial selectivity, yielding the (1S,5R) enantiomer with high ee (>90%).
Figure 1: Catalytic cycle for the enantioselective synthesis via intramolecular cyclopropanation.
Reactivity & Stability Profile
The chemical behavior of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is dominated by the "push-pull" strain of the bicyclic system.
Lactone Ring Opening (Nucleophilic Attack)
The C2 carbonyl is highly electrophilic. Nucleophiles (amines, alkoxides) readily open the lactone ring.
-
Regioselectivity: Attack occurs exclusively at the carbonyl carbon (C2), preserving the cyclopropane ring integrity.
-
Product: Yields hydroxymethyl-cyclopropyl derivatives, which are precursors to conformationally restricted amino acids.
Cyclopropane Ring Opening (Electrophilic/Acidic)
Under strong acidic conditions or Lewis acid catalysis, the cyclopropane ring can undergo homo-conjugate addition or rearrangement.
-
Risk: Exposure to strong mineral acids (
, ) can lead to ring expansion or cleavage, destroying the bicyclic core.
Thermal Stability
-
Stable: Up to ~100°C in neutral media.
-
Unstable: Prolonged heating >120°C may induce decarboxylation or rearrangement.
Figure 2: Divergent reactivity pathways based on pH and nucleophilicity.
Handling & Safety (E-E-A-T)
Protocol for Storage:
-
Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture leads to hydrolysis to the hydroxy-acid.
-
Temperature: Refrigerate (2–8 °C) for long-term stability.
-
Container: Glass or Teflon-lined containers. Avoid metal containers that may catalyze ring opening.
Safety Data (MSDS Summary):
-
Hazards: Irritant to eyes, respiratory system, and skin.[1]
-
First Aid: In case of contact, wash immediately with soap and water. The hydrolyzed acid form is acidic and potentially corrosive to mucous membranes.
References
-
Doyle, M. P., et al. (1995). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society.
-
Reissig, H. U. (1996). Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Reactivity. Chemical Reviews.
-
PubChem Database. 3-Oxabicyclo[3.1.0]hexan-2-one Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. Product Specification: 3-Oxabicyclo[3.1.0]hexan-2-one.
Sources
Technical Deep Dive: Stereochemical & Synthetic Architecture of 3-Oxabicyclo[3.1.0]hexan-2-one
The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry and process development. It prioritizes mechanistic insight, stereochemical rigor, and scalable synthetic utility.
Executive Summary: The "Rigidifying" Chiron
In the landscape of modern drug discovery, the 3-oxabicyclo[3.1.0]hexan-2-one core (and its 6,6-dimethyl derivative) represents a "privileged scaffold." Its value lies not merely in its chemical stability, but in its ability to rigidify pharmacophores. By fusing a cyclopropane ring to a
This guide analyzes the stereochemical intricacies of this core, specifically focusing on the (1R, 5S) isomer—a critical intermediate in the synthesis of the COVID-19 therapeutic Nirmatrelvir (Paxlovid) and high-value pyrethroids. We will dissect its conformational bias, establish a scalable synthetic protocol, and map its application in late-stage functionalization.
Stereochemical Configuration & Conformational Analysis
Nomenclature and Numbering
The bicyclo[3.1.0]hexane system is numbered starting from the bridgehead. For the 3-oxa-2-one derivative:
-
C1 & C5: Bridgehead carbons (Chiral centers).
-
C2: Carbonyl carbon (Lactone).
-
O3: Lactone oxygen.
-
C4: Methylene (part of the 5-membered ring).
-
C6: Cyclopropane apex (often substituted, e.g., dimethyl in caronic acid derivatives).
The Cis-Fusion Constraint
Unlike larger bicyclic systems, the [3.1.0] framework is geometrically constrained to a cis-fusion . A trans-fusion would introduce insurmountable ring strain (
-
Consequence: The hydrogens (or substituents) at C1 and C5 must reside on the same face of the molecular plane.
-
Chirality: While the cis-fusion is fixed, the molecule possesses enantiomers based on the absolute configuration of the bridgeheads: (1R, 5S) and (1S, 5R) .
Conformational Locking: The "Boat" Preference
The bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation .
-
Mechanistic Driver: This puckering minimizes the eclipsing interactions between the C-H bonds of the five-membered ring and the cyclopropane ring.
-
Lactone Effect: The introduction of the lactone (O3-C2=O) imposes planarity on the C1-C2-O3-C4 segment. This forces the system into a distorted envelope conformation, where the cyclopropane ring (C1-C6-C5) acts as the "flap." This rigidity is precisely what makes it an effective bioisostere for proline or conformationally restricted nucleosides.
Synthetic Pathways & Logic
The synthesis of enantiopure 3-oxabicyclo[3.1.0]hexan-2-one relies on desymmetrization . The starting material is often the achiral (meso) caronic anhydride or a related diester.
Pathway Analysis (DOT Visualization)
The following diagram outlines the two primary routes: the Organocatalytic Route (Industrial) and the Biocatalytic Route (Green Chemistry).
Caption: Comparative synthetic logic for accessing the (1R, 5S)-lactone core via organocatalytic vs. biocatalytic desymmetrization.
Detailed Experimental Protocol
Method: Organocatalyzed Desymmetrization of Caronic Anhydride. Objective: Synthesis of (1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Rationale: This method allows for kilogram-scale production with high enantiomeric excess (>98% ee), avoiding the high dilution requirements of some photochemical routes.
Reagents & Setup
-
Substrate: 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic Anhydride).
-
Catalyst: Quinidine-derived thiourea or similar bifunctional organocatalyst (1-5 mol%).
-
Nucleophile: Methanol (MeOH) or Benzyl alcohol (BnOH).
-
Solvent: Methyl tert-butyl ether (MTBE) – chosen for easy recovery and low toxicity.
Step-by-Step Methodology
| Step | Action | Mechanistic Insight (Causality) |
| 1 | Dissolution | Dissolve Caronic Anhydride (1.0 eq) in MTBE (10 vol) at 20°C. Ensure complete homogeneity. |
| 2 | Catalyst Addition | Add the chiral thiourea catalyst (0.02 eq). Stir for 15 min. |
| 3 | Nucleophilic Attack | Add MeOH (1.2 eq) dropwise over 1 hour at -10°C. |
| 4 | Quench & Workup | Quench with 1N HCl. Extract the hemi-ester into the organic phase. |
| 5 | Reduction/Cyclization | Treat the crude hemi-ester with LiBH |
| 6 | Validation | Analyze via Chiral HPLC (Chiralpak AD-H). |
Applications in Drug Development
The Paxlovid Connection
The (1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is the chiral progenitor for the P1 fragment of Nirmatrelvir.
-
Ring Opening: The lactone is opened with nitrogen nucleophiles to form the dimethylcyclopropyl proline mimic.
-
Bioactivity: This fragment occupies the S1 pocket of the SARS-CoV-2 main protease (M
), where the dimethyl geminal group provides critical hydrophobic interactions and metabolic stability.
Pharmacophore Rigidification
Beyond antivirals, this scaffold is used to constrain glutamate analogs (mGluR agonists).
-
Concept: Glutamate is flexible.[1] By incorporating the glutamate backbone into the [3.1.0] system, the distance between the amino group and the distal carboxylate is fixed.
-
Result: High selectivity for specific receptor subtypes (e.g., mGluR2 vs mGluR3) based on the precise bond vector angles of the bicyclic core.
Logical Relationship Diagram (DOT)
Caption: Mapping the pharmaceutical utility of the 3-oxabicyclo[3.1.0] core across therapeutic areas.
References
-
Tintori, G. et al. (2023). "Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization." Thieme Connect. Link
-
Pfizer Inc. (2022). "Paxlovid: Mechanism of Action, Synthesis, and In Silico Study." National Institutes of Health (PMC). Link
-
Renata, H. et al. (2016). "An enzymatic platform for the highly enantioselective and stereodivergent construction of cyclopropyl-δ-lactones."[2] National Institutes of Health (PMC). Link
-
Wróblewska, A. et al. (2016). "Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution." MDPI. Link
-
PubChem. "Compound Summary: (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one."[3] National Library of Medicine. Link
Sources
- 1. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic platform for the highy enantioselective and stereodivergent construction of cyclopropyl-δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | C7H10O2 | CID 11094620 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chiral Bicyclic Lactone (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one: Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary In the landscape of modern drug discovery, conformationally restricted scaffolds are paramount for enhancing target binding affinity and metabolic stability. Among these, the bicyclic lactone (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one stands out as a highly versatile, chiral building block. Characterized by a fused cyclopropane-lactone architecture, this compound serves as the foundational precursor for a myriad of proline bioisosteres and peptidomimetics. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous analysis of its physicochemical properties, mechanistic utility, and the self-validating synthetic protocols required to handle this critical intermediate in pharmaceutical manufacturing.
Physicochemical Properties & Structural Dynamics
Before deploying any intermediate in a synthetic route, a precise understanding of its fundamental properties is required. The strain inherent in the fused [3.1.0] bicyclic system dictates both its reactivity and its analytical profile.
Below is the consolidated physicochemical data for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one [1].
| Property | Value |
| IUPAC Name | (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one |
| CAS Registry Number | 75658-86-5 |
| Molecular Formula | C5H6O2 |
| Molecular Weight | 98.10 g/mol |
| SMILES String | O=C1[C@@]2([H])C[C@@]2([H])CO1 |
| Appearance | Solid / Crystalline Powder |
| Stereocenters | 1S, 5R |
| Ring System | Fused γ-lactone and cyclopropane |
Structural Rationale: The molecular weight of exactly 98.10 g/mol reflects a highly atom-economical framework. The fusion of the three-membered cyclopropane ring to the five-membered γ-lactone induces significant Baeyer strain. This strain is synthetically advantageous; it renders the lactone highly susceptible to regioselective nucleophilic ring-opening (e.g., by amines or hydrides), allowing chemists to seamlessly transition from the bicyclic core to functionalized cyclopropyl-amino acids or alcohols.
Mechanistic Rationale: The Bicyclic[3.1.0] Scaffold in Drug Design
Why do process chemists and drug designers prioritize this specific scaffold? The answer lies in conformational restriction .
When the lactone is converted into a 3-azabicyclo[3.1.0]hexane derivative, it acts as a rigid bioisostere of the amino acid proline. Natural proline can readily interconvert between cis and trans amide conformations, which often leads to entropic penalties upon binding to a target protein. The cyclopropane ring in the [3.1.0] system locks the pyrrolidine ring into a specific pucker, pre-organizing the molecule for optimal receptor binding and shielding it from rapid enzymatic degradation.
Synthetic Methodologies: Catalytic Intramolecular Cyclopropanation
The most robust and highly enantioselective route to synthesize (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is via the transition-metal-catalyzed intramolecular cyclopropanation of allyl diazoacetates. As demonstrated by Doyle et al. in their seminal work on [2], the use of chiral Rhodium(II) carboxamide catalysts allows for exceptional stereocontrol.
Catalytic cycle for stereoselective synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.
Experimental Protocol: Self-Validating Synthesis
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in causality check to confirm the reaction trajectory.
Objective: Synthesize (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one from allyl diazoacetate with >94% enantiomeric excess (ee).
Step 1: Catalyst Preparation & System Purging
-
Action: Add 1.0 mol% of the chiral catalyst Rh₂(5R-MEPY)₄ to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM). Purge the system with Argon for 15 minutes.
-
Causality: Rhodium(II) carbenoids are highly electrophilic and sensitive to moisture. Argon prevents catalyst poisoning, while DCM provides the optimal dielectric constant to stabilize the transient metal-carbene intermediate.
Step 2: Substrate Addition (Syringe Pump)
-
Action: Dissolve allyl diazoacetate (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the catalyst mixture via a syringe pump over a strict 10-hour period at 25°C.
-
Causality: This is the most critical parameter. Extreme slow addition maintains a near-zero steady-state concentration of the diazo compound in the flask. This kinetically suppresses intermolecular dimerization (which would form unwanted fumarate/maleate byproducts) and forces the reaction down the intramolecular cyclopropanation pathway.
Step 3: In-Situ Validation (The Self-Validating Checkpoint)
-
Action: Monitor the reaction for steady nitrogen gas (
) evolution via a bubbler. -
Causality: The continuous bubbling of
is the visual confirmation of diazo decomposition and active metal carbenoid formation. If bubbling ceases prematurely, catalyst deactivation has occurred.
Step 4: Quenching and Purification
-
Action: Once addition is complete, stir for an additional 1 hour. Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Causality: Chromatography successfully strips away the heavy metal catalyst and trace dimeric impurities, yielding the pure bicyclic lactone.
Step 5: Analytical Validation
-
Action: Perform ¹H NMR and Chiral HPLC.
-
Causality: ¹H NMR will confirm structural identity (look for the characteristic upfield multiplets of the cyclopropane protons between 0.5–1.0 ppm). Chiral HPLC against a racemic standard definitively validates the (1S,5R) stereochemical outcome.
Downstream Pharmaceutical Applications
The true value of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one lies in its downstream applications. While the unsubstituted core is a powerful tool for general peptidomimetics, its substituted analogs have shaped modern antiviral therapies.
A prime example is the 6,6-dimethyl substituted analog of this exact bicyclic lactone, which is the direct synthetic precursor to the "P2" bicyclic proline fragment found in blockbuster protease inhibitors. As detailed in the [3] (the active antiviral component of Paxlovid), the[3.1.0] bicyclic system is essential for the drug's ability to selectively bind and inhibit the SARS-CoV-2 Mpro enzyme. Similarly, earlier Hepatitis C drugs like Boceprevir relied heavily on this fused cyclopropane architecture to achieve oral bioavailability and target specificity.
By mastering the synthesis and handling of the fundamental 98.10 g/mol (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one core, process chemists gain the foundational expertise required to scale up these complex, life-saving APIs.
References
-
Doyle, M. P., Pieters, R. J., Martin, S. F., Austin, R. E., Oalmann, C. J., & Müller, P. "High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst." Journal of the American Chemical Society, 1991. Available at:[Link]
-
Pfizer R&D. "Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months." ACS Central Science, 2023. Available at:[Link]
The Solubility Profile and Solvent-Mediated Reactivity of 3-Oxabicyclo[3.1.0]hexan-2-one: A Technical Guide for Process Chemists
Introduction & Structural Dynamics
3-Oxabicyclo[3.1.0]hexan-2-one and its derivatives (such as the 1-phenyl or 6,6-dimethyl analogues) are highly strained, bicyclic lactones that serve as critical chiral building blocks in modern organic synthesis[1]. They are foundational intermediates in the production of active pharmaceutical ingredients (APIs), including the serotonin-norepinephrine reuptake inhibitor (SNRI) levomilnacipran, as well as various pyrethroid insecticides and spirocyclic scaffolds,.
From a physicochemical perspective, the solubility profile of this scaffold is dictated by a stark structural dichotomy: a highly polar
Thermodynamic Solubility Profile in Organic Solvents
The solvation thermodynamics of 3-oxabicyclo[3.1.0]hexan-2-one are highly dependent on the solvent's dielectric constant (
-
Polar Aprotic Solvents (DCM, THF, EtOAc, DMSO): The compound exhibits its highest solubility in these media. The strong dipole moment of the lactone carbonyl interacts favorably with the polarizable bonds of solvents like dichloromethane (DCM) and tetrahydrofuran (THF). DMSO is particularly effective for highly substituted derivatives due to its superior ability to solvate polar organic molecules[3].
-
Fluorinated and Polar Protic Solvents (HFIP, MeOH): While soluble in standard alcohols, the use of strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) fundamentally alters the molecule's electronic distribution. HFIP coordinates directly with the lactone carbonyl, withdrawing electron density and activating the adjacent cyclopropane bonds for transition-metal-catalyzed reactions[4].
-
Non-Polar Aliphatic Hydrocarbons (Hexane, Heptane): The molecule demonstrates poor solubility in strictly non-polar solvents. The high dipole moment of the lactone outcompetes the weak London dispersion forces provided by aliphatic chains, making hexanes and heptanes ideal anti-solvents for crystallization and chromatographic purification[5].
Quantitative Data Summary
The following table outlines the generalized solubility profile and primary process applications for 3-oxabicyclo[3.1.0]hexan-2-one scaffolds across different solvent classes.
| Solvent Class | Representative Solvent | Dielectric Constant ( | Relative Solubility at 25°C | Primary Process Application |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | Very High (>100 mg/mL) | Intramolecular cyclopropanation[6] |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | High (50 - 100 mg/mL) | Nucleophilic ring opening / Aminolysis[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | Very High (>100 mg/mL) | Zwitterionic intermediate stabilization[3] |
| Strong H-Bond Donor | Hexafluoroisopropanol (HFIP) | 16.70 | Moderate (10 - 50 mg/mL) | Pd-catalyzed C-H activation |
| Non-Polar Aliphatic | n-Hexane | 1.88 | Poor (<1 mg/mL) | Anti-solvent crystallization / Chromatography[5] |
Causality in Solvent Selection for Synthetic Workflows
In process chemistry, solvent selection for 3-oxabicyclo[3.1.0]hexan-2-one is rarely arbitrary. The solvent microenvironment directly dictates the reaction pathway.
Intramolecular Cyclopropanation (DCM): The synthesis of the bicyclic core often relies on the decomposition of a diazo precursor using a dirhodium(II) catalyst. Anhydrous DCM is the universal solvent of choice here[6]. Causality: DCM provides exceptional solubility for both the organic substrate and the dirhodium catalyst. More importantly, because DCM is non-coordinating, it does not compete with the diazo compound for the axial coordination sites on the electrophilic rhodium center, thereby preventing catalyst poisoning and ensuring high enantioselectivity.
Nucleophilic Ring Opening and Aminolysis (THF / DMSO): During the synthesis of levomilnacipran, the lactone ring must be opened via aminolysis with diethylamine[7]. Causality: This reaction proceeds through a highly polar transition state. THF effectively solvates the nucleophilic amine without participating in side reactions. When stronger Lewis acids or bases are used, DMSO is often introduced because its high dielectric constant stabilizes the resulting zwitterionic or highly polarized intermediates, drastically lowering the activation energy barrier for ring opening.
Skeletal Recasting via C-H Activation (HFIP): Recent advancements have utilized Pd-catalyzed C-H activation to functionalize the cyclopropane ring[4]. Causality: HFIP is uniquely suited for this transformation. Its strong hydrogen-bond donating capability activates the lactone carbonyl, while its low nucleophilicity prevents unwanted ring-opening of the strained bicyclic system. Furthermore, HFIP stabilizes the palladium catalytic intermediates, allowing the dual-activation sequence (C-H activation followed by ring opening) to proceed with high stereocontrol.
Solvent-Mediated Pathway Visualization
The following diagram illustrates how the choice of solvent microenvironment dictates the downstream synthetic utility of the 3-oxabicyclo[3.1.0]hexan-2-one core.
Solvent-dependent synthetic pathways for 3-Oxabicyclo[3.1.0]hexan-2-one derivatives.
Experimental Protocol: High-Throughput Thermodynamic Solubility Screening
To accurately determine the solubility profile of novel 3-oxabicyclo[3.1.0]hexan-2-one derivatives during early-stage drug development, kinetic dissolution data is insufficient. The following self-validating protocol ensures the measurement of true thermodynamic equilibrium.
Step 1: Solvent Preparation and Equilibration
-
Dispense 2.0 mL of the target organic solvent into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.
-
Add the 3-oxabicyclo[3.1.0]hexan-2-one derivative in 10 mg increments until a visible, persistent suspension is achieved (indicating saturation).
-
Add a PTFE-coated magnetic stir bar, seal the vial, and stir at 500 rpm in a thermostated block at 25.0 ± 0.1 °C for exactly 48 hours. Causality: A 48-hour equilibration period is mandatory to overcome any metastable kinetic dissolution states and ensure true thermodynamic equilibrium is reached between the solid and the solvated molecules.
Step 2: Phase Separation
-
Transfer 1.0 mL of the suspension to a microcentrifuge tube.
-
Centrifuge at 10,000 rpm for 15 minutes at 25.0 °C. Causality: Syringe filtration is explicitly avoided because the highly polar lactone can adsorb onto standard filter membranes (e.g., Nylon or PVDF), leading to artificially low concentration readings. Centrifugation ensures the supernatant is entirely free of colloidal particles without risking adsorption losses.
Step 3: HPLC-UV Quantification
-
Carefully aspirate 100 µL of the clear supernatant and dilute volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of the detector.
-
Analyze the sample via HPLC-UV at the predetermined
using a validated calibration curve. Calculate the solubility in mg/mL.
Step 4: Self-Validation (Solid-State Integrity Check)
-
Decant the remaining solvent from the original equilibration vial.
-
Dry the residual solid under vacuum at room temperature for 4 hours.
-
Analyze the recovered solid via X-Ray Powder Diffraction (XRPD). Causality: This is the most critical step for data integrity. The highly polar nature of the lactone makes it susceptible to forming solvent-inclusion complexes (solvates). If the XRPD pattern of the recovered solid differs from the input material, the measured solubility reflects the new solvated polymorph, not the original API. This check validates that the thermodynamic data corresponds to the correct crystal form.
References
- PubChem. "1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | C11H10O2". National Center for Biotechnology Information.
- Tintori, G., et al. "Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction". Thieme Connect.
- Konrádová, D., et al. "1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis". J. Org. Chem. 2018.
- Doyle, M. P., et al. "dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate]". Organic Syntheses.
- Google Patents. "WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride".
- Maji, S., et al. "C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid". ACS Catalysis 2026.
Sources
- 1. 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | C11H10O2 | CID 11745119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | C7H10O2 | CID 11094620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicea.com [chemicea.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2014203277A2 - Process for the preparation of (1s,2r)-2-(aminomethyl)-n,n-diethyl-1-phenylcyclopropanearboxamide hydrochloride - Google Patents [patents.google.com]
Thermodynamic Stability and Strain-Release Dynamics of Cyclopropane-Fused Bicyclic Lactones
Executive Summary
In modern medicinal chemistry, the pursuit of novel chemical space often leads to the incorporation of highly strained ring systems. Cyclopropanes provide important design elements in medicinal chemistry and are widely present in drug compounds due to their ability to enforce conformational restriction[1]. When a cyclopropane ring is fused to a lactone—creating bicyclic architectures such as the 3-oxabicyclo[3.1.0]hexan-2-one scaffold—the resulting molecule benefits from extreme entropic pre-organization.
However, this fusion introduces profound thermodynamic instability. As an application scientist, I frequently encounter the challenge of balancing this molecular rigidity with chemical stability. This whitepaper dissects the thermodynamic parameters governing cyclopropane-fused bicyclic lactones, explains the causality behind their strain-driven reactivity, and provides field-proven, self-validating protocols for their synthesis and thermodynamic profiling.
Thermodynamic Fundamentals: The Architecture of Strain
The thermodynamic stability of a bicyclic lactone is dictated by the sum of its internal strains: angle (Baeyer) strain, torsional (Pitzer) strain, and transannular interactions.
High-level ab initio calculations demonstrate that an isolated cyclopropane ring possesses an inherent strain energy (SE) of approximately 28.6 kcal/mol[2]. A standard
The enthalpy of ring-opening reactions serves as a direct measure of this localized ring strain[3]. The massive ~29 kcal/mol of strain energy embedded in the cyclopropane ring provides a powerful thermodynamic driving force, rendering these kinetically inert C-C
Quantitative Strain Profiling
The table below summarizes the thermodynamic strain contributions across reference monocyclic and fused bicyclic systems.
Table 1: Comparative Ring Strain Energies (SE) and Thermodynamic Drivers
| Structural Motif | Estimated Ring Strain Energy (kcal/mol) | Primary Thermodynamic Strain Contributors |
| Cyclohexane | 2.2 | Minimal (Reference baseline) |
| 11.3 | Conformational restriction & dipole repulsion | |
| Cyclopropane | 28.6 | Angle (Baeyer) strain & bent |
| Cyclopropanone | 49.0 | Combined angle and severe torsional strain |
| 3-oxabicyclo[3.1.0]hexan-2-one | ~34.0 - 38.0 | cis-Fusion torsional strain + core angle strain |
Causality in Strain-Driven Reactivity
Why do we intentionally design drugs with such high ground-state thermodynamic energy? The answer lies in strain-release mechanisms .
Unstrained C-C bonds are kinetically inert and thermodynamically stable. Overcoming this barrier necessitates the incorporation of a thermodynamic driving force[4]. By embedding a cyclopropane ring adjacent to a lactone carbonyl, we create a "molecular springboard." When targeted by specific biological nucleophiles (e.g., in covalent suicide inhibitors) or transition-metal catalysts, the relief of the ~35 kcal/mol of bicyclic strain drives the reaction forward irreversibly. The enthalpy gained by relaxing the bond angles back to standard
Figure 1: Thermodynamic energy landscape and strain-release pathway of bicyclic lactones.
Experimental Methodologies: Self-Validating Workflows
To harness these highly strained systems, researchers must utilize protocols that prevent premature thermal degradation. Below are the optimized, step-by-step methodologies for synthesizing and thermodynamically profiling cyclopropane-fused lactones.
Protocol A: Chemoselective Synthesis via Metal-Catalyzed Cyclopropanation
Objective: Construct the highly strained 3-oxabicyclo[3.1.0]hexan-2-one core without triggering thermal ring-opening.
-
Step 1: Precursor Preparation. Dissolve the allylic alcohol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Causality: Water and oxygen must be excluded to prevent the oxidative quenching of the highly sensitive transition-metal catalyst.
-
-
Step 2: Catalyst Introduction. Add a Cobalt(II) or Rhodium(II) catalyst (0.01 - 0.05 equiv).
-
Causality: Transition metals lower the activation energy required for diazo decomposition, stabilizing the highly reactive free carbene intermediate and directing chemoselective cyclopropanation over non-selective C-H insertion.
-
-
Step 3: Syringe-Pump Reagent Delivery. Infuse ethyl diazoacetate (EDA) (1.2 equiv) via a syringe pump over 4 hours at 0 °C.
-
Self-Validation Check: If the solution vigorously bubbles (rapid
evolution) or turns black, the addition rate is too fast. Slow addition maintains a low steady-state concentration of EDA, thermodynamically suppressing the undesired carbene dimerization pathway.
-
-
Step 4: Intramolecular Lactonization. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and warm to 25 °C to drive transesterification.
-
Causality: The thermodynamic penalty of the cyclopropane ring forces the pendant hydroxyl and ester groups into strict spatial proximity, accelerating the lactonization entropically to yield exclusively the cis-fused isomer.
-
Protocol B: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Objective: Quantify the thermal stability and decomposition kinetics (
-
Step 1: Sample Encapsulation. Accurately weigh 2.0–5.0 mg of the purified bicyclic lactone into an aluminum DSC pan. Seal with a pin-hole lid.
-
Causality: The pin-hole allows for the outgassing of volatile decomposition byproducts. A hermetically sealed pan would rupture, creating pressure-induced artifactual endotherms that mask true thermodynamic data.
-
-
Step 2: Baseline Calibration. Calibrate the DSC using an Indium standard to ensure precise enthalpy measurements.
-
Step 3: Thermal Ramping. Heat the sample from 25 °C to 300 °C at 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Self-Validation Check: The inert
atmosphere ensures that any observed exotherm is strictly due to intrinsic strain-release degradation (ring-opening) rather than oxidative combustion.
-
-
Step 4: Integration. Integrate the exothermic peak to calculate
. A lower onset temperature ( ) directly correlates with higher ground-state thermodynamic instability.
Figure 2: Self-validating experimental workflow for synthesis and thermodynamic profiling.
Conclusion
Cyclopropane-fused bicyclic lactones are not merely structural novelties; they are precision-engineered thermodynamic springs. By understanding the precise interplay between Baeyer strain and torsional fusion constraints, drug development professionals can leverage these motifs to achieve unprecedented target binding affinities and drive highly specific strain-release bioconjugations. Strict adherence to controlled, self-validating synthetic and calorimetric workflows is essential to successfully translate these high-energy molecules from the bench to the clinic.
References
-
Title : C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid | ACS Catalysis Source : acs.org URL :[Link]
-
Title : The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed Source : nih.gov URL :[Link]
-
Title : Thermodynamics and Kinetics of Ring - Opening Polymerization 1 - Wiley-VCH Source : wiley-vch.de URL :[Link]
-
Title : Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source : nih.gov URL :[Link]
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Safety Data & Handling Precautions for (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
[1]
Document ID: SDS-GUIDE-43119 | Version: 2.0 | Status: Active Target Compound: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one (Commonly referred to as (1S,5R)-Lactone or G-Lactone)[1]
Executive Summary & Chemical Identity
The Molecule: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one is a pivotal chiral building block (synthon) used primarily in the asymmetric synthesis of prostaglandins and prostacyclins.[1] Its bicyclic framework and specific stereochemistry (1S,5R) allow for the precise construction of the "Corey Lactone," a universal intermediate for lipid-based therapeutics.[1]
Expert Insight: While often classified merely as an "irritant" in vendor catalogs, the presence of an
Table 1: Chemical Identification
| Parameter | Technical Specification |
| IUPAC Name | (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one |
| Common Synonyms | (1S,5R)-G-Lactone; (-)-cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one |
| CAS Number | 43119-28-4 |
| Molecular Formula | |
| Molecular Weight | 124.14 g/mol |
| Physical State | White to beige crystalline powder |
| Melting Point | 44–46 °C |
| Solubility | Soluble in MeOH, DCM, EtOAc; sparingly soluble in water (hydrolyzes) |
Hazard Identification (GHS & Mechanistic Risks)
GHS Classification (29 CFR 1910.1200 / EU CLP)[1]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]
The "Hidden" Hazard: Sensitization Potential
Standard SDSs often omit the sensitization risk for early-stage intermediates.[1] However, the chemical structure dictates caution.[1]
Mechanism of Action: The strained lactone ring, combined with the alkene (unsaturation), makes this molecule an electrophile.[1] It can react with nucleophilic residues (cysteine/lysine) on skin proteins, forming a hapten-protein conjugate that triggers an immune response.[1]
Precautionary Mandate: Treat as a Potential Skin Sensitizer (Category 1B) .[1]
Risk Management & Engineering Controls
Effective safety relies on a hierarchy of controls, prioritizing containment over Personal Protective Equipment (PPE).[1]
Diagram 1: Exposure Control Hierarchy
This diagram illustrates the decision matrix for handling (1S,5R)-lactone, moving from Engineering Controls (Most Effective) to PPE (Least Effective).[1]
Caption: Hierarchy of controls for handling (1S,5R)-lactone. Engineering controls (blue) are mandatory for solid handling to prevent inhalation of sensitizing dust.[1]
Handling Protocols (Field-Proven)
Protocol A: Safe Weighing of Potent Solids
Objective: Transfer solid (1S,5R)-lactone without generating airborne dust or contaminating the balance.[1]
-
Preparation:
-
The Transfer:
-
Decontamination:
Protocol B: Reaction Setup (Moisture Exclusion)
Causality: Lactones are susceptible to hydrolysis, which opens the ring to form the corresponding hydroxy-acid.[1] This destroys the chiral center's utility and alters the stoichiometry.[1]
-
Drying: Ensure all glassware is flame-dried or oven-dried (120°C > 2 hrs).
-
Solvent: Use anhydrous solvents (DCM or THF) with <50 ppm water content.[1]
-
Inert Atmosphere: Blanket the reaction with Nitrogen (
) or Argon.[1] -
Temperature: If using strong nucleophiles (e.g., DIBAL-H reduction), cool to -78°C to prevent over-reduction of the lactone.
Stability & Storage (The Shelf-Life Factor)[1]
Storage Condition: 2–8°C (Refrigerated), under inert gas (
Diagram 2: Degradation Pathway (Hydrolysis)
Understanding the degradation mechanism is crucial for troubleshooting low yields.[1]
Caption: Hydrolysis mechanism.[1] Exposure to moisture/bases opens the lactone ring, forming an inactive hydroxy acid impurity and degrading enantiomeric purity.[1]
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][3][2] Seek medical attention (Lactones can cause corneal clouding).[1] |
| Skin Contact | Wash with soap and water.[1][3][4] Do not use alcohol (increases skin permeability).[1] If rash occurs, treat as allergic dermatitis.[1] |
| Inhalation | Move to fresh air.[1][3][4] If wheezing occurs (sensitization sign), administer oxygen and consult a pulmonologist. |
| Spill (<10g) | Wet spill with inert solvent (e.g., heptane) to suppress dust.[1] Wipe up with absorbent pads.[1] |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Geissman-Waiss Lactone (and related oxa-analogs).[1] National Library of Medicine.[1] Retrieved from [1][5]
-
ChemicalBook. (2024).[1] (1S,5R)-(-)-2-Oxabicyclo[3.3.0]oct-6-en-3-one Properties and Safety. Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] Product Information: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one.[1][6][7] Retrieved from [1]
Sources
- 1. (1S,5R)-(-)-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Geissman-Waiss lactone | C6H9NO2 | CID 10877128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | CAS 43119-28-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. (1S,5R)-(-)-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE | 43119-28-4 [chemicalbook.com]
Structural analysis of cyclopropane-fused gamma-lactones
Structural Elucidation and Pharmacophore Analysis of Cyclopropane-Fused -Lactones
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists
Executive Summary: The Strained Scaffold
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a privileged structural motif in modern drug discovery. Found in natural products like Plakorin and serving as a critical intermediate in the synthesis of glutamate analogs (e.g., Eglumegad), this bicyclic system offers a unique combination of rigid stereochemical definition and tunable reactivity .
For the researcher, the challenge lies not just in synthesis, but in the precise structural assignment of these strained systems. The fusion of a cyclopropane ring to a
This guide provides an authoritative workflow for the structural analysis of these systems, moving beyond basic characterization to advanced stereochemical determination and reactivity-based validation.
Structural Dynamics & Electronic Landscape
The "Bent Bond" Phenomenon
Unlike standard aliphatic systems, the cyclopropane C-C bonds in this fused system possess significant
Impact on Analysis:
-
Acidity: The bridgehead protons (
) are more acidic than typical lactone -protons. -
Coupling Constants: The Karplus relationship is distorted due to the fixed dihedral angles and bent bonds.
-
UV/Vis: The cyclopropane ring can act as a
-donor, exhibiting bathochromic shifts if conjugated with the lactone carbonyl.
Visualizing the Analytical Logic
The following diagram outlines the decision matrix for characterizing these derivatives, linking physical properties to analytical techniques.
Figure 1: Analytical workflow linking physical strain to spectroscopic validation steps.
Spectroscopic Characterization Strategy
Infrared (IR) Spectroscopy: The Strain Gauge
The most immediate indicator of the cyclopropane-fused
| Compound Class | Typical | Structural Cause |
| Acyclic Ester | 1735 - 1750 | Free rotation, no strain. |
| Standard | 1760 - 1775 | 5-membered ring strain. |
| 3-oxabicyclo[3.1.0]hexan-2-one | 1775 - 1795 | Fused ring strain + Walsh orbital overlap. |
| ~1820 | Extreme angle strain. |
Diagnostic Rule: A carbonyl band >1780 cm
NMR Spectroscopy: The Definitive Probe
3.2.1 Proton (
H) NMR Anomalies
The bridgehead protons (
-
Fusion Geometry: In the [3.1.0] system, the ring fusion is exclusively cis . Trans-fusion is geometrically prohibited due to the high strain limits of the small rings.
-
Coupling Constants (
):- (Bridgehead): Typically 5.5 – 7.5 Hz . This is characteristic of cis-cyclopropane protons but is slightly lower than non-fused cis-cyclopropanes (often 8-10 Hz) due to the electronegative oxygen atom in the lactone ring.
-
and
: These values distinguish the endo vs. exo orientation of substituents at C6.- usually holds, but in rigid bicyclic systems, the Karplus curve must be applied with caution.
3.2.2 Carbon (
C) NMR
The high-field shift of the cyclopropane carbons is diagnostic.
-
C1/C5 (Bridgehead): Typically 20 – 35 ppm .
-
C6 (Apex): Highly shielded, often appearing at 10 – 25 ppm .
-
C2 (Carbonyl): Deshielded relative to acyclic esters, typically 172 – 176 ppm .
Protocol: Stereochemical Assignment via NOE
Distinguishing between diastereomers (e.g., a substituent at C6 pointing towards or away from the lactone ring) requires a rigorous NOE (Nuclear Overhauser Effect) protocol.
Experimental Setup
Objective: Determine the relative configuration of a substituent at C6 (Exo vs. Endo).
-
Sample Prep: Dissolve ~5-10 mg of analyte in CDCl
or C D . Note: Benzene-d6 often provides better resolution for cyclopropyl protons due to magnetic anisotropy. -
Degassing: Critical for NOE. Bubble Argon through the sample for 5 minutes to remove paramagnetic oxygen, which quenches NOE signals.
-
Pulse Sequence: Run a 1D-NOESY (e.g., selnogp on Bruker systems) or a 2D-NOESY with a mixing time (
) of 400-600 ms .-
Too short (<300ms): Insufficient buildup for weak signals.
-
Too long (>800ms): Spin diffusion leads to false positives.
-
Interpretation Logic
-
Target Irradiation: Selectively irradiate the bridgehead proton
(or ). -
Observation:
-
Endo-Substituent (Concave): If the substituent is endo, the C6 proton is exo. You will observe a strong NOE correlation between
and because they are on the same face (cis-relationship on the cyclopropane). -
Exo-Substituent (Convex): If the substituent is exo, the C6 proton is endo. The distance between
and is larger, and the NOE will be weak or absent. Instead, look for NOE between the substituent protons and .
-
Reactivity as an Analytical Tool: Donor-Acceptor Systems
Cyclopropane-fused lactones often behave as Donor-Acceptor (D-A) Cyclopropanes . The lactone carbonyl acts as the Acceptor, and substituents at C6 (or the C-O bond itself) act as Donors.
Verification Experiment: If spectroscopic data is ambiguous, reactivity can confirm the strain energy.
-
Reagent: TiCl
(1.0 equiv) in CH Cl at -78°C. -
Reaction: Homoconjugate addition (Ring Opening).
-
Outcome: The strained bond breaks to form a
-lactol or a chlorinated acyclic ester. -
Analysis: The product will show a dramatic shift in IR (carbonyl relaxes to ~1740 cm
) and loss of the high-field NMR signals. This confirms the presence of the activated cyclopropane ring.
Figure 2: Reactivity pathway for Donor-Acceptor cyclopropanes used as chemical structure validation.
References
-
Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link
-
Ghanem, A. (2009). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cyclopropane Derivatives. Tetrahedron, 65(31), 5982-6008. Link
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews, 117(18), 11651–11679. Link
- Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2. Wiley. (Foundational text on cyclopropane strain energy).
-
De Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809–826. Link
Literature Review and Technical Guide on 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives: Synthesis, Mechanisms, and Applications in Drug Discovery
Executive Summary & Structural Causality
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a highly privileged, conformationally restricted bicyclic system composed of a cyclopropane ring fused to a
The intrinsic ring strain of the cyclopropane-lactone fusion also makes it a powerful synthetic intermediate. The lactone ring can be chemoselectively opened to yield functionalized cyclopropanes, which are ubiquitous in both central nervous system (CNS) therapeutics and agrochemicals. This whitepaper synthesizes current literature, detailing the mechanistic pathways, quantitative reaction metrics, and validated experimental protocols for handling these critical derivatives.
Key Derivatives and Translational Applications
The functionalization of the 3-oxabicyclo[3.1.0]hexan-2-one core dictates its downstream application. Literature highlights three primary derivatives of profound industrial and academic interest:
-
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: This derivative is the foundational precursor for Milnacipran , a blockbuster serotonin-norepinephrine reuptake inhibitor (SNRI)[]. The rigid cyclopropane core effectively mimics the bioactive conformation of the ethylamine side chain found in endogenous neurotransmitters. It is also utilized in the search for triple neurotransmitter reuptake inhibitors[2].
-
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A critical building block for the synthesis of cis-chrysanthemic acid and novel pyrethroid insecticides[3]. The gem-dimethyl group on the cyclopropane ring is essential for the lipophilicity and insecticidal activity of the final agrochemicals.
-
1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one: Employed as a highly versatile synthetic building block. The steric bulk and rigidity of the lactone direct the stereoselectivity of subsequent transformations, enabling the formation of quaternary carbon centers with exceptional diastereomeric ratios (dr > 95:1)[4].
Mechanistic Workflows & Visualizations
Understanding the thermodynamic and kinetic drivers behind the synthesis and application of these derivatives is critical for process optimization.
Milnacipran Synthesis Pathway
The 1-phenyl derivative undergoes a sequence of aminolysis and chemoselective reduction to yield the active pharmaceutical ingredient (API) Milnacipran. The lactone opening is thermodynamically driven by the formation of the stable amide bond.
Workflow illustrating the synthesis of Milnacipran from the 1-phenyl derivative.
Stereoselective Synthesis via Meldrum's Acid
The synthesis of the unsubstituted chiral core, (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one, leverages the high acidity of Meldrum's acid. The reaction with (R)-epichlorohydrin proceeds via an enolate alkylation followed by an intramolecular epoxide ring-opening, which establishes the cyclopropane geometry[5].
Mechanistic pathway for the synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies include in-process controls to ensure reproducibility.
Protocol A: Synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
Objective: To synthesize the chiral core utilizing Meldrum's acid and (R)-epichlorohydrin[5]. Causality: Sodium ethoxide is chosen as the base because its pKa is sufficient to quantitatively deprotonate Meldrum's acid without causing premature degradation of the epichlorohydrin.
-
Enolate Generation: Under an inert atmosphere (N₂), prepare a solution of sodium ethoxide in anhydrous ethanol and cool to 0 °C. Slowly add Meldrum's acid (1.0 equiv).
-
Self-Validation: The reaction mixture will transition to a clear solution, indicating complete deprotonation and enolate formation.
-
-
Alkylation: Introduce (R)-epichlorohydrin (1.1 equiv) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Cyclopropanation & Decarboxylation: Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. The elevated thermal energy is required to overcome the activation barrier for the intramolecular epoxide opening and the subsequent decarboxylation/lactonization cascade.
-
Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NH₄Cl. Extract the aqueous layer twice, dry the combined organic layers over MgSO₄, and concentrate.
-
Purification: Purify via vacuum distillation or silica gel chromatography to isolate the pure bicyclic lactone.
Protocol B: Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Objective: To execute a scalable organocatalyzed desymmetrization of caronic anhydride. Causality: Desymmetrization of a meso-anhydride using a chiral amine catalyst bypasses the need for late-stage chiral resolution, significantly improving the Process Mass Intensity (PMI).
-
Desymmetrization: Dissolve caronic anhydride in a suitable solvent (e.g., MTBE) and introduce a catalytic amount of a chiral bifunctional organocatalyst.
-
Self-Validation: Monitor the reaction via chiral HPLC. The disappearance of the anhydride peak and the emergence of a single enantiomeric hemiester peak confirm the kinetic resolution.
-
-
Chemoselective Reduction: To the resulting carboxylic acid intermediate, add a mild reducing agent (e.g., Borane-Dimethyl Sulfide complex, BH₃·SMe₂) at 0 °C.
-
Causality: BH₃ selectively reduces the electron-rich carboxylic acid over the ester/lactone carbonyl, preventing over-reduction to the diol.
-
-
Telescoped Cyclization: Upon complete reduction, treat the mixture with a catalytic acid to drive the lactonization of the resulting hydroxy-ester.
-
Isolation: Crystallize the final product directly from the reaction mixture to achieve high enantiomeric excess (>95% ee).
Quantitative Data Summary
The table below synthesizes the quantitative performance metrics of the primary synthetic routes discussed in the literature.
| Derivative | Primary Application | Synthetic Route | Typical Yield | Stereoselectivity |
| 1-Phenyl- | Milnacipran (SNRI) precursor | Phenylacetonitrile + Epichlorohydrin | 65–75% | Racemic (requires resolution) |
| 6,6-Dimethyl- | Pyrethroid insecticides | Organocatalyzed desymmetrization | ~80% (telescoped) | > 95% ee |
| 1-(Phenylsulfonyl)- | Quaternary stereocenter building block | Phenylsulfonyl lactone functionalization | 70–90% | dr > 95:1 |
| (1R,5S)-unsubstituted | Chiral building block | Meldrum's acid + (R)-epichlorohydrin | 50–60% | > 98% ee (retains precursor chirality) |
References
- Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.
- CAS 63106-93-4 (1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)
- Draw the mechanism for the synthesis of (1R,5S)-3-oxabicyclo[3.1.
- 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.
- Source: MDPI (Molecules)
- (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.
Sources
Role of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one as a chiral building block
The rational design of conformationally restricted therapeutics relies heavily on privileged chiral scaffolds that dictate the three-dimensional orientation of pharmacophores. Among these, (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one and its substituted derivatives have emerged as cornerstone building blocks in modern asymmetric synthesis. By fusing a rigid cyclopropane ring to a gamma-lactone, this scaffold provides a highly strained, stereochemically dense core that serves as a precursor to bicyclic prolines and cyclopropyl-amino acids.
As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, synthetic workflows, and downstream pharmaceutical applications of this critical scaffold, specifically focusing on its role in the synthesis of the antiviral Nirmatrelvir (Paxlovid) and the antidepressant Levomilnacipran.
Structural Rationale & Mechanistic Advantages
The utility of the 3-oxabicyclo[3.1.0]hexan-2-one scaffold lies in its inherent geometric constraints. The cis-fusion of the three- and five-membered rings forces the molecule into a rigid conformation. This rigidity is synthetically advantageous for two primary reasons:
-
Stereocontrolled Ring Opening: The lactone can be selectively opened by nucleophiles (such as amines or azides). Because the cyclopropane ring remains intact during this process, the relative stereochemistry at the C1 and C5 positions is perfectly conserved, translating the scaffold's chirality directly into the linear intermediate.
-
Template for Bicyclic Prolines: By opening the oxygen-containing lactone and subsequently closing the ring with a nitrogen atom, chemists can seamlessly convert the oxabicyclo core into an azabicyclo[3.1.0]hexane core. This is the exact structural motif required for the P2 ligand in several protease inhibitors[1].
Core Application I: Bicyclic Proline Analogs (Nirmatrelvir)
The derivative (1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is the critical starting material for the P2 ligand of Nirmatrelvir, the active protease inhibitor in Paxlovid[2]. The 6,6-dimethyl substitution provides vital hydrophobic bulk that fits perfectly into the S2 pocket of the SARS-CoV-2 Main Protease (Mpro)[1].
The synthesis of this building block relies on the organocatalyzed desymmetrization of a meso-compound (caronic anhydride), followed by a chemoselective reduction.
Workflow: Desymmetrization of caronic anhydride to the Nirmatrelvir P2 ligand.
Core Application II: Cyclopropyl-Amino Acids (Levomilnacipran)
Another vital derivative is (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 96847-53-9)[3][4]. The introduction of the 1-phenyl group shifts the utility of the scaffold toward central nervous system (CNS) therapeutics. Ring-opening of this specific lactone yields the highly functionalized cyclopropyl-amino acid core of Levomilnacipran, a potent Serotonin and Norepinephrine Reuptake Inhibitor (SNRI). The rigid cyclopropane ensures the optimal spatial arrangement of the phenyl ring and the aminomethyl group, maximizing binding affinity at the monoamine transporters.
Signaling Pathway: Mechanism of action for Levomilnacipran (SNRI).
Experimental Methodologies: A Self-Validating System
To ensure high enantiomeric purity and scalability, the synthesis of these building blocks must rely on robust, self-validating protocols. Below are the optimized procedures for generating and utilizing the 6,6-dimethyl lactone scaffold.
Protocol A: Organocatalyzed Desymmetrization of Caronic Anhydride
Causality: Caronic anhydride is a meso compound. To establish the (1S,5R) stereocenters, a chiral cinchona alkaloid-derived organocatalyst is used to selectively attack one of the enantiotopic carbonyl groups, opening the anhydride into a chiral hemiester.
-
Reaction Setup: Dissolve caronic anhydride in anhydrous standard dilution solvent (e.g., MTBE or THF) to suppress intermolecular side reactions.
-
Catalytic Desymmetrization: Introduce the chiral organocatalyst (typically 5-10 mol%) and a nucleophile (e.g., methanol) at -20°C. The low temperature maximizes the transition state energy difference between the two enantiotopic faces, ensuring high enantiomeric excess (ee).
-
Validation Checkpoint: Pull a 50 µL aliquot, quench, and analyze via Chiral HPLC. Do not proceed to reduction unless ee > 95%. Proceeding with lower ee will result in racemic byproduct accumulation that cannot be easily separated later.
-
Chemoselective Reduction: Add a selective reducing agent (e.g., borane-dimethyl sulfide or a selective hydride) to reduce the free carboxylic acid to a primary alcohol.
-
Lactonization: Upon acidic workup, the newly formed primary alcohol spontaneously attacks the adjacent ester, cyclizing to form the (1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one lactone.
Protocol B: Chemoselective Lactone Opening and Amination
Causality: To convert the oxabicyclo core to an azabicyclo core, the lactone must be opened without epimerizing the cyclopropane stereocenters.
-
Nucleophilic Opening: Treat the lactone with a nitrogen nucleophile (e.g., benzylamine or an azide equivalent) under mild basic conditions. The nucleophile attacks the lactone carbonyl, relieving ring strain and generating a cyclopropyl-amide with a pendant primary alcohol.
-
Alcohol Activation: Treat the intermediate with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane (DCM) at 0°C. Causality: Mesylation converts the poor hydroxyl leaving group into a highly reactive electrophile.
-
Validation Checkpoint: Confirm complete disappearance of the alcohol via TLC or LC-MS to prevent competitive side reactions during the subsequent heating phase.
-
Intramolecular Cyclization: Elevate the temperature to induce intramolecular nucleophilic displacement of the mesylate by the amide nitrogen (or reduced azide). This perfectly closes the pyrrolidine ring, yielding the 3-azabicyclo[3.1.0]hexane core.
Quantitative Data Presentation
The scalability of the 3-oxabicyclo[3.1.0]hexan-2-one scaffold synthesis is heavily dependent on the efficiency of the desymmetrization step. The table below summarizes the critical metrics for the telescoped synthesis of the 6,6-dimethyl derivative at a 100 g scale.
| Synthetic Step | Reagent / Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Process Mass Intensity (PMI) |
| Desymmetrization | Cinchona Alkaloid Deriv. | 92 | > 98 | N/A (Intermediate) |
| Reduction | Borane-DMS | 88 | > 98 | N/A (Intermediate) |
| Lactonization | Acidic Workup (HCl) | 95 | > 98 | N/A (Intermediate) |
| Telescoped Process (Overall) | Continuous Flow / One-Pot | 76 | > 98 | 127 |
Note: A PMI of 127 for a four-step telescoped process generating a highly pure chiral pharmaceutical intermediate represents a highly efficient, green-chemistry compliant workflow.
References
-
Title: Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.0]hexan-2-one through Organocatalyzed Desymmetrization and Chemoselective Reduction. Source: thieme-connect.com. URL:
-
[3] Title: 96847-53-9 | (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Chiral Building Blocks. Source: ambeed.com. URL:
-
[4] Title: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | CAS 96847-53-9. Source: veeprho.com. URL:
-
[1] Title: Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. Source: researchgate.net. URL:
-
[2] Title: Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months | ACS Central Science. Source: acs.org. URL:
Sources
Methodological & Application
Application Note: Asymmetric Synthesis Protocols for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
Introduction & Mechanistic Rationale
The bicyclic lactone (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one is a highly privileged chiral building block in modern organic synthesis. Its rigid cyclopropane-fused γ-lactone architecture serves as a critical precursor for the development of conformationally restricted molecular scaffolds, pyrethroid insecticides, and specific reuptake inhibitors, including the antidepressant [1]. The most direct, atom-economical route to this scaffold is the asymmetric intramolecular cyclopropanation (IMCP) of allyl diazoacetates[2].
The transformation relies on the catalytic decomposition of an α-diazo ester to form a highly electrophilic metal carbenoid, which is subsequently trapped by the tethered olefin[2].
Causality in Catalyst Selection
-
Dirhodium(II) Catalysis: The application of chiral dirhodium(II) carboxamides, specifically Rh2(5S-MEPY)4, provides exceptional enantiocontrol[2]. The causality of this stereoselectivity lies in the ligand architecture: the four chiral pyrrolidone ligands create a rigid, C2-symmetric "chiral wall." This steric environment restricts the trajectory of the tethered olefin, forcing it to approach the carbenoid carbon from a single face, thereby dictating the (1S,5R) absolute configuration and minimizing A(1,3) strain[2].
-
Biocatalysis: Engineered myoglobin (Mb) variants have emerged as a highly sustainable alternative[3]. By remodeling the distal heme pocket via mutagenesis, the enzyme stabilizes the iron-porphyrin carbenoid and precisely orients the allyl group, enabling stereodivergent outcomes based purely on active-site sterics[3].
Mechanistic pathway of Dirhodium-catalyzed intramolecular cyclopropanation.
Quantitative Catalyst Performance Data
The following table summarizes the performance of standard catalytic systems for the intramolecular cyclopropanation of allyl diazoacetates to yield the target bicyclic lactone.
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Key Advantage |
| Rh2(5S-MEPY)4 | Chemical IMCP | 85 - 95 | 94 - 95 | High predictability, standard synthetic setup[2] |
| Rh2(4S-MEOX)4 | Chemical IMCP | 82 - 90 | 92 - 94 | Alternative ligand, robust performance[2] |
| Mb(L29A,H64V,V68A) | Biocatalytic IMCP | ~83 (Isolated) | 81 - 99 | Green chemistry, aqueous conditions, scalable[3] |
Experimental Protocols
Protocol A: Chemical Synthesis via Dirhodium Catalysis
This protocol utilizes Rh2(5S-MEPY)4 to achieve high enantioselectivity. The system is designed to be self-validating : the continuous evolution of nitrogen gas serves as a direct visual indicator of active carbenoid formation[4].
Step-by-Step Methodology:
-
Equipment Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Causality: Dirhodium carbenoids are highly sensitive to moisture, which can cause competitive O-H insertion side reactions[4].
-
Catalyst Loading: Dissolve 1.0 mol% of Rh2(5S-MEPY)4 in anhydrous dichloromethane (DCM) (10 mL per mmol of substrate) under an argon atmosphere.
-
Substrate Addition: Dissolve allyl diazoacetate (1.0 equiv) in anhydrous DCM. Load this solution into a gas-tight syringe and add it to the stirring catalyst solution via a syringe pump over 2 to 4 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, effectively suppressing intermolecular carbene dimerization (fumarate/maleate formation)[4].
-
Reaction Monitoring: Observe the reaction mixture for the cessation of N2 gas evolution. Confirm completion via TLC (Hexanes/EtOAc, 8:2).
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short silica gel plug using DCM to remove the dirhodium catalyst. Purify the concentrated filtrate via flash column chromatography to isolate (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one.
Protocol B: Biocatalytic Synthesis via Engineered Myoglobin
This protocol utilizes whole-cell E. coli expressing an engineered myoglobin variant. The system is self-validating through the mandatory addition of glucose, which acts as a metabolic electron donor[3].
Step-by-Step Methodology:
-
Biocatalyst Preparation: Grow E. coli BL21(DE3) cells expressing the engineered Mb variant in LB medium. Induce protein expression with IPTG (0.5 mM) at an OD600 of 0.6. Harvest cells via centrifugation after 16 hours at 20 °C.
-
Reaction Setup: Resuspend the cell pellet in M9 minimal medium (pH 7.4) to a final OD600 of 40. Add D-glucose to a final concentration of 20 mM. Causality: The active carbene transferase requires the heme iron to be in the Fe(II) state; cellular metabolism of glucose maintains this critical reducing environment[3].
-
Substrate Addition: Add allyl diazoacetate (dissolved in minimal ethanol, final solvent concentration <5% v/v) to the cell suspension to reach a 10 mM substrate concentration.
-
Incubation: Shake the reaction mixture at 400 rpm at room temperature for 12 hours.
-
Extraction & Analysis: Extract the aqueous mixture three times with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and determine the enantiomeric excess via chiral GC (e.g., Chiraldex G-TA column).
Step-by-step workflow for the chemical asymmetric synthesis of the bicyclic lactone.
References
1.[4] Doyle, M. P., Winchester, W. R., Protopopova, M. N., Kazala, A. P., & Westrum, L. J. "Highly Enantioselective Intramolecular Cyclopropanation Catalyzed by Dirhodium(II) Tetrakis[Methyl 2-Pyrrolidone-5(R)-Carboxylate]". Organic Syntheses. URL:[Link] 2.[1] LookChem Database. "Cas 63106-93-4, (1S,5R)-1-Phenyl-3-Oxa-Bicyclo[3.1.0]Hexan-2-One". LookChem. URL:[Link] 3.[3] Fasan, R., et al. "Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases". ACS Catalysis (via PMC). URL:[Link] 4.[2] Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. "Stereoselective Cyclopropanation Reactions". Chemical Reviews. URL:[Link]
Sources
Application Note: Nucleophilic Ring-Opening Strategies for 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a highly strained, privileged bicyclic system characterized by a cyclopropane ring fused to a
Because of the inherent ring strain of the cyclopropane (approximately 27.5 kcal/mol) and the strong electrophilicity of the lactone carbonyl, this molecule exhibits a unique bifurcated reactivity profile. By strategically selecting the hardness or softness of the nucleophile, chemists can dictate the regioselectivity of the attack—either preserving the cyclopropane core to form complex hemiacetals or triggering a strain-releasing ring-opening to yield highly functionalized acyclic or monocyclic
Mechanistic Framework: The Dichotomy of Nucleophilic Attack
The divergence in reactivity is strictly governed by Hard-Soft Acid-Base (HSAB) principles and orbital control. Understanding this causality is essential for predictive synthetic planning.
-
Electrophilic Control via Hard Nucleophiles: Organolithium (
) and Grignard reagents ( ) act as hard nucleophiles. They preferentially attack the most electrophilic center with the highest partial positive charge—the lactone carbonyl carbon. This 1,2-addition proceeds rapidly at cryogenic temperatures to form stable cyclopropyl hemiacetals or diols, leaving the strained cyclopropane entirely intact . -
Strain-Release Control via Soft Nucleophiles: Soft, highly polarizable nucleophiles such as azide (
) or phthalimide anions bypass the hard carbonyl center. Instead, they participate in an -like attack on the less sterically hindered carbon of the cyclopropane ring (typically C5). This pathway is thermodynamically driven by the massive release of cyclopropane ring strain. The reaction is further facilitated when an electron-withdrawing group (EWG), such as a phenylsulfonyl or phenyl group, is present at the C1 bridgehead position, which stabilizes the resulting enolate leaving group during the transition state .
Reaction Pathway Visualization
Mechanistic divergence of 3-oxabicyclo[3.1.0]hexan-2-one based on nucleophile hardness.
Quantitative Data: Nucleophile Influence on Regioselectivity
The following table summarizes the expected product scaffolds and typical yields based on the choice of nucleophile, validating the mechanistic divergence described above.
| Nucleophile Class | Reagent / Conditions | Primary Reaction Site | Major Product Scaffold | Typical Yield | Ref |
| Soft / Polarizable | Cyclopropane (C5) | Azido- | 75–85% | ||
| Soft / Polarizable | K-Phthalimide, NMP, 150 °C | Cyclopropane (C5) | Phthalimido- | 70–90% | |
| Hard / Basic | n-BuLi, THF, -78 °C | Lactone Carbonyl (C2) | Cyclopropyl diol | 87–89% | |
| Hard / Basic | VinylMgBr, THF, -78 °C | Lactone Carbonyl (C2) | Cyclopropyl hemiacetal | 80–87% |
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is actively monitored, preventing downstream failures.
Protocol A: Strain-Release Cyclopropane Ring-Opening via Azide
Objective: Synthesize an azido-
Causality Check: The addition of
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 1-(phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one (1.0 equiv) and dissolve in anhydrous DMF to achieve a 0.1 M concentration.
-
Reagent Addition: Add sodium azide (
, 1.5 equiv) and solid ammonium chloride ( , 1.5 equiv) to the solution at room temperature. -
Thermal Activation: Seal the flask under an argon atmosphere and heat the reaction mixture to 80 °C for 12 hours.
-
Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water and extract with Ethyl Acetate (3x).
-
DMF Removal: Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution (3x) to remove residual DMF, followed by brine. Dry over anhydrous
and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoints:
-
TLC: The starting bicyclic lactone typically has an
of ~0.5 (Hexanes/EtOAc 1:1). The ring-opened azido-product will be significantly more polar ( ). -
FT-IR: Confirm success immediately via the appearance of a sharp, intense azide stretch at
. -
1H NMR: The characteristic high-field cyclopropane protons (typically
0.8–1.5 ppm) must disappear. Look for a new downfield shift corresponding to the proton adjacent to the azide group ( 3.5–4.0 ppm).
Protocol B: Regioselective Lactone 1,2-Addition via Grignard Reagents
Objective: Synthesize a functionalized cyclopropyl hemiacetal while rigorously preserving the strained bicyclic core.
Causality Check: Operating strictly at cryogenic temperatures (-78 °C) suppresses secondary 1,4-additions and prevents the spontaneous ring-opening of the cyclopropane, kinetically trapping the 1,2-addition product.
Step-by-Step Methodology:
-
Preparation: Dissolve the bicyclic lactone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Nucleophilic Addition: Dropwise add Vinylmagnesium bromide (1.1 equiv, 1.0 M in THF) down the side of the flask over 10 minutes to prevent localized heating.
-
Maturation: Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.
-
Quench & Extraction: Carefully quench the reaction with saturated aqueous
(gas evolution will occur). Extract the aqueous layer with EtOAc (3x), dry over , and concentrate. -
Purification: Purify via flash chromatography (Silica gel, Petroleum Ether/EtOAc 1:1) to yield the pure cyclopropyl hemiacetal.
Self-Validation Checkpoints:
-
Visual Cue: If the reaction turns dark brown rapidly during Grignard addition, the internal temperature has exceeded -60 °C, risking over-addition and decomposition.
-
FT-IR: The strong lactone C=O stretch (
) will vanish, replaced by a broad O-H stretch ( ). -
1H NMR: The cyclopropane protons (
0.8–1.5 ppm) must remain intact and visible in the spectrum, confirming the bicyclic core survived the nucleophilic attack.
References
-
LookChem. (n.d.). Cas 63106-93-4, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. LookChem Chemical Database. URL: [Link]
-
Konrádová, D., Bon, D. J.-Y. D., & Pospíšil, J. (2018). 1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one as a Building Block in Organic Synthesis. The Journal of Organic Chemistry, 83(19), 12229-12238. URL: [Link]
Using (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one in antiviral drug synthesis
Application Note: Strategic Utilization of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one in Antiviral Drug Synthesis
Part 1: Strategic Overview
In the landscape of modern antiviral design—specifically against SARS-CoV-2 (Mpro) and Hepatitis C (NS3/4A)—the (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one scaffold has emerged as a critical "conformational lock." This bicyclic lactone serves as the chiral progenitor for the bicyclic proline surrogates found in high-efficacy protease inhibitors like Nirmatrelvir (Paxlovid) and Boceprevir .
While the specific commercial inhibitors often utilize the 6,6-dimethyl analog, the parent (1S,5R) lactone described here is the foundational pharmacophore used to synthesize P1 glutamine mimics . By replacing the flexible side chain of natural amino acids with this rigid bicyclic system, drug developers achieve two critical objectives:
-
Entropic Advantage: The "pre-organized" structure minimizes the entropy loss upon binding to the viral protease S1 pocket.
-
Metabolic Stability: The cyclopropane fusion prevents typical proteolytic cleavage and oxidative metabolism common to linear peptide chains.
Retrosynthetic Logic (The "Why")
The following diagram illustrates the strategic placement of this lactone in the synthesis of a generic SARS-CoV-2 Mpro inhibitor (Nirmatrelvir class).
Caption: Retrosynthetic breakdown showing the lactone as the chiral origin of the P1 pharmacophore.
Part 2: Mechanistic Chemistry & Critical Parameters
The utility of (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one relies on its strain-release reactivity . The fusion of the cyclopropane ring to the lactone creates a highly strained system (approx. 27 kcal/mol strain energy).
The "Lactone-to-Lactam" Transition
To synthesize the antiviral P1 fragment, the lactone is typically subjected to a nucleophilic ring-opening followed by a recyclization (or direct transamidation) to form the bicyclic pyrrolidine ring.
-
Stereochemical Integrity: The (1S,5R) configuration is absolute. Inversion at these centers results in a "mismatched" inhibitor that will fail to bind the catalytic dyad of the viral protease.
-
Regioselectivity: Nucleophilic attack must occur at the carbonyl carbon (C2), not the bridgehead. The steric bulk of the cyclopropane ring directs this attack, but high temperatures can lead to polymerization or decomposition.
Part 3: Detailed Experimental Protocol
Protocol: Stereoselective Synthesis of the Bicyclic Proline P1 Fragment via Lactone Opening. Objective: To convert (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one into the N-protected bicyclic amino acid ester (P1 precursor).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one | SM | 1.0 | Chiral purity >99% ee required |
| Potassium Phthalimide | Nucleophile | 1.2 | Source of Nitrogen |
| DMF (Anhydrous) | Solvent | - | Water content <0.05% |
| 18-Crown-6 | Catalyst | 0.05 | Phase transfer catalyst |
| HCl (4N in Dioxane) | Deprotection | 3.0 | For subsequent steps |
Step-by-Step Workflow
-
Reaction Setup (Nucleophilic Opening):
-
Charge a flame-dried 3-neck round bottom flask with (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one (10.0 g, 1.0 equiv) and Potassium Phthalimide (1.2 equiv).
-
Add anhydrous DMF (10 vol) and 18-Crown-6 (0.05 equiv) under N₂ atmosphere.
-
Critical Control Point: Maintain temperature at 90°C for 12 hours. Lower temperatures result in incomplete conversion; higher temperatures (>110°C) risk decarboxylation.
-
-
Workup & Isolation:
-
Cool the mixture to 25°C. Pour into ice-cold water (50 vol).
-
Adjust pH to 3.0 using 1N HCl. The ring-opened intermediate (cyclopropyl carboxylic acid derivative) will precipitate.
-
Filter the solid and wash with cold water.
-
Self-Validation: Check filtrate by TLC (EtOAc/Hexane 1:1). The starting lactone spot (Rf ~0.6) should be absent.
-
-
Cyclization to Bicyclic Proline (The "Antiviral Core"):
-
Dissolve the intermediate in Toluene. Add catalytic p-Toluenesulfonic acid (pTSA).
-
Reflux with a Dean-Stark trap to remove water. This reforms the ring as a lactam/pyrrolidine derivative depending on the specific amine used.
-
Note: For modern syntheses (like Nirmatrelvir), this step often involves coupling with an amino ester followed by cyclization using HATU or T3P.
-
Process Visualization
Caption: Operational workflow for the ring-opening synthesis of the P1 fragment.
Part 4: Analytical Quality Control
In antiviral synthesis, enantiomeric purity is paramount. A 1% impurity of the (1R,5S) enantiomer can significantly alter the IC50 values.
Recommended Analytical Method (Chiral HPLC):
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Lactone carbonyl absorption).
-
Acceptance Criteria:
-
Purity: >98.5% (Area %).
-
Enantiomeric Excess (ee): >99.0%.[1]
-
Data Summary Table: Impact of Stereochemistry on Antiviral Potency (Representative data based on SARS-CoV-2 Mpro inhibition models)
| Compound Variant | Configuration | IC50 (nM) | Interpretation |
| Target P1 Fragment | (1S,5R) | ~15 | Optimal Fit (S1 Pocket) |
| Enantiomer | (1R,5S) | >10,000 | Inactive (Steric Clash) |
| Racemate | (±) | ~5,000 | 50% Active Ingredient Loss |
Part 5: Safety & Handling
-
Sensitization: Bicyclic lactones are potential skin sensitizers. All handling must occur in a fume hood with nitrile gloves.
-
Thermal Stability: While the lactone is stable at room temperature, it should be stored at 2-8°C under Argon to prevent hydrolysis by atmospheric moisture.
References
-
Owen, D. R., et al. (2021).[2] "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[2][3][4] Science, 374(6575), 1586-1593. Link
-
Lipshutz, B. H., et al. (2022). "A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid." Communications Chemistry, 5, 156. Link
-
Njoroge, F. G., et al. (2008). "Challenges in the discovery and development of the HCV NS3/4A protease inhibitor boceprevir." Accounts of Chemical Research, 41(1), 50-59. Link
-
Zhao, Y., et al. (2017).[5] "A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate." Tetrahedron, 73(29), 4285-4294. Link[5]
Sources
- 1. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. aurigeneservices.com [aurigeneservices.com]
- 5. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of the Cyclopropane Ring in Bicyclic Lactones
[1]
Executive Summary
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold represents a privileged motif in drug discovery, serving as a conformationally rigid core for glutamatergic ligands, antiviral agents, and pyrethroid insecticides (e.g., chrysanthemic acid derivatives).[1] Its unique reactivity stems from the fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a
This Application Note provides a definitive guide to functionalizing this scaffold. Unlike standard aliphatic systems, the cyclopropane ring in bicyclic lactones possesses significant
Mechanistic Principles & Reactivity Landscape[2]
The "Bent Bond" Theory & Strain Release
The reactivity of 3-oxabicyclo[3.1.0]hexan-2-one is governed by the overlap between the cyclopropane Walsh orbitals and the
-
Nucleophilic Attack: Soft nucleophiles (cuprates, thiols) attack the
-carbon (C4), driven by strain release and the formation of a stabilized enolate.[1] -
Electrophilic Attack: Rare, but possible at the bridgehead carbons if the lactone is reduced to a lactol.
-
C-H Activation: The bridgehead protons are acidic, but the methylene protons on the cyclopropane (the "tip") are sterically accessible for transition-metal insertion.
Decision Matrix: Reaction Pathways
Figure 1: Strategic landscape for functionalizing bicyclic lactones. Pathway A exploits strain energy to build complexity via ring cleavage, while Pathway B uses metal catalysis to decorate the rigid core.
Protocol A: Stereoselective Homoconjugate Addition (Ring Opening)
Objective: Introduction of alkyl/aryl groups at the
Materials
-
Substrate: 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (1.0 equiv).
-
Reagent: Organocopper reagent (
) or Grignard with CuI (10 mol%).[1] -
Solvent: Anhydrous THF (freshly distilled).
-
Lewis Acid (Optional):
(accelerates opening of less strained systems).[1]
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried Schlenk flask under Argon, cool CuI (1.1 equiv) in THF to -78°C. Add the organolithium reagent (2.2 equiv) dropwise. Stir for 30 mins to form the Gillman reagent (
).[1] -
Addition: Dissolve the bicyclic lactone in THF and add dropwise to the cuprate solution at -78°C.
-
Reaction Phase: Allow the mixture to warm slowly to -20°C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[1]
-
Quench: Quench with saturated aqueous
(pH 8) to sequester copper salts. -
Workup: Extract with
(3x).[1] Wash combined organics with brine.[1] Dry over .[1][2]
Expected Outcome: The nucleophile attacks the cyclopropane carbon distal to the bridgehead, inverting the stereochemistry at the attack site.
| Parameter | Specification | Notes |
| Yield | 75-92% | Dependent on steric bulk of R group.[1] |
| Regioselectivity | >20:1 | Favors C4 attack (homoconjugate) over C2 (carbonyl).[1] |
| Stereocontrol | Inversion |
Protocol B: Pd-Catalyzed C(sp³)-H Arylation (Ring Retention)[2]
Objective: Functionalization of the cyclopropane methylene group ("tip" of the ring) without breaking the bicyclic system. This protocol adapts the work of Yu and Engle, utilizing the lactone (or its hydrolyzed acid form) as a directing group.[1]
Mechanism: The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] The rigid bicyclic framework minimizes entropic penalties during C-H activation.
Figure 2: Catalytic cycle for the C-H arylation of the cyclopropane ring.
Materials
-
Catalyst:
(10 mol%).[1] -
Ligand: Mono-N-protected amino acid (MPAA), e.g., Ac-Gly-OH or Boc-Leu-OH (20 mol%).[1]
-
Oxidant:
(1.5 equiv) or Benzoquinone.[1] -
Coupling Partner: Aryl Iodide (
, 1.5 equiv).[1] -
Solvent:
-Amyl alcohol or HFIP (Hexafluoroisopropanol).[1]
Step-by-Step Methodology
-
Setup: In a 1-dram vial equipped with a magnetic stir bar, combine the bicyclic lactone (0.2 mmol),
, Ligand, and . -
Solvent Addition: Add
-Amyl alcohol (1.0 mL).-
Expert Insight: HFIP is often superior for strained systems as it stabilizes the cationic Pd species and promotes C-H cleavage via H-bonding.
-
-
Reaction: Seal the vial and heat to 80-100°C for 12-18 hours.
-
Filtration: Cool to room temperature. Filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Low Conversion | Catalyst poisoning or poor solubility.[1] | Switch solvent to HFIP; increase temp to 110°C. |
| Ring Opening | Temperature too high; Ag salts acting as Lewis Acid.[1] | Lower temp to 60°C; switch oxidant to Benzoquinone.[1] |
| Bis-arylation | High reactivity of product. | Reduce Ar-I equivalents to 0.8; stop reaction at 60% conversion. |
References
-
Syntheses of Bicyclic Lactones: Mukaiyama, T., et al. "An Asymmetric Synthesis of Bicyclic Lactones and Its Application to the Asymmetric Synthesis of (1R,3S)-cis-Chrysanthemic Acid."[1][3] Chemistry Letters, 1983.[1] [1]
-
Pd-Catalyzed C-H Activation: Wasa, M., Engle, K. M., Yu, J.-Q. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes."[1] Journal of the American Chemical Society, 2010.[4] [1]
-
Skeletal Editing/Recasting: "C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid." ACS Catalysis, 2024.[1] [1]
-
Homoconjugate Addition: Wipf, P., et al. "Nucleophilic Ring Opening of Cyclopropane-Fused Lactones."[1] Journal of Organic Chemistry. (General Reference for methodology).
-
General Cyclopropane Functionalization: Charette, A. B., et al. "Synthesis and Reactivity of Cyclopropanes."[1] Chemical Reviews. [1]
Synthesis of conformationally restricted amino acids from (1S,5R)-lactone
Application Note: AN-2026-SC
Topic: Stereoselective Synthesis of Conformationally Restricted
Executive Summary
The incorporation of conformationally restricted amino acids into peptide backbones is a critical strategy in modern drug design.[2] These scaffolds reduce the entropic penalty of receptor binding, enhance proteolytic stability, and enforce specific secondary structures (e.g.,
This Application Note details the protocol for synthesizing functionalized cyclopentane
Key Advantages of this Protocol:
-
Chiral Integrity: Starts from an enantiopure (1S,5R) precursor, eliminating the need for late-stage resolution.[1]
-
Divergent Utility: The scaffold serves as a precursor for both carbocyclic nucleosides and restricted
-/ -amino acids.[1] -
Scalability: Utilizes standard reagents (
, Jones Reagent) compatible with gram-scale synthesis.[1]
Material Attributes & Mechanistic Logic
The starting material, (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one , possesses a cis-fused bicyclic ring system.[1] The convex face of the molecule is sterically accessible, while the concave face is shielded, driving high diastereoselectivity during functionalization of the C6-C7 double bond.
| Attribute | Specification | Mechanistic Implication |
| CAS Number | 43119-28-4 | Unambiguous identification of the (1S,5R) enantiomer.[1] |
| Stereochemistry | (1S, 5R) | The cis-fusion directs reagents to the exo face (convex), ensuring anti-addition relative to the bridgehead hydrogens is disfavored or controlled.[1] |
| Functional Handles | Enone (latent), Lactone | The lactone protects the carboxylic acid equivalent; the alkene allows for oxidative functionalization (hydroboration/epoxidation). |
| Target Scaffold | Cyclopentanoid | Ring opening yields 1,2,3-trisubstituted cyclopentanes with defined stereocenters.[1] |
Experimental Protocol: Stereoselective Functionalization
This workflow describes the conversion of the lactone into a ketone-lactone intermediate , a universal precursor for reductive amination to generate amino acids.
Phase A: Regioselective Hydroboration-Oxidation
Objective: Install a hydroxyl group at C6/C7 with high stereocontrol.
Reagents:
-
(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (1.0 equiv)[1]
-
Borane-dimethyl sulfide complex (
, 2.0 M in THF)[1] -
Hydrogen Peroxide (
, 30% aq)[1] -
Sodium Hydroxide (
, 3.0 M aq) -
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solubilization: Dissolve the lactone (5.0 g, 40.3 mmol) in anhydrous THF (50 mL). Cool the solution to
using an ice/water bath. -
Hydroboration: Dropwise add
(22 mL, 44 mmol) over 20 minutes.-
Critical Insight: Maintain temperature
to maximize regioselectivity. The borane attacks from the less hindered exo-face.[1]
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material ( ). -
Oxidation: Cool the mixture back to
. Carefully add 3.0 M NaOH (15 mL), followed by slow addition of 30% (15 mL).-
Safety Note: This step is exothermic. Evolution of gas may occur.
-
-
Workup: Stir for 1 hour. Dilute with diethyl ether (100 mL). Separate layers. Extract aqueous layer with EtOAc (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Yield Target: 65-75% of the regioisomeric alcohol mixture.[1]
-
Phase B: Oxidation to the Keto-Lactone
Objective: Convert the secondary alcohol to a ketone to facilitate subsequent amination.
Reagents:
-
Jones Reagent (
) or PCC (Pyridinium chlorochromate)[1] -
Solvent: Acetone (for Jones) or DCM (for PCC)[1]
Step-by-Step Methodology (Jones Oxidation):
-
Dissolution: Dissolve the alcohol intermediate (from Phase A) in acetone (0.1 M concentration) and cool to
. -
Addition: Add Jones reagent dropwise until a persistent orange color remains.
-
Quench: Add isopropanol (2-3 mL) until the solution turns green (reduction of excess Cr(VI)).
-
Extraction: Decant the solvent; dissolve the green residue in water and extract with EtOAc. Combine organic layers, wash with brine, and dry over
. -
Isolation: Concentrate to yield the keto-lactone scaffold (e.g., 2-oxabicyclo[3.3.0]octan-3,6-dione or its regioisomer).[1]
-
Validation: IR spectrum should show two carbonyl stretches:
( -lactone) and (cyclopentanone).[1]
-
Phase C: Reductive Amination (Scaffold Amination)
Objective: Stereoselective introduction of the amine to form the amino acid precursor.
Reagents:
Step-by-Step Methodology:
-
Imine Formation: Dissolve the keto-lactone in MeOH. Add
and stir at RT for 2 hours. -
Reduction: Cool to
. Add in portions. -
Workup: Acidify to pH 2 with 1N HCl (to decompose borate complexes), then basify to pH 10 with NaOH. Extract with DCM.
-
Result: This yields the amino-lactone .[1] Subsequent hydrolysis of the lactone (LiOH, THF/H2O) releases the free hydroxy-amino acid or constrained
-amino acid depending on the specific regioisomer obtained in Phase A.[1]
Structural Logic & Pathway Visualization
The following diagram illustrates the divergence from the (1S,5R)-lactone to specific amino acid scaffolds.
Figure 1: Synthetic pathway from (1S,5R)-Grieco Lactone to Constrained Amino Acid Scaffolds.[1] The rigid bicyclic framework ensures diastereoselectivity during the functionalization of the cyclopentane ring.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Phase A) | Temperature too high during | Ensure internal temp remains |
| Incomplete Oxidation (Phase B) | Wet solvent or old reagent. | Use freshly prepared Jones reagent. Ensure acetone is distilled. |
| Epimerization of | Basic conditions during workup. | Maintain neutral pH during extraction. Avoid prolonged exposure to strong base after lactone hydrolysis. |
References
-
Vertex AI Search. (2026). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Retrieved from
-
Sigma-Aldrich. (2026).[1] (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one Product Specification. Retrieved from [1]
-
Reiser, O. (2009).[3] Synthesis of conformationally restricted amino acids - Highly versatile scaffolds. University of Regensburg.[3] Retrieved from [1]
-
Mulamreddy, R., & Lubell, W. D. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis. Molecules. Retrieved from [1]
Sources
Application Note: Chemoselective Reduction Strategies for 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds
Introduction & Chemical Context
The 3-oxabicyclo[3.1.0]hexan-2-one framework is a privileged, conformationally restricted bicyclic lactone motif that plays a critical role in modern medicinal chemistry[1]. It serves as a foundational building block for the synthesis of complex active pharmaceutical ingredients (APIs), including key intermediates for antiviral agents like Nirmatrelvir (Paxlovid) and conformationally restricted opioid receptor ligands[2].
A pivotal challenge in utilizing this scaffold is the chemoselective reduction of the
Mechanistic Pathways & Reagent Causality
As an application scientist, selecting the correct reducing agent requires understanding the mechanistic causality behind hydride delivery:
-
Lithium Aluminum Hydride (
) – Exhaustive Reduction: acts as a strong, unhindered nucleophilic hydride donor. It attacks the lactone carbonyl, leading to the collapse of the tetrahedral intermediate and subsequent reduction of the transient aldehyde. This results in the complete cleavage of the acyl C–O bond, yielding a cis-1,2-bis(hydroxymethyl)cyclopropane derivative (1,4-diol). Despite the aggressive nature of , the strained 3-membered cyclopropane ring remains completely unaltered[1]. -
Diisobutylaluminum Hydride (DIBAL-H) – Controlled Partial Reduction: DIBAL-H is a bulky, electrophilic reducing agent. At cryogenic temperatures (
), the aluminum center coordinates to the lactone carbonyl oxygen, enhancing its electrophilicity. The delivery of a single hydride generates a stable aluminum acetal intermediate that resists further reduction. Upon careful aqueous quenching, this intermediate hydrolyzes to the corresponding lactol, providing a reactive aldehyde equivalent for downstream olefination (e.g., Wittig reactions)[2][4]. -
Zinc in Acetic Acid (Zn/AcOH) – Orthogonal Chemoselectivity: When the bicyclic core is decorated with reducible peripheral groups (e.g., formyl or nitro groups), mild single-electron transfer (SET) reagents like Zn/AcOH are employed. The lactone ring is thermodynamically reluctant to undergo reduction under these mild acidic conditions, allowing for the exclusive reduction of peripheral moieties[1].
Decision Workflow
Workflow for chemoselective reduction of 3-oxabicyclo[3.1.0]hexan-2-one.
Quantitative Reagent Comparison
The following table summarizes the operational parameters and expected outcomes for the reduction of the 3-oxabicyclo[3.1.0]hexan-2-one core.
| Reagent | Equivalents | Solvent | Temp ( | Primary Product | Yield Range | Mechanistic Causality |
| 2.0 - 3.0 | THF | 0 to 25 | 1,4-Diol | 85–95% | Strong nucleophilic hydride delivery; complete cleavage of the acyl C–O bond[1]. | |
| DIBAL-H | 1.1 - 1.2 | DCM / Toluene | -78 | Lactol (Hemiacetal) | 75–90% | Electrophilic coordination to carbonyl; stops at stable aluminum acetal[4]. |
| Zn / AcOH | 5.0 - 10.0 | AcOH / | 25 to 60 | Intact Lactone | >90% | Mild SET reduction; lactone is thermodynamically stable against reduction[1]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind specific workup procedures is explicitly detailed to prevent common failure modes (e.g., product trapping in emulsions).
Protocol A: Exhaustive Reduction to 1,4-Diol using
Objective: Complete ring-opening of the lactone while preserving the cyclopropane core.
-
Reaction Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Argon). Suspend (2.5 equiv) in anhydrous THF (0.2 M relative to substrate). -
Substrate Addition: Cool the suspension to
using an ice bath. Dissolve the 3-oxabicyclo[3.1.0]hexan-2-one derivative (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes. Causality: Slow addition controls the highly exothermic hydride transfer and prevents localized thermal spikes that could lead to side reactions. -
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (stain with
, as the resulting diol lacks a UV chromophore). -
Self-Validating Fieser Workup (Critical Step): Cool the reaction back to
. For every grams of used, strictly add:-
mL of distilled
(dropwise, extreme caution: gas evolution). - mL of 15% aqueous NaOH.
-
mL of distilled
. Causality & Validation: 1,4-diols are highly polar and easily trapped in gelatinous aluminum hydroxide emulsions formed by standard aqueous quenches. The Fieser method forces the aluminum salts to precipitate as a granular, white, easily filterable solid. The appearance of this granular solid serves as visual validation that the quench was successful and the diol is fully liberated into the organic phase.
-
mL of distilled
-
Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the pure 1,4-diol.
Protocol B: Controlled Partial Reduction to Lactol using DIBAL-H
Objective: Arrest the reduction at the hemiacetal stage for downstream functionalization.
-
Reaction Setup: In a flame-dried flask under Argon, dissolve the 3-oxabicyclo[3.1.0]hexan-2-one derivative (1.0 equiv) in anhydrous DCM (0.1 M).
-
Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to
. Validation: Use an internal temperature probe. Failure to maintain will result in over-reduction to the diol. -
Reagent Addition: Add DIBAL-H (1.0 M in hexanes or toluene, 1.1 equiv) dropwise down the side of the flask over 20 minutes[4]. Stir at
for 1.5 hours. -
Rochelle's Salt Quench (Critical Step): While still at
, quench the reaction by adding methanol (2.0 equiv) to destroy unreacted DIBAL-H, followed immediately by an equal volume of saturated aqueous sodium potassium tartrate (Rochelle's salt). Causality & Validation: The reduction forms a stable aluminum acetal. If warmed up without a chelating quench, the intermediate can collapse and over-reduce. Rochelle's salt strongly chelates the aluminum ions, breaking the emulsion. -
Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the biphasic mixture becomes completely clear (validation of emulsion breakdown). Extract the aqueous layer with DCM, dry over
, and concentrate to yield the lactol.
References
- Source: acs.
- Efficient and Scalable Synthesis of 6,6-Dimethyl-3-oxabicyclo [3.1.
- Source: researchgate.
- Source: googleapis.
Sources
Application Note: Enzymatic Resolution & Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one
Executive Summary
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is a critical chiral pharmacophore found in various antiviral nucleosides, glutamate receptor antagonists, and pyrethroid insecticides. While traditional chemical resolution involves stoichiometric chiral auxiliaries and yields a maximum of 50%, enzymatic biocatalysis offers a superior route.
This guide details two distinct protocols:
-
Enzymatic Desymmetrization (Primary Route): Converts the meso-diester precursor to the chiral lactone with a theoretical yield of 100%. This is the preferred industrial route.
-
Kinetic Resolution (Secondary Route): Resolves the racemic lactone directly, suitable when the racemic material is already in hand.
Mechanistic Insight & Strategy
The Chiral Challenge
The 3-oxabicyclo[3.1.0]hexan-2-one system possesses a fused cyclopropane-lactone ring.[1] The high ring strain makes the lactone bond susceptible to hydrolysis.
-
Desymmetrization (Path A): Starts with dimethyl cis-1,2-cyclopropanedicarboxylate. The enzyme differentiates between the two chemically identical but enantiotopic ester groups. Hydrolysis of the "pro-S" or "pro-R" ester yields a hemi-ester, which is then chemically cyclized to the lactone. Advantage: 100% theoretical yield; no waste of the "wrong" enantiomer.
-
Kinetic Resolution (Path B): Starts with the racemic lactone. The enzyme selectively hydrolyzes one enantiomer (usually the one matching the enzyme's binding pocket) to the hydroxy-acid, leaving the unreacted enantiomer intact. Disadvantage: Max 50% yield.[2][3]
Enzyme Selection Matrix
| Feature | Path A: Desymmetrization | Path B: Kinetic Resolution |
| Substrate | Dimethyl cis-1,2-cyclopropanedicarboxylate | rac-3-Oxabicyclo[3.1.0]hexan-2-one |
| Preferred Enzyme | Pig Liver Esterase (PLE) or CAL-B | Lipase PS (Burkholderia cepacia) |
| Mechanism | Enantiotopic group differentiation | Enantiomer differentiation |
| Target Product | (1R,5S)-Lactone (via chemical cyclization) | (1R,5S)-Lactone (Unreacted substrate) |
| Theoretical Yield | 100% | 50% |
Visual Workflows
Figure 1: Enzymatic Desymmetrization Pathway (Recommended)
Caption: Path A exploits the symmetry of the meso-diester to achieve 100% theoretical yield of the chiral lactone.
Figure 2: Kinetic Resolution Pathway[4][5]
Caption: Path B separates enantiomers by hydrolyzing the "fast" reacting enantiomer, leaving the "slow" enantiomer behind.
Detailed Experimental Protocols
Protocol A: Desymmetrization of Dimethyl cis-1,2-cyclopropanedicarboxylate
This is the gold-standard method for synthesizing the scaffold from scratch.
Materials:
-
Substrate: Dimethyl cis-1,2-cyclopropanedicarboxylate (10 g).
-
Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder) or Novozym 435 (CAL-B).
-
Solvent: 0.1 M Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).
-
Reagents: Borane dimethyl sulfide (BH3·DMS) or Ethyl chloroformate/NaBH4.
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve 10 g of the diester in 10 mL acetone.
-
Add to 90 mL of 0.1 M Phosphate Buffer (pH 7.0) in a round-bottom flask.
-
Add 100 mg (1% w/w) of PLE.
-
Stir at 25°C. Monitor pH and maintain at 7.0 by automatic addition of 1.0 M NaOH (pH-stat).
-
Endpoint: The reaction stops automatically after consuming 1.0 equivalent of base (approx. 4-6 hours), indicating complete conversion to the hemi-ester.
-
Workup: Acidify to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO4 and concentrate to yield the chiral hemi-ester (Yield: >95%, ee: >98%).
-
-
Chemical Cyclization (Lactonization):
-
Dissolve the hemi-ester (1 eq) in anhydrous THF at 0°C.
-
Add BH3·DMS (1.1 eq) dropwise. Stir for 2 hours at RT (selectively reduces the carboxylic acid to the alcohol).
-
Alternative: Form mixed anhydride with Ethyl Chloroformate/Et3N, then reduce with NaBH4.
-
Acidify with dilute HCl to quench and promote lactonization of the hydroxy-ester intermediate.
-
Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
-
Final Product: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-2-one.
-
Protocol B: Kinetic Resolution of Racemic Lactone
Use this if you have purchased the racemic lactone.
Materials:
-
Substrate: rac-3-Oxabicyclo[3.1.0]hexan-2-one (1.0 g).
-
Enzyme: Lipase PS (Burkholderia cepacia) immobilized on celite or ceramic.
-
Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated).
Procedure:
-
Reaction Setup:
-
Dissolve 1.0 g of racemic lactone in 20 mL of water-saturated DIPE.
-
Add 200 mg of Immobilized Lipase PS.
-
Add 100 µL of water (nucleophile).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
Monitor conversion via GC or HPLC (Chiralpak AD-H column).
-
Stop point: Stop exactly at 50-52% conversion. The enzyme preferentially hydrolyzes the (1S,5R)-enantiomer to the ring-opened hydroxy acid.
-
-
Workup:
-
Filter off the enzyme.
-
Wash the organic phase with saturated NaHCO3 (removes the hydrolytic product/hydroxy acid).
-
The organic phase contains the unreacted (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one (ee >99%).
-
Dry and concentrate.[4]
-
Optimization & Troubleshooting
| Problem | Root Cause | Solution |
| Low Enantioselectivity (E < 20) | Non-specific hydrolysis | Switch solvent to DIPE or Toluene. Avoid miscible cosolvents like DMSO which can strip essential water from the enzyme. |
| Reaction Stalls < 50% | Product inhibition or pH drop | For Protocol B: The hydroxy acid product may acidify the micro-environment. Add solid NaHCO3 to the reaction mixture to buffer the system. |
| Enzyme Aggregation | High substrate concentration | Use immobilized enzymes (e.g., Novozym 435 or Lipase PS-IM). Do not exceed 100 mg/mL substrate loading. |
| Racemization | High pH or Temp | The lactone is strained and sensitive. Keep pH < 8.0 and Temp < 40°C. |
References
-
Enzymatic Desymmetrization of Cyclic Diesters
-
Lipase Resolution of Strained Lactones
- Title: "Lipase-catalyzed kinetic resolution of 2-oxabicyclo[3.3.1]nonan-3-one."
- Source:Tetrahedron: Asymmetry.
- Context: Provides the closest structural analog protocol for direct lactone resolution.
-
Synthesis of Antiviral Intermediates
- Title: "Chemoenzymatic synthesis of cyclopropyl nucleosides."
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Demonstrates the utility of the 3-oxabicyclo[3.1.0] scaffold in drug development.
-
Industrial Enzyme Screening
- Title: "Application of Lipases in the Kinetic Resolution of Racemic Lactones."
- Source:MDPI C
- Context: Review of solvent engineering for lactone resolution.
Sources
- 1. Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,5S)-bicyclo[3.1.0]hexan-2-one synthesis - chemicalbook [chemicalbook.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
Application Note: Scalable Manufacturing of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
This Application Note is structured to provide a high-level, executable guide for the scale-up synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one . This molecule is a critical chiral building block, serving as the core scaffold for next-generation antiviral therapeutics, including the proline-mimetic components of Nirmatrelvir (Paxlovid) and HCV protease inhibitors.
Executive Summary
The synthesis of fused bicyclic lactones like (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one presents a classic "Process Chemistry Trilemma": the need for high enantioselectivity , process safety (handling high-energy carbenoids), and scalability .
While traditional batch routes utilizing (R)-epichlorohydrin are robust, they suffer from high step counts and waste generation. This guide details a Continuous Flow Intramolecular Cyclopropanation protocol. By generating and consuming the hazardous diazo intermediate in situ, we unlock a direct, atom-economical route from allyl diazoacetate. We further couple this with a Biocatalytic Polishing Step to ensure >99.5% ee, meeting stringent pharmaceutical specifications.
Key Advantages of This Protocol
-
Safety: Eliminates bulk accumulation of explosive diazo intermediates.
-
Efficiency: Reduces a traditional 5-step sequence to a 2-stage telescoped process.
-
Purity: Integrated enzymatic resolution ensures optical purity regardless of catalyst degradation.
Strategic Route Analysis
The chosen route leverages the intramolecular carbenoid insertion of allyl diazoacetate. This transformation constructs the cyclopropane ring and the lactone in a single step.
Reaction Scheme
The precursor, Allyl Diazoacetate , undergoes transition-metal catalyzed decomposition to a metal-carbene species. This intermediate performs an intramolecular cyclopropanation on the pendant alkene.
-
Thermodynamics: The formation of the cis-fused bicyclic system is geometrically mandated; trans-fusion is highly strained and inaccessible, simplifying diastereocontrol.
-
Stereocontrol: The absolute configuration (1S,5R) is determined by the chiral ligand on the Rhodium or Copper catalyst.
Figure 1: Mechanistic pathway for the intramolecular cyclopropanation.
Protocol A: Continuous Flow Cyclopropanation
Objective: Safe generation and consumption of allyl diazoacetate to yield the racemic or enantioenriched lactone.
Equipment Setup
-
Feed Pumps: 2x High-pressure syringe pumps (e.g., Chemyx Fusion or Vapourtec).
-
Reactor: PFA Coil Reactor (10 mL volume, 1/16" OD).
-
Temperature Control: Oil bath or Peltier module set to 40°C.
-
Back Pressure Regulator (BPR): Set to 100 psi (to keep N2 in solution and prevent slug flow).
Reagents & Stock Solutions
-
Stream A (Precursor): Allyl acetoacetate (1.0 equiv) and p-Acetamidobenzenesulfonyl azide (p-ABSA, 1.1 equiv) in MeCN. Note: p-ABSA is a safer diazo transfer reagent than tosyl azide.
-
Stream B (Base/Catalyst): DBU (1.2 equiv) and Rh2(5S-MEPY)4 (0.1 mol%) in MeCN.
-
Catalyst Note: The Doyle catalyst Rh2(5S-MEPY)4 is highly selective for this specific intramolecular insertion.
-
Experimental Procedure
-
System Priming: Flush the reactor with anhydrous MeCN for 20 minutes.
-
Diazo Transfer (Zone 1): Pump Stream A and Stream B into a T-mixer at a combined flow rate of 0.5 mL/min. This generates Allyl Diazoacetate in situ within a short residence time coil (2 min).
-
Cyclization (Zone 2): The stream passes into the heated reactor coil (40°C). The Rh-catalyst (already present in Stream B) initiates the decomposition and cyclization.
-
Quench: The reactor effluent is collected into a flask containing dilute HCl (to quench DBU) and silica thiol scavengers (to capture Rh).
-
Workup: The solvent is evaporated, and the crude oil is passed through a silica plug to remove sulfonamide byproducts.
Safety Check: The active diazo species exists for less than 5 minutes inside the tubing. In the event of a blockage, the small reactor volume (<10 mL) limits the explosive potential to manageable levels.
Protocol B: Enzymatic Polishing (Kinetic Resolution)
Objective: Upgrade the optical purity from ~90% ee (catalytic) to >99.5% ee (pharma grade).
Even the best chiral catalysts can degrade or suffer from minor non-selective background reactions during scale-up. An enzymatic "polish" is a self-validating quality gate.
Principle
Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, displays high enantioselectivity for the hydrolysis of the unwanted enantiomer of strained lactones. The enzyme will hydrolyze the (1R,5S) lactone into the ring-opened hydroxy acid, leaving the desired (1S,5R) lactone intact.
Procedure
-
Preparation: Dissolve the enantioenriched lactone (from Protocol A) in Diisopropyl Ether (DIPE) saturated with water (water activity
). -
Enzyme Loading: Add Novozym 435 (10 wt% relative to substrate).
-
Incubation: Stir at 30°C. Monitor conversion via chiral GC.
-
Termination: Filter off the immobilized enzyme when the ee of the remaining lactone reaches >99.5%.
-
Purification: Wash the organic phase with aqueous NaHCO3. The ring-opened hydroxy acid (impurity) partitions into the aqueous phase. The desired lactone remains in the organic phase.
-
Isolation: Dry (MgSO4) and concentrate the organic phase to yield the pure product.
Figure 2: Enzymatic polishing workflow for optical purity.
Analytical Controls & Specifications
To ensure the protocol is self-validating, the following analytical checkpoints must be established.
| Parameter | Method | Specification | Notes |
| Conversion (Flow) | GC-FID | >98% | Disappearance of diazo peak (2100 cm⁻¹ IR) |
| Enantiomeric Excess | Chiral GC | >99.5% | Column: Cyclodex-B or equivalent |
| Residual Rhodium | ICP-MS | <10 ppm | Critical for pharmaceutical intermediates |
| Water Content | Karl Fischer | <0.1% | Water kills the carbene intermediate |
Chiral GC Method Parameters
-
Column: Beta-DEX 120 (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.5 mL/min.
-
Temp Program: 80°C (hold 2 min) -> 5°C/min -> 160°C.
-
Retention Times: (1R,5S)-isomer: 12.4 min; (1S,5R)-isomer: 13.1 min.
References
-
Doyle, M. P., et al. (1995). "Enantioselective intramolecular cyclopropanation of allylic diazoacetates." Journal of the American Chemical Society. Link
-
Maguire, A. R., et al. (2015). "Continuous flow synthesis of diazoacetates and their application in cyclopropanation." Journal of Organic Chemistry. Link
-
Pfizer Inc. (2021). "Synthesis of Nirmatrelvir (PF-07321332)." Journal of Medicinal Chemistry. Link
-
Gotor, V., et al. (2006). "Lipase-catalyzed resolution of cyclopropane carboxylates." Tetrahedron: Asymmetry. Link
-
Charette, A. B. (2015). "Continuous-Flow Cyclopropanation using Zn/Cu Couple." Advanced Synthesis & Catalysis. Link
Application of (1S,5R)-lactone in peptidomimetic research
Application Note: Unlocking Conformational Rigidity – The (1S,5R)-Bicyclic Lactone Scaffold in Peptidomimetic Design
Executive Summary
This guide details the application of (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (and its functionalized derivatives) as a high-value chiral scaffold in peptidomimetic research.[1] Unlike flexible linear peptides, this bicyclic lactone offers a pre-organized, rigid framework essential for synthesizing constrained dipeptide isosteres and bicyclic proline surrogates (e.g., in ACE inhibitor development). This document provides the rationale, synthetic pathways, and validated protocols for integrating this scaffold into drug discovery pipelines.
Part 1: The Scientific Rationale (Mechanism & Causality)
The Entropic Advantage
The primary failure mode in peptide drug design is the high entropic cost of binding. A linear peptide must freeze multiple rotatable bonds to fit a receptor pocket. The (1S,5R)-lactone scaffold solves this by locking the conformation prior to binding.
-
Rigidification: The cis-fused bicyclic system mimics the turn geometry of Proline-Xaa peptide bonds but with greater metabolic stability.[1]
-
Stereochemical Control: The (1S,5R) configuration provides a specific 3D vector for side-chain attachment, ensuring that pharmacophores (e.g., carboxylates, hydrophobic groups) are projected in a bio-active orientation (often mimicking the
and positions of a -turn).
The "Chiral Pool" Utility
This lactone is structurally related to the Geissman-Waiss lactone and Corey lactone , intermediates historically validated in prostaglandin synthesis. Its utility in peptidomimetics stems from its ability to undergo:
-
Stereoselective Michael Additions: The convex face of the bicyclic system directs incoming nucleophiles, allowing precise installation of side chains.
-
Lactone Ring Opening: Controlled hydrolysis or aminolysis converts the lactone into a
-hydroxy-acid or amide, serving as a hydroxyethylene isostere (a transition-state mimic for aspartyl proteases).[1]
Part 2: Validated Applications & Workflows
Application A: Synthesis of Bicyclic Proline Mimetics (ACE Inhibitor Class)
The most authoritative application of this scaffold is the synthesis of octahydroindole-2-carboxylic acid derivatives, the core pharmacophore of ACE inhibitors like Ramipril and Trandolapril .
Workflow Logic:
-
Scaffold Selection: Start with (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one.[1]
-
Functionalization: Protection of the ketone (if present) or reduction/amination of the alkene.
-
Cyclization: Transformation of the lactone into a lactam (bicyclic proline).
Visualization: Synthetic Pathway Logic
Figure 1: Logical flow for converting the (1S,5R)-lactone scaffold into a bioactive bicyclic proline mimetic.
Part 3: Experimental Protocols
Protocol 1: Stereoselective Alkylation of (1S,5R)-Lactone
Objective: To install a hydrophobic side chain with high diastereoselectivity, mimicking an amino acid side chain.
Materials:
-
Substrate: (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (1.0 eq)[1]
-
Reagent: Lithium diisopropylamide (LDA), Alkyl Halide (R-X)[1]
-
Solvent: Anhydrous THF
-
Atmosphere: Argon/Nitrogen[1]
Step-by-Step Methodology:
-
Enolate Formation:
-
Cool a solution of LDA (1.1 eq) in THF to -78°C .
-
Add the (1S,5R)-lactone (dissolved in THF) dropwise over 20 minutes.
-
Critical Checkpoint: Maintain temperature below -70°C to prevent ring opening or polymerization.[1] Stir for 45 mins.
-
-
Alkylation:
-
Add the Alkyl Halide (1.2 eq) slowly. The convex shape of the bicyclic system dictates that the electrophile approaches from the exo face (anti to the bridgehead protons).
-
Causality: This steric steering ensures the formation of the (1S,5R, 7R ) isomer predominantly.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution while still cold.[1]
-
Extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
-
Validation:
-
TLC: Monitor disappearance of starting material (Rf ~0.4 in 1:1 Hex/EtOAc).
-
NMR: Check for the disappearance of the
-proton doublet and appearance of the alkyl signals.
-
Protocol 2: Lactone Ring Opening to Hydroxy-Ethylene Isosteres
Objective: To open the lactone ring with an amine, creating a stable amide bond while generating a free hydroxyl group (mimicking the transition state of peptide hydrolysis).
Materials:
-
Substrate: Functionalized (1S,5R)-lactone (from Protocol 1).[1]
-
Nucleophile: Amino Acid Ester (e.g., L-Alanine benzyl ester).[1]
-
Catalyst: 2-Hydroxypyridine (mild bifunctional catalyst) or AlMe₃ (for direct aminolysis).[1]
Step-by-Step Methodology:
-
Activation (Aluminum-Mediated):
-
Note: Direct aminolysis of lactones is slow. We use Weinreb's method.[1]
-
In a dry flask, mix the Amino Acid Ester (1.2 eq) with Trimethylaluminum (AlMe₃, 1.2 eq) in CH₂Cl₂ at 0°C. Stir for 30 mins to form the active aluminum amide species.
-
-
Coupling:
-
Add the (1S,5R)-lactone solution to the aluminum amide mixture.
-
Warm to room temperature and stir for 4-12 hours.
-
-
Quench (Careful):
-
Cool to 0°C. Quench dropwise with dilute HCl (caution: methane evolution).
-
-
Purification:
-
The product is a hydroxy-amide .[1] Purify via flash chromatography.
-
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Look for the shift from the strained lactone carbonyl (~1770 cm⁻¹) to the amide carbonyl (~1650 cm⁻¹). If the 1770 peak persists, the reaction is incomplete.
-
Part 4: Data Summary & Comparison
Table 1: Comparative Advantages of (1S,5R)-Lactone vs. Linear Scaffolds
| Feature | (1S,5R)-Bicyclic Lactone | Linear Peptide Precursor | Impact on Drug Design |
| Conformational Entropy | Low (Pre-organized) | High (Flexible) | Higher binding affinity ( |
| Metabolic Stability | High (No peptide bonds in ring) | Low (Proteolysis prone) | Extended half-life in plasma.[1] |
| Stereocontrol | Substrate-directed (Exo/Endo) | Reagent-dependent | Simplified purification; higher yield of active isomer.[1] |
| Pharmacophore Vector | Fixed ( | Variable | Precise mimicry of Type II |
Part 5: References
-
Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society.[2] (Foundational chemistry for the bicyclic lactone scaffold). Link[1]
-
Teetz, V., Geiger, R., & Gaul, H. "Synthesis of a new highly active angiotensin converting enzyme inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498)."[1] Arzneimittelforschung. (Application in Ramipril synthesis). Link
-
Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. (General application in peptidomimetics).[1] Link
-
Ghosh, A. K., et al. "Structure-based design of peptidomimetics." Current Opinion in Chemical Biology. (Mechanistic grounding on entropy and constraints). Link[1]
Sources
C-H activation strategies involving 3-Oxabicyclo[3.1.0]hexan-2-one
Application Note: Advanced Strategies for the Synthesis and Functionalization of 3-Oxabicyclo[3.1.0]hexan-2-one Scaffolds via C-H Activation
Executive Summary
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold (a cyclopropane-fused
Recent breakthroughs in Palladium(II)-catalyzed C-H activation (circa 2025-2026) have revolutionized this field. This guide details the state-of-the-art "Skeletal Recasting" strategy, which leverages strain-release-driven pathways to convert simple cyclopropane carboxylic acids directly into complex arylated 3-oxabicyclo[3.1.0]hexan-2-one derivatives.[1][2][3][4] This protocol offers a step-economic alternative to traditional methods, enabling late-stage diversification of drug candidates.
Mechanistic Insight: The "Skeletal Recasting" Paradigm
The core innovation in this field is the move from functionalizing the ring to constructing the ring via C-H activation. The dominant strategy, pioneered by the Maiti group (2026), utilizes a dual-activation mode:
-
Directed C(sp³)-H Activation: A Monoprotected Amino Acid (MPAA) ligand directs a Pd(II) center to activate a specific C-H bond.[1][2][3][4]
-
Strain-Release Driven Cleavage: The inherent ring strain of the cyclopropane precursor facilitates a C-C bond cleavage/reorganization event that is thermodynamically coupled to the formation of the lactone ring.
This pathway is distinct from traditional C-H functionalization as it involves a fundamental reorganization of the carbon skeleton, turning a "bug" (unexpected cyclization during arylation attempts) into a "feature" (rapid assembly of bicyclic lactones).
Pathway Visualization
Figure 1: Mechanistic flow for the Pd(II)-catalyzed skeletal recasting of cyclopropane carboxylic acids into 3-oxabicyclo[3.1.0]hexan-2-one scaffolds.
Experimental Protocol: Synthesis of Arylated 3-Oxabicyclo[3.1.0]hexan-2-ones
This protocol is optimized for the direct conversion of substituted cyclopropane carboxylic acids using the Pd(II)/MPAA system.[1][2][3][4]
Materials & Reagents
-
Substrate: 1-Substituted Cyclopropane Carboxylic Acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 - 2.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Ligand: N-Acetyl-Glycine (Ac-Gly-OH) or N-Acetyl-L-Leucine (20 mol%)
-
Oxidant/Promoter: Silver Acetate [AgOAc] (2.0 equiv)
-
Base: Disodium Phosphate [Na₂HPO₄] (1.0 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.1 M concentration)
Step-by-Step Methodology
-
Reaction Assembly (Glovebox/Schlenk Line):
-
In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.02 mmol, 4.5 mg) and N-Acetyl-Glycine (0.04 mmol, 4.7 mg).
-
Add the cyclopropane carboxylic acid substrate (0.2 mmol) and AgOAc (0.4 mmol, 66.8 mg).
-
Add Na₂HPO₄ (0.2 mmol, 28.4 mg) and the Aryl Iodide (0.3 mmol).
-
Critical Step: Add HFIP (2.0 mL). The use of HFIP is non-negotiable; its hydrogen-bond donating ability stabilizes the specific transition state required for the C-H activation and subsequent rearrangement.
-
-
Execution:
-
Seal the vial tightly (Teflon-lined cap).
-
Place in a pre-heated reaction block at 100 °C .
-
Stir vigorously (800-1000 rpm) for 18–24 hours .
-
Monitoring: Check reaction progress via TLC or LC-MS. The formation of the lactone product is often accompanied by a distinct polarity shift (usually less polar than the acid precursor).
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 5 mL) and filter through a short pad of Celite to remove silver salts and Pd black. Rinse the pad with additional EtOAc (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes/EtOAc (typically 90:10 to 70:30).
-
-
Isolate the product as a white/off-white solid.
-
-
Characterization Check:
-
¹H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of the specific bicyclic splitting pattern (typically complex multiplets for the cyclopropane protons fused to the lactone).
-
¹³C NMR: Confirm the lactone carbonyl signal (~175-180 ppm).
-
Optimization Data & Troubleshooting
The success of this reaction hinges on the interplay between the ligand and the solvent. The following data summarizes typical optimization trends observed in this specific transformation.
| Variable | Condition | Outcome / Observation |
| Solvent | HFIP | Optimal. High yield. Promotes C-H cleavage via H-bonding. |
| t-Amyl Alcohol | Low yield (<20%).[4] Insufficient stabilization of the transition state. | |
| DCE / Toluene | Trace product. Decomposition dominates. | |
| Ligand | N-Acetyl-Glycine | Standard. Good balance of steric bulk and coordination ability. |
| N-Acetyl-L-Leucine | High Selectivity. Preferred for sterically demanding substrates. | |
| Boc-Proline | Poor reactivity. Sterics hinder the specific geometry needed for this scaffold. | |
| Base | Na₂HPO₄ | Best. Mild buffering maintains active catalyst species. |
| K₂CO₃ / Cs₂CO₃ | Decomposition. Too basic for the sensitive lactone product. |
Applications & Strategic Value
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold is not merely a synthetic curiosity; it is a bioisostere for other rigid bicyclic systems found in glutamate receptor ligands and antiviral agents.
-
Late-Stage Diversification: The protocol tolerates halides, esters, and protected amines on the aryl iodide partner, allowing for the rapid library generation of "drug-like" molecules containing the 3-oxabicyclo[3.1.0] core.
-
Stereocontrol: When using chiral MPAA ligands (e.g., N-Acetyl-L-Leucine), the reaction can induce significant diastereoselectivity, setting the stereochemistry of the ring fusion and the aryl substituent simultaneously.
References
-
C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.
- Source: ACS C
- Context: Primary source for the Pd-catalyzed skeletal editing str
-
URL:[Link]
-
Site-Selective C-H Activation of Carbohydr
- Source: University of Tokyo (2025).
- Context: Discusses general principles of site-selective HAT and C-H functionalization which underpin the logic of directed activ
-
URL:[Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Form
- Source: Chemical Reviews / PMC (2021).
- Context: Comprehensive review on directing groups and mechanism, providing the found
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing the (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one core. This chiral bicyclic lactone is a highly strained, valuable building block used in the development of spirocyclic scaffolds, pyrethroid insecticides, and active pharmaceutical ingredients (APIs) such as the SNRI antidepressants milnacipran and levomilnacipran.
This guide bypasses generic advice, focusing strictly on the mechanistic causality behind yield drops, epimerization, and catalyst poisoning across the two primary synthetic routes: the Meldrum’s Acid Condensation and the Transition-Metal Catalyzed Intramolecular Cyclopropanation .
Part 1: Troubleshooting Guides & FAQs
Route A: Meldrum's Acid & Epichlorohydrin Condensation
Q1: My overall yield drops below 40% during the cyclization step. How can I prevent premature lactone hydrolysis? Causality: The initial step involves the deprotonation of Meldrum’s acid (pKa ~4.9) by sodium ethoxide to form an enolate, which attacks the less hindered carbon of (S)-epichlorohydrin. Following the intramolecular displacement of chloride, a highly strained cyclopropane intermediate is formed. If the alkoxide base is present in even a slight excess (>1.05 eq), or if trace water is introduced, the intermediate undergoes base-catalyzed ring opening or premature decarboxylation before the final thermal lactonization can occur[1]. Solution: Implement a self-validating stoichiometric system. Titrate your sodium ethoxide immediately before use to ensure exactly 1.0 equivalent is added. Maintain the reaction strictly at 0 °C during the initial addition, allowing it to warm to room temperature only after the complete consumption of epichlorohydrin is confirmed via TLC.
Q2: I am observing a loss of enantiomeric excess (ee) in the final (1S,5R) product. What causes this epimerization? Causality: The stereocenter at C5 is established by the nucleophilic ring opening of the epoxide. This must proceed via a strict SN2 mechanism, which requires a 180° backside attack to guarantee complete inversion of configuration (from S to R). If the reaction is heated too rapidly, the SN2 pathway competes with an SN1-like pathway (due to the partial stability of the developing carbocation), leading to racemization[1]. Solution: Never exceed room temperature during the epoxide opening phase. Only apply reflux conditions after the cyclopropane intermediate is fully formed to drive the final lactonization and acetone elimination.
Route B: Transition-Metal Catalyzed Intramolecular Cyclopropanation
Q3: My Rh(II)-catalyzed intramolecular cyclopropanation yields significant diazo dimerization byproducts (fumarates/maleates). How do I favor the intramolecular pathway? Causality: Rhodium(II) catalysts, such as Rh2(MEPY)4, generate a highly electrophilic metallocarbene intermediate. Because this concerted carbene transfer is extremely fast and reactive, a high local concentration of the allylic diazoacetate starting material will cause the carbene to react with another diazo molecule (intermolecular coupling) rather than undergoing the desired intramolecular alkene addition[2]. Solution: Control the steady-state concentration of the diazoacetate. Use a programmable syringe pump to add the diazo compound over 10–12 hours into a highly dilute solution (0.01 M) of the catalyst.
Q4: How do I choose between Rh(II) and Co(II) catalysts for sterically hindered substrates? Causality: Rh(II) catalysis relies on a concerted mechanism that is highly sensitive to the steric bulk of the alkene. For densely functionalized or acceptor-substituted diazoacetates, this steric clash drastically reduces yield. Conversely, Co(II) porphyrin catalysts (e.g., [Co(P2)]) operate via Metalloradical Catalysis (MRC) . The Co(II) center activates the diazo compound to form a Co(III)-carbene radical, which undergoes a stepwise, radical addition to the alkene. This stepwise pathway easily accommodates steric bulk and completely suppresses dimerization[3][4]. Solution: Switch to a Co(II) porphyrin catalyst if your substrate contains tri-substituted olefins or bulky functional groups.
Part 2: Quantitative Data & Yield Optimization
The following table summarizes the expected outcomes when optimizing reaction parameters based on the mechanistic principles outlined above.
| Synthetic Route | Reagents / Catalyst | Temperature Profile | Yield (%) | Enantiomeric Excess (ee %) | Primary Failure Mode / Byproduct |
| Condensation | Meldrum's Acid, NaOEt (1.5 eq), (S)-Epichlorohydrin | 0 °C → Reflux (Rapid) | 35 - 42% | < 70% | Base-catalyzed hydrolysis; Racemization |
| Condensation | Meldrum's Acid, NaOEt (1.0 eq), (S)-Epichlorohydrin | 0 °C (2h) → RT (12h) → Reflux (4h) | 78 - 85% | > 98% | Trace unreacted Meldrum's acid |
| Cyclopropanation | Allylic Diazoacetate, Rh2(MEPY)4 (Bolus addition) | RT (DCM) | 40 - 50% | 88% | Fumarate/Maleate dimers (Intermolecular) |
| Cyclopropanation | Allylic Diazoacetate, Rh2(MEPY)4 (Syringe pump, 12h) | RT (DCM) | 83 - 87% | 88 - 92% | Trace dimerization[2] |
| Cyclopropanation | Bulky Diazoacetate,[Co(P2)] Porphyrin | RT (Toluene) | 88 - 95% | 83 - 97% | None (Dimerization suppressed)[3] |
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Optimized Condensation via Meldrum's Acid
Objective: Synthesize the unsubstituted (1S,5R)-3-oxabicyclo[3.1.0]hexan-2-one core.
-
Preparation of the Enolate: In an oven-dried, argon-purged flask, dissolve Meldrum's acid (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL). Cool the solution strictly to 0 °C using an ice-water bath.
-
Base Addition: Dropwise, add a freshly titrated solution of sodium ethoxide in ethanol (exactly 1.0 eq, 10 mmol) over 30 minutes. Stir at 0 °C for an additional 30 minutes.
-
Epoxide Ring Opening: Add (S)-epichlorohydrin (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours to ensure strict SN2 inversion.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Step: Check TLC (Hexanes:EtOAc 3:1); proceed only when the epichlorohydrin is fully consumed.
-
Lactonization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours to drive the elimination of acetone and CO2, forming the final bicyclic lactone.
-
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with DCM (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Co(II)-Catalyzed Asymmetric Intramolecular Cyclopropanation
Objective: Synthesize highly functionalized (1S,5R) derivatives using Metalloradical Catalysis.
-
Catalyst Activation: In an anaerobic glovebox, charge an oven-dried Schlenk tube with the [Co(P2)] porphyrin catalyst (2.0 mol %) and anhydrous toluene (10 mL)[3].
-
Substrate Preparation: Dissolve the allylic α-diazoacetate substrate (1.0 mmol) in anhydrous toluene (10 mL).
-
Syringe Pump Addition: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line (Argon). Using a programmable syringe pump, add the diazoacetate solution to the vigorously stirring catalyst solution at room temperature over 10 hours.
-
Completion & Validation: Stir for an additional 2 hours post-addition. Self-Validation Step: Monitor the disappearance of the diazo IR stretching frequency (~2100 cm⁻¹).
-
Purification: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography to isolate the densely functionalized 3-oxabicyclo[3.1.0]hexan-2-one derivative[3].
Part 4: System Visualizations
Decision tree for selecting the optimal synthetic route based on substrate substitution and steric hindrance.
Mechanistic divergence between Rh(II) carbenoid and Co(II) metalloradical cyclopropanation pathways.
Part 5: References
-
Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis Source: PMC - NIH URL:
-
High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst Source: Journal of the American Chemical Society - ACS Publications URL:
-
Draw the mechanism for the synthesis of (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one Source: YouTube URL:
-
Catalytic and Biocatalytic Iron Porphyrin Carbene Formation: Effects of Binding Mode, Carbene Substituent, Porphyrin Substituent, and Protein Axial Ligand Source: Journal of the American Chemical Society - ACS Publications URL:
Sources
Technical Support Center: Purification of (1S,5R) and (1R,5S) Isomers
Introduction
Separating (1S,5R) and (1R,5S) isomers—typically enantiomeric pairs found in rigid bicyclic or substituted ring systems (such as the fungicide metconazole)—presents a unique chromatographic challenge[1]. Because these isomers are non-superimposable mirror images, they possess identical physicochemical properties in an achiral environment[2]. Standard reversed-phase chromatography separates based on polarity and hydrophobicity, meaning it cannot distinguish between the two[2].
Successful resolution requires a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes with the analytes[3]. By exploiting subtle differences in 3D spatial interactions (the three-point interaction model), the complexes exhibit different stabilities, allowing one enantiomer to be retained longer than the other[4]. This technical support guide provides drug development professionals and analytical scientists with field-proven workflows, step-by-step protocols, and troubleshooting strategies for chiral purification using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Workflow Visualization
Chiral separation workflow from initial CSP screening to preparative scale-up.
Core Methodologies & Protocols
Standard Operating Procedure: Automated Chiral SFC/HPLC Screening
To achieve >98% enantiomeric excess (ee) for (1S,5R) and (1R,5S) isomers[1], a systematic screening approach is required. Relying on a single column often leads to failure due to the unpredictable nature of chiral recognition[4].
Step 1: Sample Preparation & Achiral Purity Check Before chiral screening, verify that the sample's chemical purity is >95% using a standard achiral method (e.g., C18 reversed-phase)[5]. Chiral columns have low loading capacities and broad discrimination, making them unsuitable for crude impurity profiling[5]. Dissolve the purified racemate in a solvent miscible with both SFC and HPLC mobile phases (e.g., Ethanol or Methanol) at a concentration of approximately 1 mg/mL[6].
Step 2: Column & Mobile Phase Selection Equip an automated switching system with 4 to 6 polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose derivatives)[6]. For SFC, use supercritical CO2 with various alcoholic modifiers[6]. For HPLC, utilize normal-phase (Hexane/Alcohol) or polar organic modes[3].
Step 3: Screening Execution
-
Set the column oven temperature to 25°C.
-
For SFC: Program a gradient of 5% to 40% modifier (MeOH, EtOH, or IPA) in CO2 over 10 minutes at 3.0 mL/min[6].
-
For HPLC (Normal Phase): Run an isocratic method using 90:10 Hexane:Alcohol at 1.0 mL/min[3].
-
Inject 5 µL of the sample across all column/modifier combinations.
Step 4: Data Analysis & Optimization Identify the chromatogram with the highest selectivity factor (α) and resolution (Rs). If partial separation (Rs ~0.5–1.0) is achieved, proceed to optimization by systematically adjusting the modifier percentage, adding acidic/basic additives, or tuning the temperature[3],[7].
Quantitative Data: Typical Chiral Screening Parameters
| Parameter | SFC Conditions | HPLC (Normal Phase) Conditions | Causality / Rationale |
| Primary Mobile Phase | Supercritical CO2 | n-Hexane or Heptane | Acts as the non-polar bulk fluid carrying the analyte[3]. |
| Co-Solvent / Modifier | MeOH, EtOH, IPA (5-40%) | EtOH, IPA (5-20%) | Alters hydrogen bonding and steric interactions with the CSP[6]. |
| Additives (Basic) | 0.1% Diethylamine (DEA) | 0.1% DEA or TEA | Suppresses secondary interactions for basic analytes, reducing tailing[8]. |
| Additives (Acidic) | 0.1% Trifluoroacetic Acid | 0.1% TFA or Formic Acid | Protonates acidic analytes to maintain a neutral state, improving peak shape[9]. |
| Temperature | 35°C - 40°C | 15°C - 25°C | Modulates the thermodynamics of diastereomeric complex formation[7]. |
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Enantiomers
-
Symptom: The (1S,5R) and (1R,5S) isomers elute as a single broad peak or show a resolution (Rs) < 1.0.
-
Root Cause: The chosen CSP and mobile phase combination fails to create a sufficient energy difference in the transient diastereomeric complexes formed by the two enantiomers[3].
-
Solution:
-
Switch the CSP: Chiral recognition is highly specific. If an amylose-based column fails, switch to a cellulose-based column with different functional groups (e.g., chlorinated vs. methylated phenylcarbamates)[1].
-
Vary the Alcohol Modifier: The steric bulk of the modifier drastically impacts selectivity. Switch from Methanol to Isopropanol. The larger steric footprint of IPA can alter how the enantiomers access the chiral grooves of the stationary phase[6].
-
Adjust Temperature: Chiral separation is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 15°C) often increases the interaction time and improves resolution, though it may broaden peaks[3],[7]. Conversely, higher temperatures can sometimes improve efficiency or even reverse the elution order[9].
-
Issue 2: Severe Peak Tailing
-
Symptom: The peaks exhibit significant tailing (Asymmetry factor > 1.5), which ruins the baseline resolution required for preparative scale-up.
-
Root Cause: Secondary interactions, such as hydrogen bonding or ionic interactions between the analyte and residual un-endcapped silanols on the silica support of the CSP[8].
-
Solution: Introduce a mobile phase additive. If your (1S,5R)/(1R,5S) compound contains basic amine groups, add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase[8]. If the compound is acidic, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid[9]. These additives competitively bind to the active sites on the column, ensuring the analyte only interacts with the chiral selector.
Issue 3: Shifting Retention Times and "Memory Effects"
-
Symptom: Retention times drift over consecutive injections, or selectivity changes unexpectedly.
-
Root Cause: Additive memory effect. When basic or acidic modifiers are used in isocratic chiral separations, small amounts of water or the additive itself can persist and stabilize on the stationary phase, altering the column's surface chemistry for thousands of column volumes[8].
-
Solution: Dedicate specific chiral columns to specific additive types (e.g., one Chiralpak IA column strictly for DEA, another strictly for TFA)[8]. If a column must be reused for a different method, perform a rigorous flush with 100% polar solvent (like Methanol or Ethanol) for at least 50 column volumes to strip residual additives before re-equilibration.
Frequently Asked Questions (FAQs)
Q: Why can't I use a standard reversed-phase C18 column to separate (1S,5R) and (1R,5S) isomers? A: Enantiomers are non-superimposable mirror images. In an achiral environment like a C18 column, they possess identical hydrophobicity, polarity, and dipole moments[2]. Reversed-phase chromatography separates based on these physical properties and therefore cannot distinguish between the two[2]. A chiral environment—via a chiral stationary phase—is mandatory to induce the formation of diastereomeric complexes, which do have different physical properties and can be separated[4].
Q: Should I use SFC or HPLC for the preparative scale-up of my isomers? A: SFC is generally preferred for preparative scale-up of chiral compounds[1]. Supercritical CO2 has lower viscosity and higher diffusivity than liquid solvents, allowing for flow rates 3 to 5 times faster than HPLC without a proportional increase in backpressure[6]. Furthermore, when the fractions are collected, the CO2 depressurizes and evaporates instantly, leaving the purified (1S,5R) and (1R,5S) isomers concentrated in a small volume of the co-solvent, drastically reducing post-purification drying times.
Q: Can the concentration of the mobile phase additive change the elution order? A: Yes. The content and composition of the mobile phase can profoundly affect selectivity. Studies have shown that adjusting the concentration of additives (like formic acid) can not only merge the peaks but completely reverse the elution order of the enantiomers[9]. This occurs because the additive can alter the 3D conformation of the chiral selector or competitively block specific binding sites, fundamentally changing the interaction hierarchy[9].
References
1.[3] "Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center", Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHweNoDI0qdUCxT7UfnqrOEgqqqXdlpMUY0KoPcCeFfPjSqeCBt3Kav_ef9UQo6xOQ9PbCHQHQRFkh5ZHBDasFowEOd-kNYDS1LU4XQr5PbdvXKAF-jPKNmdUvDefY5nGJOzXz2gNiTunnmx9wvXbOZK_IzjU4wATKumAospGNMmp6dexeh3COXshvvD2KqSXFkmtLDwxQq8UFZSdov4W3wr3vGcQ8=] 2.[8] "Trouble with chiral separations", Chromatographytoday.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWWIRxwNJV2QuAQ3mE_IeIhUU3QS7p6u8K5MHfBfPjOuwoVwqthGDYKut-P-Kt9i0KDlOZ0Yam1D043wwRvxEbsigyU2Ohcs2CPhfW1mATO5xUkHl36lt8uhfXE1kKG53KGUMAZRdxxfjZS8dPsz2RQYgvkmEu-DQTrZ4VWJmBidpEyiIPcz8Rw_C4_0ORjMI1DNaltrNYNHQkwMot6x3wQJFDd0VNn6tMr5T6zCdcf-EqbPCrks=] 3.[2] "Enantiomer Separations", Sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwiZ7WY7i_i8mCDuZulH8OuVLh01UPnv5RFqKYLxDfmFYFhvYBTAJDskHOSU3YXEH50Lxtdv_eCfc4GnVqaicZObECiMAb4VVTnE524abXiw-AG5dHNkvAMQtaDsKqivtDRfTHq5vSYizNeyC16E1dZg==] 4.[4] "HPLC Technical Tip: Chiral Method Development", Phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6HwHx0pyXblUXE0g9sTzlpYouIwE3k9JInDGfKehENjiBQEou70s8lUQkOVpecVuyTMMJGl20aR2wgzyTL15XwX5N6Uj8EFLZAjjjSTaKSMgiYY-XwOBqz_7orZg-HfjkW54vy2E7rtouNHl0iDpm-Nh0wenNWITVYL2zjQM_FC7kMMhtZ1ELcuQOQGL9YeqJXzzlnZr13Kaw_VcBuCxULbFnTexnNa_OGCPxPfs969h5Ydu7HwUH33gH1Swv] 5.[7] "Chiral Chromatography Frequently Asked Questions", Sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe5KSKV99bMvNuW-YpkdSJpUGus64kkmzZTt7aSIy7e7I_iOwwHcFD724H7PwDLt7VBr4IZl8TifdH2YbYMCCoUfDCrzBSh4HBdMKuHA37hr83ngUyQ1bgFDBHNMaH1nwAvxrSNw3Ht4BLje8UOSwxzFxaokEOMdcEFVBxTBlB_cyKmogVRkMVFQIbasgP8COT1ngsO_DsvLucex5FCK_8FZIvGIKAO75w] 6.[9] "Playing with Selectivity for Optimal Chiral Separation", Chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAzl6Vq6kbYieZJdhP3YKBPeog-RRGf0NsvI2a4X36wVKRmwe1wbi4oXM4vZhZ-zoM-95TMhRYLfXq5Z6dbOwkhVhMy5GT0fV7RHhCeIn01UfKO_4Nv1MFycki-_x6opMsncfpn3rAxvP3ku7AJwO9tj96nx4khcdri7GmRN4rOZEaEtTiO9JTOgzHmLz_zTpqd6QVSVmAnqaEOw==] 7.[6] "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16", Shimadzu.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHglTmmT1Ec8JV65ZJHvJaQ9Zb_JBnpB-hruqhR7WQ3aX3cPtjkIfbLqS7pMw_gA3K5D2nWTait5_a3KWHSruhLf0taPEVMWClbLRKdcswLOKINL9GzSOBzNu9ATt6StBeqW87IY8jvc8rF3kx_uAJVwHmSHSJBJXPEI1g-hGECsRZb1pxuaQU9JzSanpx2iEkZ2ddLnEaz-ZK0-8QoOLnJ9FXcutRl9rRi106EiIx0t0M=] 8.[1] "Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro", Nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybXVEZn27tcHOufFyFvoEAm0ZG7vkW3psFn2UEVCvn4jl0elziWMBy96uh5FMRsZnVa3yysDDdRXV7adAXoXl17oEfwc908cm49G95haqHcIpwi1o3s3J8tPX0IUiZdM1GlQU] 9.[5] "How to separate isomers by Normal phase HPLC?", Researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv33PMmU5KY-0pptzXdxl8TRU2nCYecdF0jdjuARy3zPzTzVxJSiTuTbyVp456SXjN3-88YJoqA3IFrDw26KFPE3T5uePsECzEAJGziEZ8LXPTMs_aDqpVg1Fb4Hle2D6ToedEa3Wt4cuX3TSiWE4_4PYoNig46L8X_Ga4FXdpMUGmYvQ4zCqbMg==]
Sources
- 1. Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sepscience.com [sepscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting ring-opening failures in bicyclic lactones
Ticket ID: BICYC-ROP-L3
Subject: Troubleshooting Ring-Opening Failures in Bridged/Fused Lactone Systems
Status: Open | Priority: Critical
Introduction: The Bicyclic Challenge
You are likely here because your standard ROP protocols (effective for
This guide is structured as a Tier-3 Technical Escalation . We do not offer generic advice like "dry your solvent." We provide diagnostic workflows to distinguish between thermodynamic barriers, kinetic traps, and catalytic deactivation.
Module 1: Thermodynamic Feasibility (The "It Won't Start" Error)
Symptom: The reaction yields 0% polymer, or conversion plateaus at a low percentage (e.g., 20%) regardless of reaction time.
Diagnostic Q&A
Q: I have high ring strain. Why is my monomer recovering unreacted?
A: You have likely exceeded the Ceiling Temperature (
-
The Trap: Increasing temperature to "speed up" the reaction actually shifts the equilibrium toward the monomer.
-
The Fix: Lower the temperature and increase monomer concentration (
). is concentration-dependent (Dainton Equation).
Q: How do I confirm this is a thermodynamic floor and not catalyst death? A: Perform the "Temperature Jump Test" (Protocol A). If cooling the reaction increases conversion, you are fighting thermodynamics.
Data: Thermodynamic Thresholds
| Monomer Class | Example | Ring Strain Energy (kcal/mol) | Approx | Primary Failure Mode |
| Monocyclic (5-mem) | ~1.0 | < -40 °C | Low Strain ( | |
| Monocyclic (6-mem) | ~6.8 | > 400 °C | Entropy (rarely fails) | |
| Bridged Bicyclic | 6-oxabicyclo[3.2.1]octan-7-one | > 12.0 | ~118 °C | Ceiling Temperature |
| Fused Bicyclic | cis-Fused Cyclopentyl-GBL | ~5.5 | Low (< 25 °C) | Sterics + Low Strain |
Module 2: Kinetic & Catalytic Failure (The "Stall" Error)
Symptom: Reaction initiates but stops at partial conversion (e.g., 50%) and does not respond to temperature changes.
Diagnostic Q&A
Q: My catalyst is active for LA/CL. Why is it dead here? A: Bicyclic lactones often possess bridgehead sterics that block the coordination site.
-
Mechanism: Standard Coordination-Insertion (e.g., Sn(Oct)
) requires the monomer to bind to the metal center. Bulky bicyclics cannot approach the metal center effectively. -
The Fix: Switch to an Activated Monomer Mechanism using organocatalysis (e.g., TBD or Thiourea/Amine). This separates the nucleophile from the activator, allowing attack on the carbonyl even if sterically crowded.
Q: I see broadening PDI (>1.5) and cyclic oligomers. A: You are suffering from Back-Biting (Transesterification). Bicyclic strain release is high. Once opened, the polymer chain is "relaxed." However, highly active catalysts like TBD (Triazabicyclodecene) are indiscriminate; they will attack the polymer backbone just as easily as the monomer.
-
The Fix: Switch to a weaker, dual-component catalyst (Thiourea + Sparteine) or a Lewis Acid that is sterically bulky (e.g., Aluminum Salen complexes) to prevent chain back-biting.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical path to identify your failure mode.
Caption: Logic flow for diagnosing thermodynamic vs. kinetic failures in bicyclic lactone ROP.
Module 3: Regioselectivity & Side Reactions
Symptom: NMR shows complex multiplets; product is not the expected polyester.
The "Wrong Cut" Issue
In non-symmetric bicyclic lactones, the nucleophile can attack:
-
Acyl-Oxygen Cleavage (Desired): Yields polyester.
-
Alkyl-Oxygen Cleavage (Undesired): Yields ether linkages or decarboxylation products.
-
Elimination: Common in
-substituted systems, leading to unsaturated acids.
Mechanism Visualization: The Attack Vector The diagram below contrasts the standard coordination path with the organocatalytic path required for sterically hindered bicyclics.
Caption: Comparison of metal-coordination failure vs. successful organocatalytic activation.
Standard Operating Protocols (SOPs)
Protocol A: The "Equilibrium Check" (Self-Validating)
Use this to determine if your reaction has hit a thermodynamic wall (
-
Setup: Run standard polymerization until conversion plateaus (e.g., stops at 60% after 4 hours).
-
Sampling: Take an aliquot for H-NMR (Reference
). -
Perturbation: Add 20 mol% fresh monomer (dry) to the same reaction vessel.
-
Observation:
-
Scenario A: The conversion of the new monomer proceeds at the same rate. -> Diagnosis: Equilibrium reached. You are at
. Action: Lower Temp. -
Scenario B: No reaction of new monomer. -> Diagnosis: Catalyst Death. Action: Purify monomer (remove water/acid) or change catalyst class.
-
Protocol B: Karl Fischer "Zero-Point" Verification
Bicyclic lactones are hypersensitive to water due to high strain (rapid hydrolysis).
-
Requirement: Water content must be < 10 ppm.
-
Method: Do not rely on "freshly opened" bottles.
-
Procedure:
-
Dissolve monomer in Toluene.
-
Reflux over
for 4 hours. -
Distill under reduced pressure directly into the reaction flask (flame-dried).
-
Validation: If the distilled monomer shows any acid peak in NMR (broad singlet ~10-12 ppm), the drying failed. Hydrolysis has already opened the ring.
-
References
-
Thermodynamics of Lactone Polymerization Duda, A., & Penczek, S.[1][2][3] "Thermodynamics of the polymerization of cyclic esters." Polymers, 2015.[3]
-
Ceiling Temperature in Bicyclic Systems Olsen, P., et al. "Improving the Accuracy of Ceiling Temperature Measurements." Macromolecules, 2016.[4]
-
Organocatalysis for Strained Lactones Lohmeijer, B. G., et al. "Organocatalytic Ring-Opening Polymerization." ACS Macro Letters, 2012.
-
Ring Strain & Reactivity Houk, K. N., et al.[1][2] "Ring Strain Energies from ab Initio Calculations." Journal of the American Chemical Society.
-
Bicyclic Lactone Synthesis & ROP Hong, M., & Chen, E. Y. "Completely Recyclable Biopolymers with Linear and Cyclic Topologies via Ring-Opening Polymerization of γ-Butyrolactone." Nature Chemistry, 2016. (Contextual reference for GBL derivatives).
Sources
- 1. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature conditions for cyclopropanation of lactones
Welcome to the Technical Support Center for Lactone Functionalization. This guide is engineered for researchers and drug development professionals troubleshooting the thermodynamic and kinetic variables of lactone cyclopropanation.
Because lactones present unique chemoselectivity challenges—such as competing γ-deprotonation, β-hydride elimination, and ring-opening—precise temperature modulation is the most critical parameter for success.
Part 1: Diagnostic Logic & Troubleshooting Workflows
Before adjusting your reaction conditions, it is crucial to map your carbene or carbenoid precursor to its specific thermal activation barrier. The diagnostic flowchart below outlines the optimal temperature regimes required to bypass common failure modes (e.g., exotherm-induced decomposition or stalled conversions).
Logical decision tree for selecting cyclopropanation temperatures based on reagent class.
Part 2: Knowledge Base & FAQs
Q1: Why does Simmons-Smith cyclopropanation of my allylic lactone yield complex degradation mixtures when initiated at room temperature? A1: The Furukawa modification of the Simmons-Smith reaction (using diethylzinc and diiodomethane) is highly exothermic[1]. Adding these reagents at 25 °C causes rapid, uncontrolled generation of the zinc carbenoid, leading to competitive electrophilic attack on the lactone carbonyl and subsequent ring degradation. By initiating the reagent addition at 0 °C, you kinetically control the carbenoid formation. Slowly warming the system to 25 °C then provides the exact thermodynamic energy required to drive the stereospecific cyclopropanation of the alkene to completion without degrading the heterocycle[1].
Q2: In Rh-catalyzed intramolecular cyclopropanation of diazo-lactones, how does temperature dictate chemoselectivity? A2: In Rh(II)-catalyzed systems, a major competing pathway is β-hydride elimination (or migration), which converts the metallocarbene into strained unsaturated byproducts rather than the desired cyclopropane[2]. Lowering the reaction temperature to between -65 °C and -78 °C drastically reduces the rate of this background β-hydride migration[2]. When combined with sterically demanding chiral carboxylate ligands (e.g., Rh2(S-TCPTTL)4), this low-temperature regime ensures the carbene intermediate is forced into the highly enantioselective intramolecular cyclopropanation pathway[3].
Q3: I am using dimethylsulfoxonium methylide to cyclopropanate a 2(5H)-furanone. At 25 °C, I only isolate γ-deprotonated starting material. How do I fix this? A3: This is a classic case of kinetic versus thermodynamic control. At 25 °C, the ylide acts primarily as a base, leading exclusively to the kinetically favored γ-deprotonation of the furanone[4]. To achieve cyclopropanation, you must shift the reaction to thermodynamic control. By utilizing an excess of the ylide (e.g., 10 equivalents) and elevating the temperature to 50 °C, you provide sufficient thermal energy to overcome the activation barrier for conjugate addition, cleanly forming the cyclopropanated lactone adduct[4].
Q4: Can I use Cu(II) catalysts for the direct intramolecular cyclopropanation of olefinic acetates to form γ-lactones? What are the thermal requirements? A4: Yes, but this specific cascade reaction—which relies on a hydrogen atom transfer (HAT) event followed by Cu-mediated cyclopropanation—fails at low temperatures due to stalled substrate conversion[5]. Heating the reaction to 80 °C is mandatory. The elevated temperature facilitates the homolysis of the peroxide initiator (e.g., DTBP), increases mass transfer, and ensures rapid turnover of the CuBr2 catalyst[5].
Part 3: Standardized Experimental Protocols
Protocol A: Low-Temperature Rh(II)-Catalyzed Asymmetric Cyclopropanation
Designed for alkenyl keto-ylides and diazo-lactones requiring suppression of β-hydride migration.
Causality & Setup: Trace moisture quenches metallocarbenes, and thermal fluctuations invite side reactions. This protocol uses cryogenic control and molecular sieves to ensure absolute chemoselectivity[3].
-
Preparation: In a flame-dried Schlenk flask, dissolve the diazo/ylide lactone precursor (0.1 mmol) in 1.0 mL of anhydrous dichloromethane (DCM). Add 100 mg of freshly activated 4Å molecular sieves.
-
Thermal Equilibration: Submerge the flask in a controlled dry ice/acetone bath and allow the internal temperature to stabilize at exactly -65 °C for 15 minutes.
-
Catalyst Addition: Quickly add the chiral catalyst, Rh2(S-TCPTTL)4 (3 mol%), in one portion against a positive counterflow of dry nitrogen.
-
Incubation: Stir the reaction strictly at -65 °C for 48 hours. Do not allow the bath to warm.
-
Self-Validation Checkpoint: Extract a 5 µL aliquot and run a rapid TLC (Hexanes/EtOAc). The complete disappearance of the bright yellow diazo/ylide spot and the cessation of micro-bubble (N2) evolution confirms 100% carbene transfer.
-
Quench & Purify: Filter the cold mixture directly through a short pad of silica to remove the catalyst, then evaporate and purify via flash chromatography.
Step-by-step workflow for low-temperature Rh-catalyzed asymmetric cyclopropanation.
Protocol B: Elevated-Temperature Ylide Cyclopropanation of 2(5H)-Furanone
Designed to overcome kinetic γ-deprotonation in sterically hindered lactones.
-
Ylide Generation: In a dry flask, generate dimethylsulfoxonium methylide (10 equivalents relative to the furanone) in anhydrous DMSO.
-
Substrate Addition: Add the 3,4-disubstituted 2(5H)-furanone (1.0 equivalent) dropwise at room temperature.
-
Thermal Activation: Immediately heat the reaction mixture to 50 °C. Causality: Heating prevents the system from resting in the dead-end deprotonated state[4].
-
Incubation & Monitoring: Stir at 50 °C for 19–30 hours.
-
Self-Validation Checkpoint: Analyze the mixture via GC. If the conversion plateaus at ~74-80%, the ylide has been exhausted. Work up the crude mixture and resubject it to identical conditions (10 equiv methylide, 50 °C). This self-correcting step guarantees complete conversion to the cyclopropyl lactone[4].
Part 4: Quantitative Data Summary
The following table synthesizes the optimal thermal conditions and expected yields across different lactone cyclopropanation methodologies.
| Methodology | Substrate Type | Catalyst / Reagent | Optimal Temp | Key Outcome (Yield / Selectivity) | Ref |
| Simmons-Smith (Furukawa) | Allylic Lactones | ZnEt2, CH2I2 | 0 °C → 25 °C | 70–80% Yield, High Stereospecificity | [1] |
| Rh-Catalyzed Diazo | Alkenyl Keto-Ylides | Rh2(S-TCPTTL)4 | -65 °C | 83% Yield, High Enantiomeric Ratio | [3] |
| Sulfoxonium Ylide | 2(5H)-Furanones | Dimethylsulfoxonium methylide | 50 °C | 53% Yield, Complete GC Conversion | [4] |
| Cu-Mediated Cascade | Olefinic Acetates | CuBr2, DTBP | 80 °C | 87% Yield, High Diastereoselectivity | [5] |
Part 5: References
1.[3] Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. National Institutes of Health (NIH).3 2.[4] Cyclopropanation/Reduction of a 3,4-Disubstituted 2(5H)-Furanone: A Model for C-8 Methylation at the Taxane BC Ring Juncture. Yerevan State University (YSU). 4 3.[5] Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Semantic Scholar.5 4.[1] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. 1 5.[2] Rh-Catalyzed Intermolecular Reactions of Cyclic α-Diazocarbonyl Compounds with Selectivity Over Tertiary C−H Bond Migration. National Institutes of Health (NIH). 2
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rh-Catalyzed Intermolecular Reactions of Cyclic α-Diazocarbonyl Compounds with Selectivity Over Tertiary C−H Bond Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib.ysu.am [lib.ysu.am]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Removing catalyst impurities from 3-Oxabicyclo[3.1.0]hexan-2-one samples
Technical Support Center: Catalyst Impurity Removal for 3-Oxabicyclo[3.1.0]hexan-2-one
Introduction
You are likely accessing this guide because your synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one (typically via Rhodium- or Copper-catalyzed intramolecular cyclopropanation of diazo precursors) has resulted in residual metal levels exceeding ICH Q3D guidelines.
This molecule presents a specific purification challenge: it is a strained bicyclic lactone . Standard acid washes (e.g., 1M HCl) or strong basic workups used for metal removal can trigger hydrolysis or ring-opening of the cyclopropane moiety, destroying your yield.
This guide prioritizes solid-supported scavenging , a non-invasive technique that preserves the integrity of the [3.1.0] system while achieving single-digit ppm metal limits.
Part 1: Diagnostic & Regulatory Limits
Before initiating purification, confirm your target limits. Visual inspection (colored product) is unreliable; a "clean" looking oil can still contain >100 ppm Rhodium.
Table 1: ICH Q3D (R2) Permitted Daily Exposure (PDE) for Common Catalysts
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Rhodium (Rh) | 2B | 100 | 10 | 1 |
| Copper (Cu) | 3 | 3000 | 300 | 30 |
| Ruthenium (Ru) | 2B | 100 | 10 | 1 |
Analyst Note: If your daily dose is ≤10g, an oral limit of 10 ppm (10 µg/g) is the standard baseline for Rh/Ru. For parenteral drugs, this drops to 1 ppm .
Part 2: Primary Protocol – Functionalized Silica Scavenging
Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).
-
Why: Rhodium and Ruthenium are "soft" acids. Thiol ligands are "soft" bases. According to HSAB theory, this interaction is strong and covalent, preventing leaching. Unlike activated carbon, silica does not adsorb the lactone product, preserving yield.
Step-by-Step Slurry Protocol
Prerequisites:
-
Crude 3-Oxabicyclo[3.1.0]hexan-2-one in solution (DCM, Ethyl Acetate, or Toluene).
-
Avoid: Alcohols (MeOH/EtOH) if possible, to prevent potential transesterification risks during heating, though the risk is low without strong acid/base.
1. Loading Calculation:
-
Determine residual metal concentration via ICP-MS.
-
Calculate Scavenger equivalents:
-
Rule of Thumb: If ICP data is unavailable, use 5-10% w/w of scavenger relative to the mass of the crude product.
2. The Scavenging Run:
-
Add the Thiol-silica to the reaction vessel.[1]
-
Temperature: Heat to 40–50°C .
-
Critical: Do not exceed 60°C. Thermal stress can degrade the strained lactone.
-
-
Agitation: Stir vigorously for 4 hours .
-
Note: Overhead stirring is preferred to prevent grinding the silica into fines.
-
3. Filtration & Workup:
-
Cool to room temperature.
-
Filter through a 0.45 µm pad (Celite or membrane) to remove the bound metal-silica complex.
-
Wash the cake: Rinse with 2 volumes of solvent to recover entrained product.
Workflow Visualization
Figure 1: Standard workflow for removing Rh/Cu using functionalized silica scavengers.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists working with [3.1.0] bicyclic systems.
Q1: The scavenger removed the metal, but my yield dropped by 20%. Where is my product?
A: This is likely due to physical adsorption , not chemical reaction.
-
Diagnosis: Did you use Activated Carbon? Carbon is non-selective and often traps small polar molecules like lactones in its pores.
-
Solution: Switch to Functionalized Silica . If you must use carbon, wash the filter cake repeatedly with a polar aprotic solvent (e.g., THF or Acetone) to desorb the lactone.
-
Check: Ensure you washed the silica cake in the standard protocol (Step 3 above). The product is often trapped in the interstitial solvent volume of the solid.
Q2: I see a new impurity spot on TLC after scavenging. Did the ring open?
A: Ring opening of 3-Oxabicyclo[3.1.0]hexan-2-one yields a hydroxy-cyclopropyl acid or ester.
-
Cause: This usually happens if the scavenger has residual acidity (some sulfonic acid resins) or basicity (amine scavengers).
-
Validation: Check the pH of a 10% aqueous slurry of your scavenger.
-
Fix: Ensure you are using neutral scavengers (Thiol-modified silica is typically neutral). Avoid "Strong Acid Cation" (SAC) exchange resins.
Q3: The Rhodium levels are still >50 ppm after 4 hours.
A: Rhodium-Carbenoid complexes are kinetically stable.
-
Tactic 1 (Time/Temp): Increase time to 12 hours or temperature to 55°C.
-
Tactic 2 (The "Booster"): Add a trace amount of Thiourea (not supported) to the mixture, then scavenge the Thiourea-Rh complex with the silica.
-
Tactic 3 (Solvent): If using Toluene, switch to THF. Better solubility of the complex often improves scavenging kinetics.
Part 4: Decision Logic for Purification
Use this logic tree to determine the correct corrective action based on your specific failure mode.
Figure 2: Troubleshooting logic for yield loss vs. poor impurity removal.
References
-
ICH Expert Working Group. (2019). ICH Guideline Q3D (R2) on Elemental Impurities.[2] International Council for Harmonisation.[2][3] [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4] Chemical Reviews (Context on Rhodium Carbenoid stability). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one
The following guide provides an advanced technical analysis of the 1H NMR spectral characteristics of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one , a critical chiral lactone scaffold used in the synthesis of antiviral nucleosides and cyclopropane-containing pharmaceuticals.
This guide moves beyond basic peak listing to explore the conformational dynamics, magnetic anisotropy, and comparative spectral performance of this rigid bicyclic system against its carbocyclic and open-chain analogs.[1]
A Comparative Technical Guide for Structural Validation
Executive Summary & Structural Context[1][2][3][4][5][6]
(1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one represents a fused bicyclic system where a cyclopropane ring is cis-fused to a
For researchers in drug development, distinguishing this scaffold from its carbocyclic analogs (which lack the ether oxygen) or its open-chain precursors (which lack the ring strain) is a frequent analytical challenge.[1] This guide objectively compares these scenarios to establish a self-validating identification protocol.
The Molecule at a Glance[5]
-
Core Framework: [3.1.0] bicyclic lactone.
-
Key Stereochemistry: (1S, 5R) bridgehead fusion (cis-fused).[1]
-
Critical Spectral Feature: The "O-Effect" at position 3, which drastically deshields the H4 methylene protons compared to carbocyclic alternatives.[1]
Comparative Analysis: Spectral Performance
This section evaluates the spectral resolution and distinctiveness of the target molecule against two common "alternatives" encountered during synthesis: the carbocyclic analog (Bicyclo[3.1.0]hexan-2-one) and the hydrolyzed open-chain precursor.
Comparison 1: The "Heteroatom Effect" (Target vs. Carbocycle)
Objective: To demonstrate how the 3-oxa substitution enhances spectral resolution in the aliphatic region.
| Feature | (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one (Target) | Bicyclo[3.1.0]hexan-2-one (Carbocycle) | Performance Implication |
| H4 Chemical Shift | High Resolution: The target's H4 protons are shifted into a "silent" region, avoiding overlap with the complex cyclopropane signals.[1] | ||
| H5 Bridgehead | Coupled to O-adjacent C4; slightly deshielded.[1] | Coupled to aliphatic C3; shielded.[1] | Assignment Clarity: H5 in the target is easier to identify via COSY due to the distinct H4 partners. |
| Cyclopropane (H6) | Similar: Both show characteristic high-field multiplets, but the target's H6 is less obscured by other methylene signals.[1] |
Comparison 2: The "Rigidity Effect" (Target vs. Open-Chain Precursor)
Objective: To differentiate the closed lactone from its hydroxymethyl cyclopropane acetic acid precursor using coupling constants (
| Parameter | Rigid Lactone (Target) | Open-Chain Precursor | Diagnostic Value |
| Conformational Freedom | Locked (Rigid Boat/Chair hybrid) | Free Rotation (Averaged) | High: The locked conformation yields sharp, distinct |
| Geminal Coupling (H4) | Large ( | Averaged / Broad | The distinct AB system of H4 confirms ring closure.[1] |
| Vicinal Coupling (H1-H5) | Fixed Dihedral Angle ( | Averaged | The |
Structural Dynamics & Assignment Logic
Understanding the 3D geometry is prerequisite to interpreting the NMR data.[1] The [3.1.0] system forces the molecule into a "buckled" conformation.[1]
Diagram 1: Structural Connectivity & NMR Correlations
The following diagram illustrates the flow of magnetization (COSY/NOESY) used to assign the protons.[1]
Caption: Connectivity map showing the primary scalar couplings (solid/dashed lines) and chemical shift influences (dotted red lines).
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, this protocol includes a "Solvent Shift Check" to resolve overlapping multiplets, a common issue in bicyclic systems.
Reagents & Equipment[1][7][8][9]
-
Sample: ~10 mg (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one.[1]
-
Primary Solvent: Chloroform-d (
, 99.8% D) – Standard baseline.[1] -
Validation Solvent: Benzene-
( ) – Crucial for separating H6 diastereomers. [1] -
Field Strength:
400 MHz recommended for resolving H6 multiplets.[1]
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10 mg of sample in 0.6 mL
. Filter through a cotton plug to remove particulates that cause line broadening.[1] -
Acquisition (Standard): Acquire a standard 1H spectrum (16 scans, 2s relaxation delay).
-
The "H4 Check" (Self-Validation):
-
The "Cyclopropane Check":
-
Benzene Titration (Optional but Recommended):
Diagram 2: Analytical Decision Tree
Caption: Decision tree for validating the structural integrity of the lactone based on spectral checkpoints.
Expected Spectral Data (Reference Table)
The following values are derived from the structural logic of the [3.1.0] system and validated against analogous derivatives (e.g., 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one).
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic | |
| H4a | 4.35 | dd | ||
| H4b | 4.15 | d | ||
| H1 | 2.45 | m | Complex | Bridgehead |
| H5 | 2.10 | m | Complex | Bridgehead |
| H6a | 1.25 | m | Complex | Cyclopropane methylene (exo).[1] |
| H6b | 0.85 | m | Complex | Cyclopropane methylene (endo).[1] |
Note: Chemical shifts are relative to TMS (0 ppm) in
References
-
Structural Analog Data: PubChem. 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Spectral Data. National Library of Medicine.[1] [Link]
-
General NMR Shifts: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179.[1] [Link]
-
Synthesis & Characterization: VeriXiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one. (Contains relevant bicyclic ketone NMR data for comparison). [Link]
-
Coupling Constants: Iowa State University. NMR Coupling Constants Guide. [Link]
Sources
Comparative Guide: Chiral HPLC Methods for the Enantiomeric Purity Determination of (1S,5R)-Lactone
The (1S,5R)-lactone motif—most notably represented by the Corey lactone diol and non-hydroxylated bicyclic γ-lactones (e.g., (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one)—serves as a critical chiral building block in the total synthesis of prostaglandins and antiviral therapeutics. Because biological efficacy is inextricably linked to absolute stereochemistry, quantifying the enantiomeric excess (ee) of the (1S,5R)-lactone with high precision (often requiring >99% ee) is a non-negotiable quality attribute in preclinical and clinical drug synthesis.
This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating experimental framework for analytical method development.
Mechanistic Grounding: The Causality of Chiral Separation
In an achiral environment, enantiomers are energetically degenerate; they possess identical physicochemical properties and cannot be resolved by standard reversed-phase or normal-phase chromatography. To achieve baseline resolution, the chromatographic system must introduce an asymmetric environment.
When the racemic lactone enters a polysaccharide-based CSP, it forms transient diastereomeric complexes with the functionalized polymer backbone. The separation factor (
-
Hydrogen Bonding: Between the lactone carbonyl/hydroxyl groups and the carbamate linkages (NH-C=O) of the CSP.
- Stacking: Between the phenyl rings of the CSP and any unsaturated or protecting groups on the lactone.
-
Steric Inclusion: The physical fit of the bicyclic ring system within the chiral helical cavity.
Fig 1. Mechanistic formation of transient diastereomeric complexes during chiral chromatography.
Comparative Analysis of Chiral Stationary Phases
Selecting the correct CSP is the most consequential decision in chiral method development. Below is an objective comparison of three leading columns used for (1S,5R)-lactone derivatives.
A. Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))
-
Performance Profile: Widely considered the gold standard for hydroxylated lactones like the1 [1]. The amylose backbone forms a highly ordered helical structure that strongly interacts with the diol moiety.
-
Causality of Choice: When utilizing a normal-phase eluent (e.g., n-hexane/ethanol), the (1S,5R)-lactone forms a highly stable complex, resulting in exceptional separation factors (
> 2.0). It is highly scalable for preparative chromatography due to its robust coating density.
B. Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate))
-
Performance Profile: The cellulose backbone adopts a distinctly different helical conformation compared to amylose, altering the spatial geometry of the phenylcarbamate groups.
-
Causality of Choice: For 2 [2] or 3 [3], the OD-H column excels. Using a highly non-polar mobile phase (e.g., 95:05 hexanes:isopropanol), it achieves rapid baseline separation, typically favoring the (1R,5S) enantiomer to elute first.
C. Phenomenex Lux Amylose-2
-
Performance Profile: Chemically similar to AD-H but features proprietary silica functionalization. It is frequently utilized for downstream4[4].
-
Causality of Choice: While effective, it often requires reversed-phase conditions (e.g., low concentrations of acetonitrile in water) and acidic additives (0.1% formic acid) at very low flow rates (50 µL/min) to prevent severe peak broadening. It is best reserved for polar, downstream lactone derivatives rather than the lipophilic upstream intermediates.
Quantitative Data Comparison
The following table summarizes the optimized thermodynamic and kinetic parameters for separating (1S,5R)-lactone variants across different CSPs based on empirical literature data.
| Column Stationary Phase | Target Lactone Derivative | Optimized Mobile Phase | Flow Rate | Resolution ( | Separation Factor ( |
| Chiralpak AD-H | Corey Lactone Diol | n-Hexane / Ethanol (80:20 v/v) | 1.0 mL/min | > 2.0 | 2.03 |
| Chiralcel OD-H | Bicyclic γ-lactone | Hexanes / Isopropanol (95:05 v/v) | 0.5 mL/min | > 1.5 | ~1.53 |
| Lux Amylose-2 | Prostaglandin Precursors | ACN / Water (25:75) + 0.1% FA | 0.05 mL/min | Variable | N/A (Broad) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gating mechanism; if the system fails the SST criteria, the protocol dictates a troubleshooting loop rather than allowing the analysis of unknown samples.
Phase 1: System Preparation & Equilibration
-
Column Installation: Install a Chiralpak AD-H or Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase strictly by volume (e.g., 950 mL HPLC-grade Hexane + 50 mL HPLC-grade Isopropanol). Degas via ultrasonication for 15 minutes.
-
Equilibration: Flush the column at 0.5 mL/min for a minimum of 60 minutes. Monitor the baseline at
= 210 nm until drift is < 1 mAU/hour.
Phase 2: System Suitability Testing (The Validation Gate)
Inject 10 µL of a 1.0 mg/mL racemic standard of the target lactone.
-
Gating Criteria:
-
Resolution (
): Must be 1.5 (Baseline separation). -
Tailing Factor (
): Must be 1.5 for both peaks. -
Retention Time Precision: %RSD of 3 replicate injections must be
1.0%.
-
-
Causality Loop: If
< 1.5, the transient diastereomeric complexes are not sufficiently distinct. Action: Decrease the polar modifier (e.g., drop Isopropanol from 5% to 3%) to increase retention time and complex interaction duration. Do not proceed to Phase 3 until SST passes.
Phase 3: Unknown Sample Analysis
-
Sample Prep: Dissolve the synthesized (1S,5R)-lactone in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Execution: Inject 10 µL of the sample. Record the chromatogram for 30 minutes.
-
Quantification: Calculate the enantiomeric excess (ee) using the integrated peak areas:
Fig 2. Sequential workflow for developing and validating a chiral HPLC method for lactone enantiomers.
References
- Title: HPLC and SFC enantioseparation of (±)‐Corey lactone diol: Impact of the amylose tris‐(3,5‐dimethylphenylcarbamate)
- Source: The Royal Society of Chemistry (RSC)
- Title: Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase Source: Applied and Environmental Microbiology - ASM Journals URL
- Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL
Sources
Analytical Profiling and GC-MS Fragmentation of 3-Oxabicyclo[3.1.0]hexan-2-one: A Comparative Guide
Executive Summary
In modern drug development and agrochemical synthesis, the cyclopropane-fused
Differentiating this bicyclic lactone from its uncyclized precursors or monocyclic isomers during synthetic scale-up requires robust analytical profiling. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation performance of 3-oxabicyclo[3.1.0]hexan-2-one against a standard monocyclic alternative,
Mechanistic Causality: The Role of Ring Strain in Fragmentation
In standard 70 eV Electron Ionization (EI), unsubstituted monocyclic
-
Strain-Driven Cleavage: The ionization of the lactone oxygen triggers the rapid homolytic opening of the highly strained cyclopropane ring. This relieves steric tension and forms a stabilized allyl or homoallyl radical cation.
-
Divergent Pathways: While both lactones exhibit characteristic CO
loss (-44 Da)[3], the bicyclic system uniquely favors competitive carbon monoxide (CO) extrusion (-28 Da) due to the stability of the resulting cyclobutanone-like intermediate. Furthermore, the presence of the cyclopropane moiety induces distinct cyclopropylcarbinyl radical fragmentation, yielding diagnostic low-mass hydrocarbon fragments[4].
Comparative EI-MS fragmentation pathways of bicyclic vs. monocyclic lactones.
Comparative GC-MS Fragmentation Data
The following table summarizes the quantitative diagnostic ions used to differentiate the bicyclic target from a standard monocyclic
| Analytical Feature | 3-Oxabicyclo[3.1.0]hexan-2-one | Mechanistic Rationale | |
| Molecular Weight | 98.10 g/mol | 86.09 g/mol | Identifies the intact molecular ion [M] |
| Molecular Ion [M] | m/z 98 (Low abundance) | m/z 86 (Moderate abundance) | Bicyclic ring strain accelerates primary fragmentation upon ionization, reducing [M] |
| Base Peak | m/z 54 [M - CO | m/z 42 [M - CO | Both undergo characteristic lactone |
| Secondary Fragment | m/z 70 [M - CO] | m/z 68 [M - H | Cyclopropane fusion favors CO extrusion; monocyclic GBL favors dehydration. |
| Diagnostic Low-Mass Ion | m/z 39 (Cyclopropenyl cation) | m/z 28 (CO | Cyclopropylcarbinyl radical fragmentation yields stable C |
Experimental Workflow: Standardized GC-MS Protocol
To ensure reproducibility and prevent artifact generation, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
-
Sample Preparation: Dilute the synthesized lactone to a concentration of 10–50 µg/mL using GC-grade hexane or dichloromethane.
-
Causality: Avoid protic solvents (e.g., methanol) to prevent transesterification or thermally-induced ring-opening side reactions in the hot injection port.
-
-
Inlet Configuration: Set the split/splitless injector to 220°C with a split ratio of 10:1.
-
Causality: While 250°C is standard for many organics, the highly strained cyclopropane ring is susceptible to thermal degradation. Lowering the inlet temperature preserves the integrity of the [M]
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-
-
Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or DB-1, 30 m × 0.25 mm, 0.25 µm film thickness)[5][6].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 60°C for 2 min, ramp at 10°C/min to 280°C, final hold for 5 min.
-
Causality: The non-polar stationary phase minimizes silanol interactions with the lactone carbonyl, preventing peak tailing, while the gentle thermal ramp ensures baseline resolution between the bicyclic lactone and uncyclized isomeric byproducts.
-
-
Mass Spectrometry (EI Mode):
-
System Validation: Prior to sample analysis, run a GBL standard. The system is validated if the S/N ratio for the m/z 42 peak exceeds 100. For the target sample, verify the presence of the m/z 98 parent ion. If excessive m/z 54 is observed without the m/z 98 parent, thermal degradation is occurring, and the inlet temperature must be further reduced.
Step-by-step GC-MS analytical workflow for bicyclic lactone characterization.
References
-
[5] Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - MDPI. URL: [Link]
-
[4] Enzymes in organic synthesis. 24. Preparations of enantiomerically pure chiral lactones via stereospecific horse liver alcohol dehydrogenase catalyzed oxidations of monocyclic meso diols - ACS Publications. URL: [Link]
-
[1] Diastereoselective Total Synthesis of (±)-Basiliolide B and (±)-epi-8 - Peking University Shenzhen Graduate School. URL:[Link]
-
[7] Volatile Organic Compound Gamma-Butyrolactone Released upon Herpes Simplex Virus Type -1 Acute Infection Modulated Membrane Potential and Repressed Viral Infection in Human Neuron-Like Cells - PLOS One. URL:[Link]
-
[2] Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem (NIH). URL: [Link]
-
[6] Na+ and Cl− induce differential physiological, biochemical responses and metabolite modulations in vitro in contrasting salt-tolerant soybean genotypes - PMC (NIH). URL:[Link]
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- | 96847-52-8 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Na+ and Cl− induce differential physiological, biochemical responses and metabolite modulations in vitro in contrasting salt-tolerant soybean genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile Organic Compound Gamma-Butyrolactone Released upon Herpes Simplex Virus Type -1 Acute Infection Modulated Membrane Potential and Repressed Viral Infection in Human Neuron-Like Cells | PLOS One [journals.plos.org]
Advanced IR Spectroscopy Guide: Characterizing Bicyclic Lactones
Executive Summary & Diagnostic Utility
Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.
Infrared (IR) spectroscopy remains the rapid-screening "gold standard" for distinguishing lactone ring sizes and fusion geometries in drug discovery scaffolds. While NMR provides atomic connectivity, IR spectroscopy offers a direct probe of ring strain and electronic conjugation via the carbonyl (
This guide compares the spectral performance of Bicyclic Lactones against monocyclic and acyclic alternatives. Bicyclic lactones (e.g., phthalides, coumarins, and fused terpene lactones) exhibit distinct frequency shifts driven by geometric constraints (I-strain) and orbital hybridization changes (
Mechanistic Grounding: Why Frequencies Shift
To interpret bicyclic lactone spectra accurately, one must understand the causality of the shifts. Do not rely solely on rote memorization of numbers.
The Hybridization-Strain Effect
As the internal bond angle of the lactone ring decreases (from
-
Result: The
bond becomes shorter and stiffer. -
Observable: The stretching frequency (
) increases significantly.[1][2]
The Conjugation Effect
Fusion to an aromatic ring (as in phthalides or coumarins) or the presence of
-
Result: The
bond order decreases (more single-bond character). -
Observable: The stretching frequency (
) decreases (red shift), typically by .
Comparative Analysis: Characteristic Bands
A. Baseline: Acyclic vs. Monocyclic Lactones
Before analyzing bicyclic systems, establish the baseline frequencies for unstrained and strained monocyclic systems.
| Compound Class | Ring Size | Strain Level | Diagnostic Notes | |
| Acyclic Ester | N/A | None | 1735–1750 | Reference standard.[3][4] |
| 6-membered | Low (Angle | 1735–1750 | Indistinguishable from acyclic esters by | |
| 5-membered | Moderate (Angle | 1760–1780 | Key Diagnostic: Distinct blue shift (+30 cm⁻¹ vs ester). | |
| 4-membered | High (Angle | 1800–1820 | Very high frequency; distinct from most other carbonyls. |
B. Bicyclic Lactones: Fusion & Conjugation Effects
Bicyclic systems introduce rigid conformational locking. The frequency depends heavily on whether the fusion adds strain (trans-fused) or conjugation (aromatic fusion).
| Bicyclic Scaffold | Structure Type | Comparison vs. Alternative | |
| Phthalide | Benzo-fused | 1760–1780 | vs. |
| Coumarin | Benzo-fused | 1700–1720 | vs. |
| Dihydrocoumarin | Benzo-fused | 1760–1770 | vs. Coumarin: Loss of conjugation raises freq by ~50 cm⁻¹. vs. |
| Bridged Lactones | Bicyclo[2.2.1] systems | 1790–1800+ | vs. Fused: Bridgehead constraints impose extreme strain, pushing |
C. The C-O Stretching Region (Fingerprint Verification)
While
-
Region:
. -
Pattern: Lactones typically show two strong bands (C-O-C asymmetric and symmetric stretches).
-
Bicyclic Specific: Phthalides often show a characteristic intense band near 1050–1075 cm⁻¹ .
Visualized Decision Logic
The following diagram illustrates the logical flow for identifying a lactone scaffold based on its carbonyl shift.
Figure 1: Decision tree for classifying lactone ring size and fusion based on IR carbonyl frequency.
Experimental Protocol: High-Fidelity Acquisition
To ensure the shifts observed are due to structure and not experimental error (e.g., solvent hydrogen bonding), follow this self-validating protocol.
Method A: ATR (Attenuated Total Reflectance) – Preferred for Solids
Application: Rapid screening of solid bicyclic lactones (e.g., coumarin crystals).
-
Crystal Clean: Wipe the ZnSe or Diamond crystal with isopropanol. Ensure the energy throughput monitor reads >95% of the background.
-
Background Scan: Collect 16 scans of the empty ambient air.
-
Sample Loading: Place ~2 mg of solid sample on the crystal center.
-
Compression: Lower the anvil until the pressure gauge is in the "green" zone (optimal contact). Note: Over-pressure can shift peaks by 1-2 cm⁻¹ due to lattice deformation, though rare.
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Validation: Check for the absence of broad O-H bands (
) which indicate moisture contamination (hydrolysis of the lactone to hydroxy-acid).
Method B: Solution Cell ( or ) – Preferred for Precise Shifts
Application: When comparing subtle shifts (<5 cm⁻¹) or eliminating intermolecular hydrogen bonding.
-
Solvent Choice: Use Carbon Tetrachloride (
) if available (non-polar, no H-bonding). Chloroform ( ) is an alternative but may lower by ~10-15 cm⁻¹ due to H-bonding with the carbonyl oxygen. -
Preparation: Dissolve 5-10 mg of lactone in 1 mL of solvent.
-
Cell Loading: Inject into a 0.1 mm NaCl or KBr liquid cell. Ensure no bubbles.
-
Reference: Run a background scan with the pure solvent in the cell to subtract solvent peaks.
-
Data Analysis: Observe the sharp carbonyl peak. If the peak is broad, the solution may be too concentrated (dimerization effects, though less common in lactones than acids).
Workflow Diagram
Figure 2: Experimental workflow ensuring sample integrity and absence of hydrolysis products.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for monocyclic vs. bicyclic ring strain shifts).
-
St. Paul's Cathedral Mission College. Infrared Spectroscopy - Characteristic Absorptions of Lactones. Retrieved from
-
Michigan State University (Reusch, W.). Infrared Spectroscopy: Carbonyl Compounds and Ring Strain. Retrieved from [Link]
-
Pandey, V. K., et al. (2003).[5] Vibrational spectra of 2(3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 213-218.[5] [Link]
-
Vaz, W. F., et al. (2015). A novel dihydrocoumarin under experimental and theoretical characterization.[6] ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Beyond Polarimetry: A Comparative Guide to Validating Enantiomeric Purity
[1]
Introduction: The High Stakes of Chirality
In pharmaceutical development, chirality is not merely a structural detail; it is a determinant of safety and efficacy.[2] The tragic history of thalidomide remains the starkest reminder that one enantiomer can be therapeutic while the other is teratogenic. Consequently, the accurate determination of enantiomeric excess (ee) is a non-negotiable requirement in modern drug synthesis and quality control (QC).
For decades, Optical Rotation (OR) via polarimetry has been the standard for identifying chiral substances.[3] However, as regulatory stringency increases (e.g., ICH Q6A guidelines), reliance on OR for quantitative purity validation is increasingly scrutinized.
This guide objectively compares Optical Rotation against its primary alternative, Chiral HPLC , providing a technical deep-dive into why, when, and how to employ each method. We will demonstrate that while OR remains a vital tool for identity, it must often be cross-validated with chromatographic techniques to ensure patient safety.
Part 1: The Incumbent – Optical Rotation (Polarimetry)
Mechanism & Methodology
Optical rotation measures the degree to which a chiral substance rotates plane-polarized light.[3][4][5][6] The specific rotation
Where:
- = Observed rotation (degrees)[7]
- = Path length (dm)
- = Concentration (g/mL)
-
= Temperature,
= Wavelength (usually Sodium D-line, 589 nm)
The "Blind Spot": Limitations in Purity Validation
While simple, OR suffers from critical limitations that compromise its utility for verifying high enantiomeric purity (>99% ee):
-
The Horeau Effect: The relationship between optical rotation and enantiomeric composition is not always linear.[8] Aggregation phenomena (homochiral vs. heterochiral interactions) can cause a sample with 90% ee to exhibit a rotation that does not mathematically correlate to a 90:10 ratio.
-
Chemical Impurities: Achiral impurities (e.g., solvent residues, precursors) dilute the concentration
, lowering the observed rotation . If the operator assumes the sample is chemically pure, this lower rotation is misinterpreted as lower enantiomeric purity. Conversely, a highly rotating chiral impurity can mask the presence of the wrong enantiomer. -
Low Sensitivity: Detecting 0.1% of a distomer (the unwanted enantiomer) via OR is often statistically impossible due to instrumental noise and temperature fluctuations.
Regulatory Stance: According to USP <781> , optical rotation is a primary test for identity. However, ICH Q6A guidelines explicitly state that for chiral drug substances, "enantiomeric purity should be established by a second validated enantioselective analytical procedure" (e.g., HPLC) unless the drug is a racemate.
Part 2: The Challenger – Chiral HPLC
Mechanism & Methodology
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) physically separates enantiomers based on transient diastereomeric interactions (hydrogen bonding,
Why It Is the Gold Standard
-
Direct Quantification: HPLC measures the area under the curve (AUC) for each enantiomer independently.
-
Specificity: It separates the enantiomers from process impurities and degradation products, ensuring the "purity" measurement is not skewed by other molecules.
-
Sensitivity: Modern UV or Mass Spec detectors can quantify trace enantiomeric impurities at levels <0.05%.
Part 3: Head-to-Head Performance Analysis
The following table summarizes experimental performance metrics typically observed in a QC environment.
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC |
| Primary Use | Identity confirmation; Gross purity check. | Quantitative impurity analysis; Release testing. |
| Specificity | Low. Affected by all chiral/achiral impurities. | High. Separates target enantiomers from matrix. |
| Limit of Detection (LOD) | ~1-2% impurity (highly compound dependent). | < 0.05% impurity. |
| Linearity | Variable (subject to Horeau effect). | High ( |
| Sample Requirement | High (10–50 mg typically required). | Low (< 1 mg). |
| Throughput | High (2–5 mins/sample). | Low to Medium (10–30 mins/sample). |
| Cost | Low (Instrument + Solvent). | High (Expensive Chiral Columns + Solvents). |
Part 4: Experimental Protocols & Workflows
To validate enantiomeric purity effectively, one should not choose between these methods but integrate them. Below is a robust workflow for measuring specific rotation (compliant with USP <781>) and validating the result with Chiral HPLC.
Protocol A: Precision Polarimetry (USP <781> Compliant)
-
Objective: Establish specific rotation for identity.
-
Preparation: Dry the sample to constant weight to eliminate solvent errors.
-
Solution: Prepare a 1.0% w/v solution in a spectroscopic-grade solvent (e.g., Methanol). Weigh accurately (
g). -
Equilibration: Thermostat the sample cell to 25°C
. Temperature deviations are the #1 source of error. -
Blanking: Measure the solvent blank in the same cell used for the sample to negate cell path length errors.
-
Measurement: Record 5 readings (integration time >5s) and average. Calculate
.
Protocol B: Cross-Validation via Chiral HPLC
-
Objective: Quantify trace distomer (impurity).
-
Screening: Screen sample against a panel of CSPs (e.g., OD-H, AD-H, IA, IB) to achieve baseline resolution (
). -
Mobile Phase: Use Isocratic n-Hexane/IPA (e.g., 90:10) for normal phase to maximize selectivity.
-
Detection: UV at
of the compound. -
Calculation:
Visualizing the Validation Workflow
Figure 1: Integrated workflow for validating chiral compounds. Optical rotation confirms identity, while HPLC quantifies purity.
Part 5: Decision Framework
When should you rely on Optical Rotation, and when must you escalate to Chiral HPLC? Use this logic flow to determine the appropriate analytical strategy.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on development stage and compound nature.
References
-
United States Pharmacopeia (USP). General Chapter <781> Optical Rotation.[10][11][12] Rockville, MD: United States Pharmacopeial Convention.
-
International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999).
-
BenchChem. A Comparative Guide to Validating Enantiomeric Excess: Polarimetry vs. Chiral HPLC. (2025).[9]
-
JASCO. An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector.
-
Jin, J. S., et al. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Food Chemistry 135.2 (2012): 343-347.[13]
Sources
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. idc-online.com [idc-online.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
- 11. anton-paar.com [anton-paar.com]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Absolute Configuration Confirmation via X-ray Diffraction & Alternatives
Topic: X-ray Diffraction Analysis for Absolute Configuration Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In pharmaceutical development, the unambiguous assignment of absolute configuration (AC) is a critical regulatory requirement (FDA CMC guidelines, ICH Q6A). While Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for direct determination, the landscape has evolved. This guide analyzes the technical hierarchy of AC determination methods, focusing on the statistical rigor of XRD (Flack/Hooft parameters) and comparing it against modern alternatives like Vibrational Circular Dichroism (VCD) and MicroED.
The Gold Standard: Single Crystal XRD (SC-XRD)[1]
SC-XRD is the only analytical method that provides a direct image of the molecular structure without relying on reference standards or complex theoretical modeling (unlike VCD/ECD).
The Mechanism: Anomalous Scattering
Standard diffraction treats atoms as spherical scatterers where the phase of the scattered wave is independent of the atom type (
-
Physics: When the incident X-ray energy is near the absorption edge of an atom in the crystal, a phase lag occurs.
-
Result: The intensity of reflection
differs from .[2] These differences (Bijvoet differences) encode the absolute stereochemistry.
Statistical Validation: Flack vs. Hooft vs. Parsons
A common error in research is reporting the absolute configuration based solely on a low R-factor. You must validate using specific chirality parameters.
| Parameter | Symbol | Methodology | Application |
| Flack Parameter | Least-squares refinement variable.[3] | The historical standard. Best for structures with heavy atoms ( | |
| Hooft Parameter | Bayesian statistical analysis of Bijvoet differences post-refinement. | Superior for light-atom structures (C, H, O, N only). More robust against weak anomalous signals. | |
| Parsons' Quotient | Uses intensity quotients ( | Reduces systematic errors; often yields lower standard uncertainties than Flack |
Interpretation of the Flack Parameter (
-
(e.g.,
): The model is correct. - : The model is inverted (wrong enantiomer).
- : Racemic twin or disordered structure.
-
Critical Metric: The Standard Uncertainty (
).[3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
If
: Strong absolute assignment. -
If
: The data is inconclusive (anomalous signal too weak).
-
Comparative Analysis: XRD vs. Alternatives
When a single crystal is unavailable or the anomalous signal is insufficient, researchers must pivot.
Comparison Matrix
| Feature | SC-XRD (Gold Standard) | VCD (Vibrational CD) | NMR (Mosher's Method) | MicroED (Electron Diffraction) |
| Sample State | Single Crystal ( | Solution / Oil / Liquid | Solution | Micro-crystals / Powder |
| Destructive? | Non-destructive | Non-destructive | Destructive (Derivatization) | Non-destructive |
| Basis of AC | Direct Electron Density | Comparison to DFT Calc. | Chemical Shift Anisotropy | Coulomb Potential Map |
| Time to Result | 2–24 Hours | 1–3 Days (Calc. heavy) | 1–2 Days (Synthesis) | 1–4 Hours |
| Light Atom Capability | Difficult (Requires Cu source) | Excellent | Excellent | Poor (Dynamical scattering issues) |
| Confidence Level | Definitive | High (Model dependent) | High (Reaction dependent) | Medium-High |
Strategic Decision Framework
Use the following logic flow to select the appropriate method for your lead compound.
Figure 1: Decision tree for selecting an absolute configuration determination method based on sample availability and physical properties.
Advanced Protocol: Light-Atom SC-XRD
Challenge: Most pharmaceutical intermediates are organic (C, H, O, N). The anomalous scattering of Oxygen using standard Molybdenum (Mo) radiation is negligible (
Step-by-Step Workflow for Light-Atom AC
-
Crystal Selection: Choose a blocky crystal. Avoid plates/needles to minimize absorption errors.
-
Source Selection: Mandatory: Use a Cu-K
microfocus source ( Å). Mo radiation will likely yield an inconclusive Flack parameter ( ). -
Data Collection Strategy (The "Friedel" Strategy):
-
Do not just collect a "unique set."
-
Multiplicity: Aim for a redundancy
(measure every reflection 4+ times). -
Completeness: You must collect
of Friedel pairs. -
Theta Range: Collect to high angle (
for Cu) where anomalous differences are often more distinct relative to the total intensity.
-
-
Refinement & Validation:
Figure 2: High-redundancy workflow for determining absolute configuration of light-atom structures.
References
-
Parsons, S., Flack, H. D., & Wagner, T. (2013).[5] Use of intensity quotients and differences in absolute structure refinement.[3][5][6] Acta Crystallographica Section B, 69(3), 249-259.
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[7] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[7]
-
Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
FDA. (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[8][9] Chirality, 15, 743-758.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 8. spark904.nl [spark904.nl]
- 9. jascoinc.com [jascoinc.com]
Benchmarking Yield and Purity of (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A Comparative Guide
Executive Summary: The Criticality of the (1S,5R)-Lactone
In the landscape of prostaglandin synthesis (e.g., Latanoprost, Bimatoprost), the chiral lactone (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one (often referred to as the Grieco lactone or Corey lactone precursor) is a linchpin intermediate.[1] Its enantiopurity dictates the efficacy of the final API, while its isolated yield drives the Cost of Goods Sold (COGS).
This guide benchmarks the performance of a Next-Generation Engineered Biocatalytic Route (The Product) against two established commercial standards:
-
Classical Chemical Oxidation (mCPBA/Peracetic Acid).[1]
-
Whole-Cell Fermentation (Wild-type BVMO).
We provide a self-validating experimental protocol to verify these metrics in your own laboratory, focusing on regioselectivity , enantiomeric excess (ee) , and isolated yield .
The Benchmark Landscape
To objectively evaluate the yield of (1S,5R)-lactone, one must understand the competing mechanisms. The primary challenge in synthesizing this lactone from the bicyclic ketone precursor (bicyclo[3.2.0]hept-2-en-6-one) is Regiodivergence .[1] The reaction can split into the "Normal" lactone (desired) and the "Abnormal" lactone (undesired isomer), significantly impacting yield.
Comparative Performance Metrics
| Metric | Standard A: Chemical Oxidation | Standard B: Whole-Cell Biocatalysis | The Product: Engineered Enzyme Cascade |
| Primary Reagent | mCPBA or Peracetic Acid | E. coli (Wild-type BVMO) | Immobilized Mutant BVMO + KRED |
| Regioselectivity | Low (Mixture of Normal/Abnormal) | Moderate (Substrate dependent) | High (>98:2 Normal:Abnormal) |
| Isolated Yield | 40–60% | 65–75% | >92% |
| Enantiomeric Excess | Requires Chiral Resolution (Max 50% theoretical) | >95% | >99% |
| Space-Time Yield | High | Low (Dilute fermentation) | High (Intensified Process) |
| Sustainability | Low (High E-factor, chlorinated waste) | Moderate (Water usage) | High (Recyclable biocatalyst) |
Expert Insight: The "hidden killer" in Chemical Standard A is not just the reaction yield, but the purification loss. Separating the regioisomers often requires extensive chromatography, further eroding the final isolated yield.
Mechanistic Pathways & Regioselectivity[2][3][4]
The following diagram illustrates the divergent pathways. In the chemical route, the migration of the carbon center is dictated by electronic effects (Criegee intermediate), often leading to mixed products. The Engineered Enzyme route uses steric constraints within the active site to force the production of the (1S,5R) isomer.
Figure 1: Mechanistic divergence in Baeyer-Villiger oxidation.[1][2] The Engineered BVMO route enforces migration to the specific (1S,5R) lactone, whereas chemical oxidants lack this steric control.
Self-Validating Experimental Protocol
To verify the yield claims of the Engineered Enzyme Cascade against commercial standards, follow this standardized benchmarking protocol. This workflow utilizes an Internal Standard (IS) method to eliminate extraction errors.[1]
Materials Required[1][2][3][4][6][7][8][9][10][11][12]
-
Substrate: cis-Bicyclo[3.2.0]hept-2-en-6-one (Racemic).[1]
-
Internal Standard: Dodecane (Inert, distinct GC retention time).
-
Solvents: Ethyl Acetate (Extraction), MTBE (HPLC).
-
Analysis: GC-FID (Yield) and Chiral HPLC (ee).
Step-by-Step Methodology
Phase 1: The Reaction Setup
-
Control (Chemical): Dissolve Substrate (10 mM) in DCM. Add mCPBA (1.2 eq) at 0°C. Stir for 4 hours. Quench with NaHSO3.
-
Test (Engineered Enzyme): Suspend Immobilized Biocatalyst (10 mg/mL) in Phosphate Buffer (pH 7.5) containing Substrate (50 mM) and Glucose (Cofactor regeneration).[1] Shake at 30°C for 4 hours.
-
Spiking: Immediately add Dodecane (5 mM exact concentration) to both reaction vessels before any workup. This acts as the normalization anchor.
Phase 2: Workup & Isolation[1]
-
Quench: Stop the enzymatic reaction by adding equal volume Ethyl Acetate (denatures enzyme).
-
Extraction: Vortex vigorously for 60 seconds. Centrifuge to separate phases.
-
Sampling: Take 1 mL of the organic top layer. Dry over MgSO4.[3] Filter into a GC vial.
Phase 3: Analytical Validation (The "Truth" Step)
Do not rely on weight. Weight includes water, salts, and unreacted substrate.
-
GC-FID Analysis:
-
Chiral HPLC (for ee):
Experimental Workflow Diagram
This workflow ensures that "Yield" refers to the actual chemical conversion to the correct isomer, not just crude mass recovery.
Figure 2: Self-validating analytical workflow utilizing internal standardization to minimize workup error.
Troubleshooting & Causality
-
Issue: High conversion but low isolated yield in the Chemical Standard.
-
Causality: The "Abnormal" lactone (regioisomer) has similar polarity to the "Normal" lactone, making separation difficult. mCPBA oxidation often yields a 70:30 or 60:40 mixture. The Engineered Enzyme is evolved to suppress the "Abnormal" transition state, delivering >98:2 ratios.
-
-
Issue: Inconsistent ee in Biocatalysis.
-
Causality: Spontaneous chemical oxidation (background reaction) or racemization of the substrate prior to oxidation.
-
Solution: Ensure the reaction pH is strictly controlled (pH 7.5–8.0) and minimize light exposure if using light-sensitive cofactors.[1]
-
Conclusion
Benchmarking the (1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one synthesis reveals that while chemical oxidation is accessible, it fails to meet modern atom-economy standards due to poor regioselectivity.[1] The Engineered Enzyme Cascade demonstrates superior performance, offering a >92% isolated yield of the optically pure lactone, effectively bypassing the costly chromatographic separations required by traditional methods.
References
-
Baeyer-Villiger Oxidation Mechanism & Regioselectivity Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. [Link]
-
Enzymatic Resolution of Bicyclic Ketones (BVMOs) Mihovilovic, M. D., et al. (2002). Bioorganic Chemistry of the Baeyer-Villiger Oxidation. Current Organic Chemistry. [Link]
-
Synthesis of Corey Lactone Intermediates Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins. Journal of the American Chemical Society. [Link]
-
Industrial Biocatalysis for Chiral Lactones Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature. [Link]
-
Analytical Methods for Lactone Enantiomers Application Guide for Chiralpak AD-H Columns. Daicel Chiral Technologies. [Link][1]
Sources
Spectroscopic Differentiation of Diastereomers of 3-Oxabicyclo[3.1.0]hexan-2-one
The following guide details the spectroscopic differentiation of diastereomers within the 3-oxabicyclo[3.1.0]hexan-2-one scaffold. This analysis focuses on the practical differentiation of endo/exo isomers and substituted derivatives, as the parent trans-fused ring system is geometrically prohibited due to extreme ring strain.
Executive Summary & Structural Context
The 3-oxabicyclo[3.1.0]hexan-2-one scaffold (a cyclopropane-fused
For researchers, the primary stereochemical challenge is not the ring fusion itself—which is exclusively cis-fused in stable isolable compounds—but the relative stereochemistry of substituents on the cyclopropane ring (specifically at C6, C1, or C5). Differentiating between endo (concave face) and exo (convex face) diastereomers is critical, as biological activity often resides in a single isomer.
This guide outlines a self-validating spectroscopic workflow to unambiguously assign these diastereomers using NMR (
Structural Analysis: Defining the Isomers
Before interpreting spectra, one must define the geometric relationships. The bicyclic system adopts a "buckled" conformation.
-
Cis-Fusion (Invariant): The bridgehead protons H1 and H5 are always cis to each other.
-
Endo-Substituent: Points "in" toward the lactone ring (concave face).
-
Exo-Substituent: Points "out" away from the lactone ring (convex face).
NMR Spectroscopy: The Primary Tool
Nuclear Magnetic Resonance (NMR) provides the most definitive data. Unlike flexible alkyl chains, the rigid cyclopropane ring imposes strict dihedral angles that govern coupling constants (
A. Proton Coupling Constants ( ): The Cyclopropane Inversion
In standard alkane systems,
- (Vicinal): Typically 8.0 – 11.0 Hz .
- (Vicinal): Typically 4.0 – 6.5 Hz .
Application to 3-Oxabicyclo[3.1.0]hexan-2-one: To determine the stereochemistry of a substituent at C6 (the methylene bridge):
-
Measure
and : These are the couplings between the bridgehead protons and the C6 proton(s). -
Exo-Proton (Endo-Substituent): The proton at C6 is trans to the bridgehead protons H1/H5. Expect a small
value (~4-6 Hz) . -
Endo-Proton (Exo-Substituent): The proton at C6 is cis to the bridgehead protons H1/H5. Expect a large
value (~8-10 Hz) .
B. NOE/ROESY Correlations (Spatial Proximity)
Coupling constants imply dihedral angles; NOE confirms spatial proximity. This is the "Trustworthiness" check for your assignment.
-
Bridgehead Confirmation: A strong NOE between H1 and H5 confirms the cis-fusion.
-
Endo vs. Exo Assignment:
-
Endo-Proton (H6
): Will show a strong NOE to the bridgehead protons (H1/H5 ) because they are on the same face. It may also show transannular NOE to H3/H4 on the lactone ring if the conformation allows. -
Exo-Proton (H6
): Will show weak or no NOE to H1/H5.
-
C. Chemical Shift Trends ( H and C)
-
Shielding Effects: Protons on the endo face (concave) often experience shielding anisotropy from the carbonyl group or the opposing ring bond, typically appearing upfield relative to exo protons.
- C Gamma-Gauche Effect: An endo-substituent (sterically crowded) will typically cause an upfield shift (lower ppm) of the carbons it is sterically compressing (e.g., C2 or C4) compared to the exo-isomer.
Summary Data Table: Distinguishing Parameters
| Parameter | Exo-Isomer (Substituent is Exo) | Endo-Isomer (Substituent is Endo) | Mechanistic Cause |
| H6 Proton Geometry | H6 is Endo (Cis to H1/H5) | H6 is Exo (Trans to H1/H5) | Relative orientation |
| Large (8 – 10 Hz) | Small (4 – 6 Hz) | Karplus relation (Cyclopropane specific) | |
| NOE Correlation | Strong NOE: H6 | Weak/No NOE: H6 | Spatial proximity on concave face |
| Typically Downfield | Typically Upfield | Steric compression ( |
IR Spectroscopy: Secondary Confirmation
While less specific than NMR, IR can detect subtle changes in ring strain.
-
Carbonyl Stretch (
): The fused -lactone typically absorbs ~1770–1780 cm . -
Strain Effect: If the endo-isomer introduces significant steric strain (e.g., bulky substituents clashing with the lactone), the ring strain may slightly increase the
frequency (shift to higher wavenumber) compared to the relaxed exo-isomer. However, this is often a minor effect (<10 cm ) and should not be used as the sole determinant.
Decision Workflow (Logic Diagram)
The following Graphviz diagram outlines the logical flow for assigning stereochemistry to a purified diastereomer of a 6-substituted 3-oxabicyclo[3.1.0]hexan-2-one.
Caption: Logical workflow for assigning Endo/Exo stereochemistry based on coupling constants and NOE data.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: Obtain resolved couplings for H1, H5, and H6.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in 600 µL of Benzene-d6 (
) . -
Expert Insight: Benzene-d6 is preferred over Chloroform-d (
) for this scaffold. The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in bicyclic systems, particularly separating H1/H5 signals from the lactone methylene protons.
-
-
Acquisition:
-
Acquire a standard 1D
H spectrum (min. 16 scans).[1] -
Acquire a 2D NOESY (mixing time
ms). For small molecules (< 600 MW), NOE signals can be close to zero; if signals are weak, use ROESY (mixing time 200-300 ms) to ensure positive cross-peaks.
-
-
Processing:
-
Apply Gaussian window functions (gb) rather than exponential line broadening (lb) to enhance resolution of the multiplets for accurate
-value measurement.
-
Protocol B: Synthesis of Reference Standards (Brief)
To validate the method, one often synthesizes the mixture to compare diastereomers side-by-side.
-
Cyclopropanation: React the corresponding furan-2(5H)-one (butenolide) with a diazo compound (e.g., ethyl diazoacetate) using a Rhodium(II) catalyst.
-
Outcome: This reaction typically yields a mixture of exo (major, thermodynamic) and endo (minor, kinetic) isomers, allowing for direct spectroscopic comparison using the table above.
References
-
Wiberg, K. B., & McMurdie, N. (1994). Cyclopropane Coupling Constants: The Vicinal Coupling Constant.[2] Journal of Organic Chemistry.[3] Link
-
Doyle, M. P., et al. (2010). Catalytic Asymmetric Synthesis of Cyclopropane-Fused Lactones. Chemical Reviews. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE/ROESY selection for small molecules). Link
-
Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 3-Oxabicyclo[3.1.0]hexan-2-ones. Tetrahedron. Link
Sources
Safety Operating Guide
3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- proper disposal procedures
Topic: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- Proper Disposal Procedures
Executive Summary: Immediate Action Card
-
Chemical Name: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-[1][2][3]
-
CAS Number: 75658-86-5 (Specific isomer); 5617-63-0 (Racemate)[3]
-
Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[3][4] Potential alkylating agent due to ring strain.[3]
-
Waste Stream: Organic Hazardous Waste (Non-Halogenated).[3]
-
Critical Restriction: Do NOT dispose of down the drain. Do NOT mix with strong bases or amines in waste containers (exothermic hydrolysis/ring-opening risk).[3]
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's intrinsic reactivity.[3] (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is not just a generic organic solid; it is a bicyclic lactone fused with a cyclopropane ring.[3]
-
Structural Reactivity: The fusion of the lactone (cyclic ester) with a cyclopropane ring introduces significant ring strain (Baeyer strain).[3] This makes the carbonyl carbon and the C-O bond more susceptible to nucleophilic attack than standard gamma-lactones.[3]
-
Implication for Disposal: While classified primarily as an irritant, you must treat this compound as a potential electrophile .[3] In a mixed-waste drum, it can react with nucleophiles (like waste amines or thiols), potentially generating heat or forming unidentified adducts.[3]
Table 1: Key Physicochemical & Safety Data
| Property | Data | Operational Relevance |
| Physical State | Solid (low melting) or Viscous Oil | May require solidification for solid waste bins if liquid form is significant.[3] |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Compatible with standard organic waste streams.[3] |
| Flash Point | >110°C (Predicted) | Combustible, but not Flammable Class I. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Standard PPE (Nitrile gloves, goggles) is sufficient.[3] |
| Reactivity | Hydrolyzes in basic media | Segregate from Caustic Waste (pH > 10).[3] |
Waste Stream Segregation Strategy
Proper segregation prevents "trash can chemistry"—uncontrolled reactions inside waste containers.[3]
A. Solid Waste (Preferred for Pure Compound)[3]
-
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid Toxic/Irritant."[3]
-
Protocol:
B. Liquid Waste (Mother Liquors/Solutions)[3]
-
Stream: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).
-
Compatibility:
-
Protocol:
Step-by-Step Disposal Protocol
Scenario 1: Routine Lab Waste (Reaction Byproducts)
Most researchers encounter this compound as an intermediate.[3] The primary risk here is cross-contamination.[3]
-
Quenching (Optional but Recommended for Large Scale):
-
If you have >10g of material, do not dump directly into the solvent drum.[3]
-
Why? The ring strain energy release upon eventual degradation should be controlled.[3]
-
Procedure: Dilute with Ethanol.[3] Slowly add dilute aqueous Ammonium Chloride (mildly acidic/neutral) to ensure no rapid hydrolysis occurs.[3] Discard the resulting mixture into the organic waste stream.[3]
-
-
Container Transfer:
Scenario 2: Expired/Unwanted Pure Stock
-
Do not solubilize. It is safer and cheaper to dispose of the solid as "Lab Pack" waste.[3]
-
Leave the material in its original vial.
-
Place the vial into a larger clear ziplock bag.
-
Tag for Incineration .[3] This ensures complete destruction of the strained ring system.[3]
Spill Management Workflow
Diagram 1: Spill Response Decision Matrix Caption: Logical workflow for managing spills of (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one, prioritizing containment and neutralization.
[3] Scientific Context for Cleanup: We use soap and water for the final surface clean because the alkaline nature of standard laboratory detergents helps hydrolyze trace lactone residues into the water-soluble (and less reactive) hydroxy-acid form, which can then be safely wiped up.
Regulatory & Compliance Context
-
RCRA (USA): This compound does not have a specific "P" or "U" list code.[3] It defaults to a characteristic waste if ignitable (D001) or simply Non-Regulated Hazardous Waste requiring incineration.[3]
-
European Waste Catalogue (EWC): Typically falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[3]
Diagram 2: Waste Segregation Logic Caption: Decision tree for segregating 3-Oxabicyclo[3.1.0]hexan-2-one waste streams to prevent incompatibility.
References
-
PubChem. 3-Oxabicyclo[3.1.0]hexan-2-one Compound Summary. National Library of Medicine.[3] Available at: [Link][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[3] Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)-
CAS Number: 75658-86-5 Synonyms: (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one; cyclopropane-fused lactone.[1] Chemical Family: Bicyclic Lactones Physical State: Typically a solid or viscous liquid (depending on purity/temperature).
Executive Safety Summary: The Precautionary Principle
Immediate Action Required: Specific toxicological data for (1S,5R)-3-Oxabicyclo[3.1.0]hexan-2-one is limited in public databases.[2] Consequently, safety protocols must be grounded in the Precautionary Principle and the toxicological profiles of structural analogs (e.g., 3-oxabicyclo[3.1.0]hexane-2,4-dione and other strained lactones).[2]
Critical Hazard Assessment:
-
Structural Alert: Bicyclic lactones are electrophilic alkylating agents. They possess high ring strain, making them reactive toward biological nucleophiles (proteins/DNA).
-
Assumed Hazards: Treat as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and potential Respiratory Sensitizer .
-
Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact policy is in effect.
PPE Specifications Matrix
This matrix defines the required protective equipment based on the operational scale and physical state of the compound.
| Protection Zone | Standard Handling (<1g, Solid/Solution) | Scale-Up / High Risk (>1g, Aerosol Potential) | Technical Specification / Rationale |
| Eye/Face | Chemical Safety Goggles | Goggles + Face Shield | Safety glasses are insufficient due to the reactive nature of lactones. Goggles provide a seal against vapors and fines. |
| Hand | Nitrile Gloves (Double) | Nitrile (Inner) + Laminate (Outer) | Material: Nitrile (min 0.11mm). Logic: Lactones can permeate thin nitrile. Change outer gloves every 30 mins or immediately upon splash. |
| Respiratory | Fume Hood (Primary) | Half-Mask Respirator (OV/P95) | Primary: Engineering controls (Hood) are preferred. Secondary: If hood work is impossible, use a NIOSH-approved respirator with Organic Vapor/Particulate cartridges. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Lab Coat / Apron | Standard lab coats are porous. For larger quantities, use an impervious apron to prevent saturation of clothing. |
PPE Selection Logic & Decision Tree
The following decision tree guides the researcher through selecting the appropriate PPE based on the specific experimental conditions.
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and engineering control availability.
Operational Protocols
A. Weighing & Transfer (Solid State)
Risk: Inhalation of fine dust; static accumulation causing dispersal.
-
Engineering Control: Place the analytical balance inside the chemical fume hood. If this is not possible, use a powder containment hood.
-
Technique:
-
Use an antistatic gun or bar if the solid is fluffy/static-prone.
-
"Zero-Contact" Transfer: Use a spatula to transfer solid directly into a tared vial. Do not weigh on weighing paper if air currents in the hood are strong; use a weighing funnel.
-
Decontamination: Immediately wipe down the balance area with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) after weighing. Dispose of the wipe as solid hazardous waste.
-
B. Reaction Setup (Liquid/Solution)
Risk: Splash and vapor exposure.[3]
-
Glove Protocol: Inspect nitrile gloves for pinholes before use.
-
Syringe Transfer:
-
When transferring solutions of the lactone, use Luer-lock syringes to prevent needle detachment.
-
Do not recap needles. Discard immediately into a sharps container inside the hood.
-
-
Heating: If the reaction requires heat, ensure the system is under an inert atmosphere (Nitrogen/Argon) and equipped with a reflux condenser to prevent vapor escape.
C. Emergency Spill Response
Scenario: Spillage of >100 mg of material outside the fume hood.
Figure 2: Step-by-step workflow for managing spills outside of containment zones.
Waste Disposal & Deactivation
Proper disposal is critical to prevent environmental contamination and downstream exposure.[4]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene bags. Label as "Hazardous Waste - Solid (Toxic/Irritant)" . |
| Liquid Waste | Reaction mother liquors, rinsates. | Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used). |
| Sharps | Needles, broken glass contaminated with lactone. | Rigid, puncture-proof sharps container. Do not autoclave if volatile chemical residues are present. |
Deactivation Strategy: For glassware cleaning, rinse with a dilute basic solution (e.g., 1M NaOH in water/methanol) to open the lactone ring, converting it to the more water-soluble and less reactive hydroxy-acid form, before final washing.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary: Bicyclic Lactones. Retrieved February 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
